4-Bromo-2-fluoro-5-nitroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNZCDDWSKYNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551864 | |
| Record name | 4-Bromo-2-fluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87547-06-6 | |
| Record name | 4-Bromo-2-fluoro-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87547-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-2-fluoro-5-nitroaniline chemical properties
An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-nitroaniline: Properties, Synthesis, and Applications
Introduction
This compound is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—featuring an amine, a nitro group, and two different halogens—provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of a fluorine atom is particularly noteworthy, as its incorporation into bioactive molecules can enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this valuable synthetic building block.
Section 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is crucial for its effective use in research and development. The interplay of its electron-donating amino group and strongly electron-withdrawing nitro and halogen substituents governs its reactivity and physical characteristics.
Core Chemical Properties
A summary of the key physicochemical data for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 87547-06-6 | [3] |
| Molecular Formula | C₆H₄BrFN₂O₂ | [3][4][5] |
| Molecular Weight | 235.01 g/mol | [5][6][7] |
| Appearance | Solid | [8] |
| Melting Point | 90-92 °C | [9] |
| Purity | Typically ≥98% | [3] |
Molecular Structure
The structure of this compound is defined by a benzene ring with five substituents. The relative positions of these groups are critical for its chemical behavior.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established methodologies. [9]The causality for performing the reaction at sub-zero temperatures is to control the highly exothermic nitration reaction, preventing the formation of undesired side products and ensuring regioselectivity.
-
Preparation: In a suitable reaction vessel, cool 100 mL of concentrated sulfuric acid to a temperature between 0°C and -10°C using an ice-salt bath.
-
Substrate Addition: Slowly add 58.6 g of 4-bromo-2-fluoroaniline to the cooled sulfuric acid while maintaining the temperature.
-
Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by carefully adding 25.3 g of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping this mixture cool.
-
Nitration: Add the nitrating mixture dropwise to the solution of 4-bromo-2-fluoroaniline over a period of time, ensuring the reaction temperature does not rise above -5°C.
-
Reaction: After the addition is complete, stir the resulting mixture at 0-5°C for 1 hour to allow the reaction to proceed to completion. [9]6. Work-up: Carefully pour the reaction mixture into a large volume of ice-water. The product will precipitate out.
-
Extraction: Extract the aqueous mixture with toluene. The organic layer will contain the desired product.
-
Washing: Wash the toluene layer sequentially with water and a saturated aqueous sodium hydrogen carbonate solution to remove residual acids.
-
Concentration: Concentrate the organic layer under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude product from the synthesis is purified via silica gel column chromatography to isolate the target compound from any unreacted starting material or isomeric byproducts. [9]
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether.
-
Loading: Dissolve the crude residue in a minimal amount of the initial eluent or a compatible solvent (like dichloromethane) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and concentrate them under reduced pressure to yield pure this compound. A yield of approximately 16.4 g has been reported from the starting quantities mentioned above. [9]
Section 3: Chemical Reactivity and Synthetic Utility
This compound is a trifunctional intermediate, offering multiple avenues for subsequent chemical transformations. Its value in drug discovery and materials science stems from the ability to selectively modify each of its functional groups.
Key Reactive Sites
Caption: Key reactive sites and potential transformations.
-
The Amino Group (-NH₂): As a nucleophile and a directing group, the amine can undergo acylation, alkylation, or diazotization followed by Sandmeyer-type reactions to introduce a wide range of other functionalities.
-
The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group that can be readily reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C). [10]This unmasks a new reactive site, enabling the synthesis of diamino-aromatic derivatives, which are precursors to many heterocyclic systems.
-
The Bromo Substituent (-Br): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. It allows for the formation of new carbon-carbon (e.g., Suzuki, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds, providing a powerful tool for building molecular complexity.
-
The Fluoro Substituent (-F): While generally less reactive in substitution reactions compared to bromine, the fluorine atom significantly influences the electronic properties of the molecule. In a pharmaceutical context, it can improve metabolic stability and act as a hydrogen bond acceptor, enhancing target binding affinity. [1][2] This multi-faceted reactivity makes this compound a valuable precursor for creating libraries of diverse compounds for screening in drug discovery programs. [11]
Section 4: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The information below is compiled from safety data sheets of the compound and structurally similar chemicals. [7][12][13]
Hazard Identification
While a specific, comprehensive GHS classification for this exact isomer is not universally available, related compounds are classified with the following hazards. [7][14]Users should handle this compound with the assumption that it poses similar risks.
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. [7] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin. [7] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled. [7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. [7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. [7] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. * Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [12]* Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated. [13]* Respiratory Protection: If dust formation is unavoidable or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter. [12]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [12][13]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. [13]* Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. [12]* Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately. [13]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. * Some suppliers recommend storage at room temperature, while others suggest refrigeration (4°C) and protection from light. [3][8]It is prudent to follow the specific recommendations of the supplier.
Conclusion
This compound is a strategically important intermediate in modern organic synthesis. Its dense functionalization provides a robust platform for generating molecular diversity, making it a valuable tool for researchers in drug discovery, agrochemicals, and material science. A thorough understanding of its properties, synthetic routes, and reactivity, combined with stringent adherence to safety protocols, is key to unlocking its full potential in the laboratory.
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Synthesis of this compound. PrepChem.com. [Link]
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4-Bromo-5-fluoro-2-nitroaniline | C6H4BrFN2O2 | CID 21911928. PubChem. [Link]
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4-bromo-5-fluoro-2-nitroaniline. ChemUniverse. [Link]
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A Practical Procedure for Regioselective Bromination of Anilines. Thieme. [Link]
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4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science. Angene. [Link]
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2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513. PubChem. [Link]
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4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132. PubChem. [Link]
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4-Bromo-5-fluoro-2-nitroaniline | 153505-36-3 | C6H4BrFN2O2. Appchem. [Link]
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Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com. [Link]
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The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. Autech. [Link]
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Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. Autech. [Link]
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This compound, min 98%, 25 grams. Oakwood Chemical. [Link]
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An In-Depth Technical Guide to 4-Bromo-2-fluoro-5-nitroaniline
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on 4-Bromo-2-fluoro-5-nitroaniline. The content herein is structured to offer not just data, but also actionable insights grounded in scientific principles and practical applications.
Section 1: Core Molecular Attributes
This compound is a substituted aniline derivative that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its unique arrangement of bromo, fluoro, and nitro functional groups on the aniline core imparts specific reactivity and properties that are highly sought after for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Molecular Structure and Weight
The chemical structure of this compound is fundamental to its reactivity. The presence of an electron-withdrawing nitro group and halogen atoms influences the electron density of the aromatic ring and the basicity of the amino group.
Molecular Formula: C₆H₄BrFN₂O₂
Molecular Weight: The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization. It is calculated as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 6 | 12.011 | 72.066 |
| Hydrogen (H) | 4 | 1.008 | 4.032 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 235.012 |
The nominal molecular weight is 235 g/mol , with a more precise value of 235.01 g/mol often used.[1][2][3]
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
| Property | Value |
| Melting Point | 90-92 °C[4] |
| Boiling Point | 313.9 °C at 760 mmHg[1][3] |
| XLogP3 | 2.4[1] |
| Polar Surface Area (PSA) | 71.8 Ų[1] |
Section 2: Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route involves the nitration of a substituted aniline precursor.
Synthetic Pathway
A widely used method for the synthesis of this compound starts from 4-bromo-2-fluoroaniline.[4] The synthesis involves the regioselective nitration of the aromatic ring.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
4-bromo-2-fluoroaniline
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Toluene
-
Aqueous sodium hydrogen carbonate solution
-
Silica gel for chromatography
Procedure:
-
A solution of 4-bromo-2-fluoroaniline (58.6 g) in concentrated sulfuric acid (100 ml) is prepared.[4]
-
The solution is cooled to a temperature between 0°C and -10°C.[4]
-
A mixture of concentrated nitric acid (25.3 g) and concentrated sulfuric acid (15 ml) is added dropwise to the cooled solution.[4]
-
The resulting mixture is stirred at 0-5°C for 1 hour.[4]
-
The reaction mixture is then poured into ice-water and extracted with toluene.[4]
-
The toluene layer is washed with water and an aqueous sodium hydrogen carbonate solution.[4]
-
The organic layer is concentrated, and the residue is purified by silica gel chromatography to yield this compound.[4]
Section 3: Applications in Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[5] Its functional groups allow for diverse chemical modifications, making it a versatile building block for creating libraries of compounds for drug discovery programs.[6]
The presence of bromo and fluoro substituents can enhance the pharmacological properties of the final drug molecules, such as metabolic stability and binding affinity to biological targets.[6]
Section 4: Safety and Handling
Proper handling and storage of this compound are crucial to ensure laboratory safety.
Hazard Identification
-
Health Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9] In case of insufficient ventilation, wear suitable respiratory equipment.
Safe Handling and Storage
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][9] Do not eat, drink, or smoke when using this product.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
Section 5: Conclusion
This compound is a key chemical intermediate with significant applications in organic synthesis and drug discovery. A thorough understanding of its molecular properties, synthesis, and safe handling is essential for its effective and safe utilization in a research and development setting. The information presented in this guide provides a solid foundation for scientists and researchers working with this important compound.
References
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PrepChem. Synthesis of this compound. Available from: [Link]
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ChemUniverse. 4-bromo-5-fluoro-2-nitroaniline. Available from: [Link]
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An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 4-Bromo-2-fluoro-5-nitroaniline
Introduction
4-Bromo-2-fluoro-5-nitroaniline is a highly substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The precise arrangement of its electron-donating and electron-withdrawing substituents on the aniline scaffold creates a unique electronic environment, which can be effectively probed using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. This technique provides invaluable information about the carbon skeleton, enabling researchers to confirm the compound's identity, purity, and electronic structure.
This guide offers a comprehensive analysis of the 13C NMR spectrum of this compound. In the absence of a publicly available experimental spectrum, this document presents a detailed prediction and interpretation of the chemical shifts. This analysis is grounded in the fundamental principles of substituent effects in NMR spectroscopy and is supported by comparative data from structurally related compounds. This approach not only provides a reliable set of expected chemical shifts but also illustrates the causal relationships between molecular structure and spectral output, a critical skill for researchers in chemical synthesis and drug development.
Predicted 13C NMR Chemical Shifts and Spectral Assignment
The 13C NMR spectrum of this compound is predicted to exhibit six distinct signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The chemical shift of each carbon is influenced by the complex interplay of inductive and resonance effects of the four substituents: an amino (-NH2) group, a fluorine (-F) atom, a bromine (-Br) atom, and a nitro (-NO2) group.
The predicted chemical shifts for the carbon atoms of this compound are presented in Table 1. The numbering of the carbon atoms is as follows:
Caption: Numbering scheme for this compound.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C1 | ~145.8 | Attached to the electron-donating amino group, but also influenced by the ortho-fluoro and meta-nitro groups. |
| C2 | ~153.5 (d, ¹JCF ≈ 245 Hz) | Directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant. |
| C3 | ~115.2 (d, ²JCF ≈ 20 Hz) | Ortho to the fluorine and amino groups, experiencing shielding from the amino group and a smaller two-bond C-F coupling. |
| C4 | ~109.8 | Attached to the bromine atom and influenced by the ortho-nitro and meta-amino groups. |
| C5 | ~138.1 | Attached to the strongly electron-withdrawing nitro group, leading to a downfield shift. |
| C6 | ~118.9 (d, ³JCF ≈ 5 Hz) | Ortho to the amino group and meta to the fluorine and nitro groups, with a small three-bond C-F coupling. |
Detailed Justification of Chemical Shift Assignments
The assignment of each signal is based on the additive effects of the substituents on the baseline chemical shifts of an aniline ring. For reference, the experimental 13C NMR chemical shifts of aniline in CDCl₃ are approximately: C1 (146.4 ppm), C2/C6 (115.1 ppm), C3/C5 (129.3 ppm), and C4 (118.6 ppm)[1].
-
C1 (~145.8 ppm): This carbon is directly attached to the nitrogen of the amino group. The amino group is a strong resonance donor, which typically shields the ortho and para carbons. However, the ipso-carbon (C1) is deshielded. The presence of the ortho-fluoro group and the meta-nitro group, both of which are electron-withdrawing, will further influence this chemical shift, but the primary determinant is the attachment to the amino group.
-
C2 (~153.5 ppm): The carbon bearing the fluorine atom is expected to be the most downfield-shifted carbon in the spectrum. This is due to the very high electronegativity of fluorine, which exerts a strong inductive electron-withdrawing effect, deshielding the directly attached carbon. A key confirmatory feature for this assignment in an experimental spectrum would be a large one-bond coupling constant (¹JCF) of approximately 245 Hz, which would split the signal into a doublet.
-
C3 (~115.2 ppm): This carbon is positioned ortho to both the electron-donating amino group and the electron-withdrawing fluoro group. The strong shielding effect from the amino group via resonance will likely dominate, shifting this signal upfield. A two-bond coupling to fluorine (²JCF) of around 20 Hz is also anticipated, which would manifest as a doublet.
-
C4 (~109.8 ppm): This carbon is bonded to the bromine atom. While bromine is electronegative, its effect on the chemical shift of the ipso-carbon is less pronounced than that of fluorine. The position of this carbon is para to the strongly electron-donating amino group, leading to significant shielding. This upfield shift is further modulated by the ortho-nitro group.
-
C5 (~138.1 ppm): The carbon attached to the nitro group is expected to be significantly deshielded. The nitro group is a potent electron-withdrawing group through both resonance and induction, which reduces the electron density at the ipso-carbon, causing a downfield shift.
-
C6 (~118.9 ppm): This carbon is ortho to the electron-donating amino group, which would cause an upfield shift. It is also meta to the electron-withdrawing fluoro and nitro groups. The resonance donation from the amino group is expected to be the dominant factor influencing its chemical shift. A smaller, three-bond coupling to the fluorine atom (³JCF) of approximately 5 Hz may also be observed.
The interplay of these electronic effects can be visualized as follows:
Caption: Electronic effects of substituents on the aromatic ring.
Experimental Protocol for 13C NMR Acquisition
To experimentally validate the predicted chemical shifts, the following protocol for acquiring a 13C NMR spectrum of this compound is recommended.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. CDCl₃ is a common choice for many organic compounds, but DMSO-d₆ may be preferred if solubility is an issue.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.
-
The spectrometer should be equipped with a probe capable of detecting 13C nuclei.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent lock signal.
3. Acquisition Parameters for a Standard 1D 13C Spectrum:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of 13C chemical shifts for organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is important for obtaining reliable signal intensities, especially for quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and the desired signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply an exponential window function to the free induction decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the FID into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks if quantitative information is desired, although this is less common for standard 13C NMR spectra due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).
The following workflow diagram illustrates the key stages of acquiring and processing the 13C NMR spectrum:
Caption: Workflow for 13C NMR data acquisition and processing.
Conclusion
This in-depth technical guide provides a robust framework for understanding the 13C NMR spectrum of this compound. By systematically analyzing the electronic effects of each substituent, we have presented a well-reasoned prediction of the chemical shifts and their assignments. The detailed experimental protocol offers a clear path for researchers to obtain an experimental spectrum for this compound. A thorough understanding of the principles outlined herein will empower researchers, scientists, and drug development professionals to confidently utilize 13C NMR spectroscopy for the structural elucidation and characterization of complex aromatic molecules.
References
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
- New Journal of Chemistry Supporting Information. (n.d.).
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An In-Depth Technical Guide to the FTIR Analysis of 4-Bromo-2-fluoro-5-nitroaniline
This guide provides a comprehensive examination of the functional group analysis of 4-bromo-2-fluoro-5-nitroaniline using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this complex aromatic compound.
Introduction: The Significance of this compound and the Role of FTIR
This compound is a substituted aniline derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its multifaceted structure, incorporating a primary aromatic amine, a nitro group, and halogen substituents (bromine and fluorine), imparts unique chemical properties that are leveraged in medicinal chemistry. The precise arrangement and interaction of these functional groups are paramount to its reactivity and, ultimately, the efficacy and safety of the resulting drug substances.
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. By measuring the absorption of infrared radiation by a sample, FTIR provides a detailed vibrational "fingerprint," allowing for the identification and characterization of its constituent functional groups. This non-destructive and rapid technique is fundamental in confirming the identity and purity of this compound, ensuring the integrity of the synthetic process from starting material to final product.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular architecture of this compound is the foundation for accurate FTIR spectral interpretation. The key functional groups and their expected vibrational characteristics are outlined below.
Caption: Molecular structure of this compound with key functional groups highlighted.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The acquisition of a clean, well-resolved FTIR spectrum is critical for accurate analysis. For a solid sample like this compound, several preparation methods are available. The choice of method depends on the sample's physical properties and the desired spectral quality.
Recommended Method: Thin Solid Film
The thin solid film method is often preferred for its simplicity and the high quality of the resulting spectra.[1][2] This technique avoids the potential for spectral interference from mulling agents or solvents.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent with low infrared absorption in the regions of interest (e.g., methylene chloride or acetone).[2][3]
-
Deposition: Using a pipette, carefully apply a drop of the solution onto the surface of an infrared-transparent salt plate (e.g., KBr or NaCl).[2]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate.[2]
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.
-
Background Collection: Run a background spectrum of the clean, empty sample compartment to account for atmospheric water and carbon dioxide.
-
Sample Analysis: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).
Alternative Method: KBr Pellet
For less soluble compounds or for quantitative analysis, the Potassium Bromide (KBr) pellet method is a robust alternative.[4]
Step-by-Step Protocol:
-
Grinding: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.[4]
-
Pellet Formation: Transfer the finely ground mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[4]
-
Spectrum Acquisition: Place the KBr pellet in a suitable holder in the FTIR spectrometer and acquire the spectrum as described above.
Caption: General workflow for FTIR analysis of a solid sample.
FTIR Spectrum Interpretation: A Detailed Analysis
The FTIR spectrum of this compound can be divided into several key regions, each providing specific information about the molecule's functional groups.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Asymmetric Stretch | 3400 - 3300 | Medium |
| Symmetric Stretch | 3330 - 3250 | Medium | |
| N-H Bending (Scissoring) | 1650 - 1580 | Medium-Strong | |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Symmetric Stretch | 1360 - 1290 | Strong | |
| Aromatic Ring (C=C) | Ring Stretching | 1600 - 1450 | Medium-Weak |
| Carbon-Halogen | C-F Stretch | 1400 - 1000 | Strong |
| C-Br Stretch | 690 - 515 | Medium-Strong | |
| Aromatic C-H | C-H Stretching | 3100 - 3000 | Medium-Weak |
| C-H Out-of-Plane Bending | 900 - 675 | Strong | |
| Carbon-Nitrogen (C-N) | C-N Stretch (Aromatic) | 1335 - 1250 | Strong |
Detailed Spectral Analysis:
-
3500-3200 cm⁻¹ Region (N-H Stretching): A primary aromatic amine, such as the one in this compound, will typically exhibit two distinct bands in this region.[5][6] These correspond to the asymmetric and symmetric N-H stretching vibrations. The presence of two well-defined peaks confirms the -NH₂ group. Aromatic amines tend to show these absorptions at slightly higher frequencies than their aliphatic counterparts.[7]
-
1700-1500 cm⁻¹ Region (N-H Bending and NO₂ Asymmetric Stretch): This region is often complex. A medium to strong absorption band between 1650 cm⁻¹ and 1580 cm⁻¹ is characteristic of the N-H scissoring (bending) vibration of the primary amine.[6] Overlapping with or appearing near this band is the very strong asymmetric stretching vibration of the nitro (NO₂) group, typically found between 1550 cm⁻¹ and 1475 cm⁻¹ for aromatic nitro compounds.[8][9][10]
-
1500-1300 cm⁻¹ Region (NO₂ Symmetric Stretch and Aromatic C=C Stretching): The strong symmetric stretch of the nitro group is expected in the 1360-1290 cm⁻¹ range.[8][9] This, along with the asymmetric stretch, provides a definitive identification of the nitro functional group.[10] Also present in this broader region are medium to weak absorptions due to the C=C stretching vibrations within the aromatic ring.
-
1400-1000 cm⁻¹ Region (C-F and C-N Stretching): This area of the spectrum is characterized by strong absorptions from the C-F and C-N stretching vibrations. The C-F stretch is typically a very strong and sharp band.[11] The C-N stretching of aromatic amines also gives rise to a strong band, usually between 1335-1250 cm⁻¹.[6][7] Due to the potential for overlapping peaks, careful analysis is required to distinguish these absorptions.
-
Below 1000 cm⁻¹ (Fingerprint Region): This region contains a wealth of information, including C-H out-of-plane bending vibrations of the aromatic ring, which are sensitive to the substitution pattern. The C-Br stretching vibration is also found in this region, typically between 690-515 cm⁻¹.[12]
Conclusion
The FTIR analysis of this compound provides a powerful and efficient means of confirming its chemical identity and purity. By systematically evaluating the key regions of the infrared spectrum, one can confidently identify the characteristic vibrational modes of the primary amine, nitro group, aromatic ring, and carbon-halogen bonds. A thorough understanding of the principles of FTIR spectroscopy, coupled with meticulous experimental technique, is essential for obtaining high-quality, interpretable data, which is a cornerstone of quality control and structural elucidation in the development of pharmaceutical compounds.
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Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta. Part A, Molecular and Biomolecular Spectroscopy, 61(8), 1811–1819. [Link]
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Mass spectrometry fragmentation pattern of 4-Bromo-2-fluoro-5-nitroaniline
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-fluoro-5-nitroaniline
Introduction
This compound is a substituted aromatic compound of significant interest as a building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The precise structural elucidation of such molecules is paramount, and mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS) utilizing electron ionization (EI), stands as a definitive analytical tool. The fragmentation pattern generated by EI-MS provides a unique molecular fingerprint, allowing for unambiguous identification and structural confirmation.
This technical guide, written from the perspective of a Senior Application Scientist, provides a predictive analysis of the mass spectrometric fragmentation pathways for this compound. We will delve into the underlying chemical principles that govern the dissociation of the molecular ion, offering a logical framework for interpreting its mass spectrum. This document is intended for researchers, chemists, and drug development professionals who rely on mass spectrometry for the structural characterization of complex organic molecules.
Molecular Structure and Isotopic Signature
The fragmentation behavior of this compound is dictated by the interplay of its four substituents on the benzene ring: an amino (-NH2) group, a nitro (-NO2) group, and two halogens (-F and -Br).
Chemical Structure:
-
Formula: C₆H₄BrFN₂O₂
-
Monoisotopic Mass (⁷⁹Br): 233.9440 u
-
Monoisotopic Mass (⁸¹Br): 235.9420 u
A pivotal feature for the identification of this compound is the presence of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2] Consequently, any fragment ion containing the bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).[1][3][4] This isotopic signature is a powerful diagnostic tool.
| Isotope | Monoisotopic Mass (u) | Predicted m/z | Expected Relative Abundance |
| C₆H₄⁷⁹BrFN₂O₂ | 233.9440 | 234 | ~50.5% |
| C₆H₄⁸¹BrFN₂O₂ | 235.9420 | 236 | ~49.5% |
Table 1: Predicted molecular ion peaks for this compound.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Upon electron ionization (~70 eV), this compound will form an energetically unstable molecular radical cation, [M]•+, which will subsequently undergo a series of predictable fragmentation reactions to yield more stable daughter ions. The primary fragmentation events are driven by the cleavage of the weakest bonds and the expulsion of stable neutral species. Aromatic compounds are known to produce prominent molecular ions due to their inherent stability.[5]
Pathway I: Cleavage of the Nitro Group
The nitro group is a major driver of fragmentation in nitroaromatic compounds.[6][7] Two characteristic losses are anticipated:
-
Loss of Nitrogen Dioxide (NO₂•): The C-N bond of the nitro group is relatively weak, leading to the facile homolytic cleavage and loss of a nitrogen dioxide radical (•NO₂, 46 u). This is often one of the most significant fragmentation pathways.[8][9]
-
[M]•+ → [M - 46]⁺ + NO₂•
-
-
Loss of Nitric Oxide (NO•): A common rearrangement for nitroaromatics involves the transfer of an oxygen atom to the ring, forming a nitrite intermediate, which then loses a nitric oxide radical (•NO, 30 u).[9][10] This is often followed by the expulsion of carbon monoxide (CO).
-
[M]•+ → [M - 30]•+ + NO•
-
Pathway II: Halogen Cleavage
The loss of halogen radicals is another primary fragmentation route.
-
Loss of Bromine Radical (Br•): The C-Br bond is weaker than the C-F bond, making the loss of a bromine radical (•Br, 79 or 81 u) a highly probable event.[11] The resulting fragment ion will be a singlet in the mass spectrum, having lost the characteristic bromine isotopic pattern.
-
[M]•+ → [M - 79/81]⁺ + Br•
-
-
Loss of Fluorine Radical (F•): The C-F bond is the strongest single bond to carbon, so the loss of a fluorine radical (•F, 19 u) is generally less favorable than other fragmentation processes but may still be observed.[12]
-
[M]•+ → [M - 19]⁺ + F•
-
Pathway III: Fragmentation Involving the Aniline Moiety
The amino group can also direct fragmentation, although often after an initial loss from another substituent.
-
Loss of Hydrogen Cyanide (HCN): Following initial fragmentation, the resulting aniline-like cation can undergo ring cleavage to eliminate a neutral molecule of hydrogen cyanide (HCN, 27 u), a classic fragmentation pattern for anilines.[13]
The interplay of these pathways leads to a complex but interpretable mass spectrum. The major fragmentation cascades are visualized in the diagram below.
Caption: Predicted EI fragmentation pathways for this compound.
Summary of Predicted Mass Spectrum
The following table summarizes the key ions expected in the EI mass spectrum of this compound. The m/z values are given for the ⁷⁹Br isotope where applicable.
| Predicted m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Formula | Origin (Neutral Loss) | Notes |
| 234 / 236 | [C₆H₄BrFN₂O₂]⁺• | Molecular Ion [M]•+ | Base peak or high intensity. Confirms molecular weight and presence of one bromine atom.[1][4] |
| 188 / 190 | [C₆H₄BrFN]⁺ | [M - NO₂]⁺ | Major fragment from the loss of the nitro group. Retains Br isotopic signature.[6][10] |
| 155 | [C₆H₄FN₂O₂]⁺ | [M - Br]⁺ | Significant fragment from loss of bromine. Appears as a singlet.[11] |
| 204 / 206 | [C₆H₄BrFNO]⁺• | [M - NO]⁺• | Result of nitro-nitrite rearrangement. Retains Br isotopic signature.[9] |
| 176 / 178 | [C₅H₄BrFN]⁺• | [M - NO - CO]⁺• | Secondary fragmentation, indicative of an aromatic nitro compound. |
| 161 / 163 | [C₅H₃BrF]⁺ | [M - NO₂ - HCN]⁺ | Secondary fragmentation, loss of HCN from the aniline-like fragment.[13] |
| 109 | [C₆H₄FN]⁺ | [M - NO₂ - Br]⁺ or [M - Br - NO₂]⁺ | Convergence point for two major pathways. Appears as a singlet. |
Experimental Protocol for Verification
To validate the predicted fragmentation pattern, a robust and reproducible experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is the method of choice.
Experimental Workflow
Caption: Standard workflow for GC-MS analysis of an organic compound.
Detailed GC-MS Parameters
This protocol is designed to be a self-validating system, providing clear and reproducible results.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve in 1 mL of high-purity ethyl acetate or a similarly appropriate solvent.
- Vortex until fully dissolved.
2. Gas Chromatograph (GC) Conditions:
- Injection Port: Splitless mode, 250°C.
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
- Oven Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Final hold: Hold at 280°C for 5 minutes.
- Causality: The temperature program is designed to ensure good chromatographic peak shape and separation from any potential impurities before the analyte enters the mass spectrometer.
3. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Causality: 70 eV is the standard energy used to generate reproducible fragmentation patterns that are comparable to established spectral libraries.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 40 to 350.
- Causality: This range is selected to be wide enough to capture the molecular ion and all significant predicted fragments while excluding low-mass background ions (e.g., from air and water).
- Data Acquisition: Full Scan Mode.
Conclusion
The mass spectrometric fragmentation of this compound under electron ionization is predicted to be a well-defined process governed by the characteristic behavior of its functional groups. The resulting mass spectrum should exhibit a clear molecular ion doublet at m/z 234/236, confirming the molecular weight and the presence of a single bromine atom. The primary fragmentation pathways are dominated by the facile loss of a nitro group (as NO₂•) and a bromine radical (Br•). Subsequent fragmentation of these primary ions, such as the loss of HCN or CO, provides further structural confirmation. By following the detailed experimental protocol provided, a researcher can generate a high-quality mass spectrum to verify this predicted pattern, ensuring the confident identification of this important chemical intermediate.
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A Technical Guide to the Solubility of 4-Bromo-2-fluoro-5-nitroaniline in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromo-2-fluoro-5-nitroaniline. As a crucial intermediate in the synthesis of pharmaceuticals and other high-value chemical entities, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation development. This document is intended for researchers, scientists, and drug development professionals, offering predictive insights based on physicochemical principles and detailed, field-proven methodologies for empirical solubility determination.
Introduction: The Significance of this compound
This compound is a substituted aniline that serves as a versatile building block in organic synthesis. Its molecular architecture, featuring a bromine atom, a fluorine atom, and a nitro group on the aniline scaffold, provides multiple reactive sites for the construction of complex molecules. The interplay of these functional groups also dictates its physical properties, most notably its solubility in various media. An understanding of its solubility profile is not merely academic; it is a critical parameter that influences process efficiency, yield, and the overall viability of a synthetic route.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility in a given organic solvent will be a function of its polarity, hydrogen bonding capacity, and the overall molecular size and shape.
The presence of the polar amino (-NH2) and nitro (-NO2) groups suggests the capacity for dipole-dipole interactions and hydrogen bonding. The fluorine and bromine substituents further contribute to the molecule's polarity. However, the aromatic benzene ring is inherently nonpolar and will favor interactions with nonpolar solvents. Therefore, a nuanced consideration of the balance between these competing structural features is necessary for predicting solubility.
It is anticipated that this compound will exhibit a range of solubilities in common organic solvents. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are likely to be effective at solvating the molecule due to their ability to engage in strong dipole-dipole interactions. Alcohols, like methanol and ethanol, should also serve as competent solvents, capable of both hydrogen bonding with the amino and nitro groups and interacting with the aromatic ring. The solubility in less polar solvents, such as chloroform and ethyl acetate, is expected to be moderate, while solubility in nonpolar solvents like hexane will likely be limited.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of extensive published quantitative solubility data for this compound, a reliable experimental protocol is essential for researchers to generate this critical information. The following gravimetric method is a robust and widely accepted approach for determining the solubility of a solid compound in a liquid solvent.
Experimental Workflow
The general workflow for the gravimetric determination of solubility is depicted in the following diagram.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Nitroanilines
Introduction: The Versatile Scaffold of Substituted Nitroanilines
Substituted nitroanilines are a class of organic compounds characterized by a benzene ring functionalized with both an electron-donating amino group (-NH₂) and a powerful electron-withdrawing nitro group (-NO₂). This "push-pull" electronic arrangement imparts a unique set of physicochemical properties that makes them indispensable building blocks in a wide array of scientific fields. Their utility as precursors for pharmaceuticals, agrochemicals, antioxidants, and advanced materials such as dyes and nonlinear optical materials is well-established.[1][2]
The true versatility of this scaffold lies in the profound influence of substituent placement. Whether a functional group is introduced elsewhere on the aromatic ring (ring-substitution) or on the amino nitrogen (N-substitution), the molecule's fundamental properties—including its electronic structure, reactivity, basicity, and solubility—are dramatically altered.[1] This guide provides a comprehensive exploration of these properties, grounded in experimental evidence and theoretical principles, to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to harness the full potential of these molecules. We will delve into the synthetic strategies, spectroscopic signatures, and the critical relationship between molecular structure and function.
Part 1: Synthesis Pathways: A Dichotomy of Strategies
The synthetic approaches to N-substituted versus ring-substituted nitroanilines are fundamentally distinct, dictated by the intended final position of the substituents. Understanding the causality behind these choices is crucial for efficient and high-yield synthesis.
Ring-Substituted Nitroanilines: Navigating Electrophilic Aromatic Substitution
The most common route to ring-substituted nitroanilines involves the electrophilic nitration of an aniline derivative. However, a direct approach is often unfeasible. The strongly acidic conditions required for nitration (typically a mixture of concentrated nitric and sulfuric acids) protonate the basic amino group, forming an anilinium ion. This positively charged group deactivates the aromatic ring towards further electrophilic attack and acts as a meta-director, which is often not the desired outcome.
To achieve ortho and para substitution, the amino group's directing influence must be preserved and its basicity masked. This is accomplished through a protection strategy:
-
Protection: The amino group is acetylated using acetic anhydride to form acetanilide. The resulting acetamido group is still an ortho, para-director but is significantly less basic and does not protonate under nitrating conditions.
-
Nitration: The acetanilide is then nitrated to yield a mixture of ortho- and para-nitroacetanilide.
-
Deprotection: Finally, the acetyl group is removed via acid or base hydrolysis to yield the desired ortho- and para-nitroaniline isomers, which can then be separated.[1]
An alternative, though less common, pathway is the nucleophilic aromatic substitution of a suitable chloronitrobenzene with ammonia.[1]
-
Acetanilide Formation: In a flask, dissolve 10 mL of aniline in 30 mL of glacial acetic acid. While stirring, slowly add 12 mL of acetic anhydride.
-
Heat the mixture gently for approximately 10-15 minutes.
-
Pour the hot mixture into 200 mL of ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration and wash with cold water. Recrystallize from ethanol to purify.
-
Nitration of Acetanilide: Place 5 g of dried acetanilide in a flask and add 5 mL of glacial acetic acid.[3] Cool the mixture in an ice bath to below 10°C.
-
Separately, prepare the nitrating mixture by slowly adding 10 mL of concentrated sulfuric acid to 3 mL of concentrated nitric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature does not exceed 20°C.[3]
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto 100 g of crushed ice. The yellow p-nitroacetanilide will precipitate.
-
Hydrolysis to p-Nitroaniline: Collect the crude p-nitroacetanilide and transfer it to a round-bottom flask. Add 20 mL of 70% sulfuric acid.
-
Heat the mixture under reflux for 20-30 minutes until the solid dissolves.
-
Cool the solution and then carefully pour it into 100 mL of cold water.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the p-nitroaniline.
-
Collect the yellow solid by filtration, wash thoroughly with water, and recrystallize from a water/ethanol mixture to obtain pure p-nitroaniline.
N-Substituted Nitroanilines: Leveraging Nucleophilic Aromatic Substitution
The synthesis of N-substituted derivatives follows a different logic. The most prevalent and efficient method is the nucleophilic aromatic substitution (SNAr) reaction between a nitro-substituted aryl halide and a primary or secondary amine.[1][4]
The electron-withdrawing nitro group is essential here, as it activates the aryl halide towards nucleophilic attack. 2-Chloronitrobenzene is a common starting material. The reaction is often facilitated by a strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which deprotonates the attacking amine, increasing its nucleophilicity.[5][6] This method provides good to excellent yields and avoids the harsh acidic conditions of nitration.[4][5]
-
Combine 2-chloronitrobenzene (1 equivalent), the desired primary or secondary amine (1 equivalent), and DBU (1 equivalent) in a reaction vessel.[5]
-
Heat the mixture at 80°C with stirring for approximately 1 hour.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between dichloromethane and water. The DBU hydrochloride salt will move to the aqueous layer.[5]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to isolate the highly colored (orange to red) N-substituted-2-nitroaniline product.[5]
Part 2: Electronic Structure and Spectroscopic Characterization
The defining feature of nitroanilines is the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting nitro group through the π-system of the benzene ring.[7] This ICT dominates their electronic properties and gives rise to their characteristic spectroscopic signatures.
UV-Visible Spectroscopy: Probing the Charge Transfer Transition
Substituted nitroanilines are intensely colored due to a strong absorption band in the UV-Visible region, which corresponds to the ICT transition. The position (λmax) and intensity of this band are highly sensitive to the substitution pattern.
-
Isomer Effects: In unsubstituted nitroanilines, the ICT is most efficient in p-nitroaniline, where the donor and acceptor groups are para to each other, allowing for maximum resonance stabilization. This results in the longest wavelength absorption. The effect is weaker in o-nitroaniline and significantly less pronounced in m-nitroaniline, where direct resonance delocalization between the two groups is not possible.
-
Substituent Effects: The nature of other substituents on the ring systematically tunes the electronic properties.
-
Electron-Donating Groups (EDGs) like -OH or -OCH₃ enhance the push-pull character, increasing the energy of the Highest Occupied Molecular Orbital (HOMO) and decreasing the HOMO-LUMO gap. This leads to a bathochromic (red) shift in the absorption spectrum.[8]
-
Electron-Withdrawing Groups (EWGs) like -CN or -COOH have the opposite effect. They decrease the electron-donating ability of the system, leading to a hypsochromic (blue) shift and an increased HOMO-LUMO gap.[8]
-
| Compound | Substituent | λmax (nm) | Solvent |
| o-Nitroaniline | - | ~377 | Cyclohexane |
| m-Nitroaniline | - | ~344 | Cyclohexane |
| p-Nitroaniline | - | ~322 | Cyclohexane |
| 2-Methyl-5-nitroaniline | 2-CH₃ | 370 | Solution |
| N,N-dimethyl-p-nitroaniline | N,N-(CH₃)₂ | 391 | Cyclohexane |
Table 1: Representative UV-Vis Absorption Maxima for various nitroaniline derivatives. Data compiled from multiple sources.[7][9]
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy is a powerful tool for confirming the presence of the key functional groups.
-
N-H Stretching: The amino group gives rise to two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs), typically found in the 3300-3500 cm⁻¹ region.[10] Their precise location can indicate the extent of hydrogen bonding.
-
NO₂ Stretching: The nitro group also shows characteristic asymmetric and symmetric stretching bands, usually located around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.
| Vibration Mode | Typical Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | 3450 - 3500 |
| N-H Symmetric Stretch | 3350 - 3400 |
| C-N Aromatic Stretch | 1250 - 1340 |
| NO₂ Asymmetric Stretch | 1500 - 1560 |
| NO₂ Symmetric Stretch | 1300 - 1360 |
Table 2: Characteristic IR frequencies for nitroanilines.
Part 3: Solvatochromism and Dipole Moments
The significant charge redistribution that occurs upon electronic excitation makes nitroanilines highly sensitive to their solvent environment, a phenomenon known as solvatochromism .[11] This property is not only fundamentally interesting but also allows these molecules to be used as probes for solvent polarity.[12]
The Principle of Solvatochromism
Solvatochromism refers to the change in the position of a UV-Vis absorption band upon changing the polarity of the solvent.[13] For nitroanilines, the ICT character leads to a much larger dipole moment in the excited state (μe) compared to the ground state (μg).[9][14]
-
In polar solvents, the more polar excited state is stabilized by dipole-dipole interactions to a greater extent than the ground state.
-
This differential solvation lowers the energy gap between the ground and excited states.
-
Consequently, less energy is required for the electronic transition, resulting in a bathochromic (red) shift as solvent polarity increases. This is known as positive solvatochromism.[13]
The magnitude of this shift can be correlated with solvent polarity parameters and used to estimate the change in dipole moment (Δμ = μe - μg) upon excitation using theoretical models like the Lippert-Mataga or Abe solvatochromic models.[14] Experimental studies consistently show that the excited singlet state is significantly more polar than the ground state for these compounds.[14]
Experimental Protocol: Solvatochromic Analysis of 4-Nitroaniline
This protocol provides a framework for quantifying the solvatochromic behavior of a substituted nitroaniline.
-
Stock Solution Preparation: Prepare a concentrated stock solution of 4-nitroaniline in a volatile, miscible solvent like acetone or methanol.
-
Solvent Series: Select a series of solvents with a wide range of polarities (e.g., hexane, cyclohexane, toluene, chloroform, dichloromethane, acetone, ethanol, methanol, water).
-
Sample Preparation: For each solvent, prepare a dilute solution of 4-nitroaniline by adding a small, precise volume of the stock solution to a volumetric flask and diluting to the mark. The final concentration should yield an absorbance maximum between 0.5 and 1.0.
-
Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each solution from approximately 250 nm to 600 nm, using the pure solvent as a blank.
-
Data Extraction: Identify the wavelength of maximum absorbance (λmax) for each spectrum. Convert λmax (in nm) to wavenumber (νmax in cm⁻¹) using the formula: νmax = 10⁷ / λmax.
-
Analysis: Plot the obtained νmax values against a known solvent polarity scale (e.g., the Reichardt ET(30) scale or the Kamlet-Taft parameters). A linear correlation demonstrates the solvatochromic effect and the slope can be used in solvatochromic models to calculate the excited-state dipole moment.
Part 4: Structure-Property Relationships and Data Summary
The interplay of inductive and resonance effects, dictated by substituent identity and position, governs the overall physicochemical properties of the molecule.
Basicity
The basicity of the amino group is a direct reflection of the availability of its lone pair of electrons to accept a proton. The powerful electron-withdrawing nitro group significantly reduces this basicity compared to aniline.
-
The effect is most pronounced in ortho- and para-nitroaniline, where the nitro group can directly delocalize the amino lone pair through resonance.
-
In meta-nitroaniline, this resonance effect is absent. The basicity is reduced only by the weaker inductive effect of the nitro group.
-
Consequently, m-nitroaniline is the most basic of the three simple isomers.[1]
Dipole Moments and Conformation
The molecular dipole moment is a vector sum of the individual bond dipoles. For nitroanilines, this is dominated by the large dipoles of the amino and nitro groups.
-
Ground State: The ground-state dipole moments are substantial due to the push-pull system.
-
Excited State: As established, the excited-state dipole moments are significantly larger. For the positional isomers, the trend often follows the order ortho > meta > para.[14]
-
Conformational Effects: The planarity of the system is crucial for effective π-conjugation and ICT. If bulky substituents force the amino or nitro group to twist out of the plane of the benzene ring, this conjugation is disrupted.[15][16] This can lead to a decrease in the ICT character, a blue shift in the absorption spectrum, and a smaller difference between the ground and excited-state dipole moments.[16][17]
| Property | 2-Nitroaniline | 3-Nitroaniline | 4-Nitroaniline |
| CAS Number | 88-74-4 | 99-09-2 | 100-01-6 |
| Appearance | Orange solid | Yellow powder | Yellow solid |
| Melting Point | 71.5 °C | 114 °C | 146-149 °C |
| Boiling Point | 284 °C | 306 °C | 332 °C |
| Solubility in Water | 1.25 g/L (20 °C) | 1.1 g/L (20 °C) | 0.8 g/L (20 °C) |
| pKa (of conjugate acid) | -0.26 | 2.47 | 1.0 |
| logP | 1.85 | 1.37 | 1.39 |
Table 3: Comparative Physicochemical Properties of Isomeric Nitroanilines. Data compiled from PubChem.[18][19]
Conclusion
Substituted nitroanilines are a testament to the power of functional group synergy in organic chemistry. The electronic dialogue between the amino donor and nitro acceptor groups establishes a molecular framework whose properties can be precisely tuned through strategic synthesis. An understanding of the distinct synthetic routes for ring- and N-substitution, a grasp of the intramolecular charge transfer that dictates their spectroscopic behavior, and an appreciation for their sensitivity to the solvent environment are paramount for any researcher in the chemical sciences. This guide provides the foundational knowledge and practical protocols to not only characterize but also intelligently design and utilize substituted nitroanilines for novel applications in medicine, materials, and beyond.
References
- Determination of Excited State Electric Dipole Moments and Polarizabilities of positional Isomeric Nitroaniline using Modified Abe Solvatochromic Model and Quantum Chemical Calcul
- An Improved Synthesis of N-Substituted-2-nitroanilines - Taylor & Francis Online. [Source URL: https://www.tandfonline.com/doi/abs/10.1081/SCC-120023444]
- Full article: An Improved Synthesis of N-Substituted-2-nitroanilines. [Source URL: https://www.tandfonline.com/doi/full/10.1081/SCC-120023444]
- On the ground and excited state dipole moments of planar vs. twisted nitroaniline analogues. [Source URL: https://scilit.net/article/c521199a53106191b86e090b8f62c645]
- Electronic spectra and structure of nitroanilines. [Source URL: Not Available]
- On the ground and excited state dipole moments of planar vs. twisted nitroaniline analogues. [Source URL: https://cdnsciencepub.com/doi/abs/10.1139/v91-083]
- A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights - Benchchem. [Source URL: https://www.benchchem.com/blog/a-comparative-analysis-of-n-substituted-vs-ring-substituted-nitroanilines-properties-and-experimental-insights/]
- On the ground and excited state dipole moments of planar vs. twisted nitroaniline analogues. [Source URL: https://cdnsciencepub.com/doi/pdf/10.1139/v91-083]
- Synthesis method of substituted nitroaniline - Google Patents. [Source URL: https://patents.google.
- Solvatochromism as a new tool to distinguish structurally similar compounds - PMC. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5384112/]
- Solvatochromic shifts for some 4-nitroani- line and 4-nitrophenol derivatives as measures of relative solvent proton affinities | The Journal of Organic Chemistry - ACS Publications. [Source URL: https://pubs.acs.org/doi/abs/10.1021/jo00433a022]
- An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence - AZoM. [Source URL: https://www.azom.com/article.aspx?ArticleID=10972]
- An Improved Synthesis of N-Substituted-2-nitroanilines | Request PDF - ResearchGate. [Source URL: https://www.researchgate.net/publication/238418049_An_Improved_Synthesis_of_N-Substituted-2-nitroanilines]
- (PDF) Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents - ResearchGate. [Source URL: https://www.researchgate.net/publication/375497063_Absorption_Spectra_of_p-Nitroaniline_Derivatives_Charge_Transfer_Effects_and_the_Role_of_Substituents]
- Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. [Source URL: https://link.springer.com/article/10.1007/BF02574578]
- Principles and Applications of Solvatochromism - ResearchGate. [Source URL: https://www.researchgate.
- geometry of 2-methyl-5-nitroaniline - CORE. [Source URL: https://core.ac.uk/display/233069353]
- 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem - NIH. [Source URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitroaniline]
- The solvatochromic comparison method. 3. Hydrogen bonding by some 2-nitroaniline derivatives | Journal of the American Chemical Society. [Source URL: https://pubs.acs.org/doi/10.1021/ja00441a029]
- The solvatochromic comparison method. 5. Spectral effects and relative strengths of the first and second hydrogen bonds by 4-nitroaniline to hydrogen bond acceptor solvents | The Journal of Organic Chemistry - ACS Publications. [Source URL: https://pubs.acs.org/doi/abs/10.1021/jo00433a024]
- Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. [Source URL: https://www.chempanda.
- Chemical Properties of p-Nitroaniline (CAS 100-01-6) - Cheméo. [Source URL: https://www.chemeo.com/cid/41-016-0/p-Nitroaniline]
- FT-IR spectra of p-nitroaniline (a) control and (b) treated. - ResearchGate. [Source URL: https://www.researchgate.
- 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem. [Source URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Nitroaniline]
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Methodological & Application
Application Notes & Protocols for the Synthesis of 4-Bromo-2-fluoro-5-nitroaniline
Abstract
This document provides a comprehensive guide for the synthesis of 4-bromo-2-fluoro-5-nitroaniline, a key intermediate in the development of complex organic molecules and active pharmaceutical ingredients (APIs). The protocol herein details a robust and reproducible method centered on the electrophilic nitration of 4-bromo-2-fluoroaniline. We delve into the mechanistic rationale behind the procedural steps, offer field-proven insights for optimization, and establish a framework for the stringent quality control of the final product. This guide is intended for researchers and professionals in organic synthesis and drug discovery, providing the technical depth necessary for successful implementation.
Introduction and Scientific Context
This compound is a substituted aniline derivative whose unique electronic and structural properties make it a valuable building block in medicinal chemistry and materials science. The strategic placement of its functional groups—an amine, a bromine atom, a fluorine atom, and a nitro group—offers multiple reactive sites for subsequent chemical modifications. This versatility allows for its incorporation into a wide array of more complex molecular architectures.
The primary synthetic strategy discussed is the electrophilic aromatic substitution, specifically the nitration of 4-bromo-2-fluoroaniline. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aniline ring. The amino group is a powerful ortho, para-director, while the halogen atoms (F and Br) are also ortho, para-directing but deactivating. However, under the strongly acidic conditions required for nitration (using a mixture of nitric and sulfuric acid, known as "mixed acid"), the amino group is protonated to form an anilinium ion (-NH3+). This protonated form acts as a meta-director. The final substitution pattern results from the interplay of these competing electronic influences, leading to the desired this compound isomer.
Overall Synthetic Scheme
The synthesis proceeds via the nitration of 4-bromo-2-fluoroaniline using a nitrating mixture of concentrated nitric acid and sulfuric acid at reduced temperatures to control the reaction's exothermicity and selectivity.
Caption: Reaction scheme for the synthesis of this compound.
Materials and Equipment
| Reagent / Material | Formula | MW ( g/mol ) | CAS No. | Supplier Example |
| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 | 367-24-8 | Sigma-Aldrich |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Thermo Fisher Scientific |
| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Thermo Fisher Scientific |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | 7631-86-9 | Merck |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |
| Ice | H₂O | 18.02 | 7732-18-5 | N/A |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and Erlenmeyer flasks
-
pH paper or pH meter
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of substituted anilines.[1]
PART A: Reaction Setup and Execution
-
Flask Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 58.6 g of 4-bromo-2-fluoroaniline.
-
Acidification: Place the flask in an ice-salt bath. Slowly and carefully add 100 mL of concentrated sulfuric acid to the aniline while stirring. The temperature should be maintained below 10°C during this addition.
-
Cooling: Cool the resulting solution to a temperature between 0°C and -10°C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 25.3 g of concentrated nitric acid to 15 mL of concentrated sulfuric acid. This should be done in an ice bath to dissipate the heat generated.
-
Nitration: Add the prepared nitrating mixture dropwise to the stirred aniline solution via the dropping funnel. Crucially, maintain the reaction temperature between 0°C and -10°C throughout the addition. [1] A rapid temperature increase can lead to the formation of unwanted byproducts and poses a safety risk.
-
Reaction Stirring: After the addition is complete, continue to stir the mixture at 0-5°C for an additional hour to ensure the reaction goes to completion.[1]
PART B: Work-up and Isolation
-
Quenching: Slowly pour the reaction mixture into a large beaker containing a vigorously stirred mixture of ice and water (approximately 500 g). This step quenches the reaction and precipitates the crude product.
-
Extraction: Transfer the mixture to a large separatory funnel and extract the product with toluene (3 x 150 mL). The organic layer will contain the desired product.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water (2 x 100 mL)
-
Saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Brine (1 x 100 mL) to aid in the removal of water.
-
-
Drying and Concentration: Dry the toluene layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product as a solid residue.[1]
PART C: Purification
-
Chromatography: The crude residue is purified by silica gel column chromatography. The specific eluent system may require optimization, but a gradient of ethyl acetate in hexane is a common starting point.
-
Final Product: Collect the fractions containing the pure product (monitored by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as a solid. The expected melting point is in the range of 90-92°C.[1]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification process.
Safety and Hazard Management
All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2][3]
-
Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive and strong oxidizing agents. They can cause severe burns upon contact. Handle with extreme care. Always add acid to water, never the other way around.
-
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. Avoid ignition sources.
-
4-Bromo-2-fluoroaniline (Starting Material): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4]
-
Nitration Reaction: The reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions. The nitrating mixture should be prepared and added slowly at low temperatures.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Characterization and Quality Control
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | Yellow solid |
| Melting Point | Melting Point Apparatus | 90 - 92 °C[1] |
| Purity | HPLC / GC-MS | >98% (typical for post-chromatography) |
| Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the structure of this compound. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction due to insufficient time or low temperature.- Temperature was too high, leading to decomposition.- Loss of product during work-up (e.g., incomplete extraction). | - Ensure reaction is stirred for the full duration.- Re-verify thermometer calibration and maintain strict temperature control.- Perform extractions thoroughly and check the pH of the aqueous layer after neutralization. |
| Product is Dark/Oily | - Formation of nitrated byproducts or oxidation products due to poor temperature control.- Residual acid in the crude product. | - Improve cooling efficiency during nitration.- Ensure thorough washing with sodium bicarbonate solution during work-up.- Repeat purification by column chromatography. |
| Multiple Spots on TLC | - Incomplete reaction.- Formation of regioisomers or dinitrated products. | - Allow the reaction to stir for a longer period.- Ensure slow, dropwise addition of the nitrating mixture at the correct temperature.- Carefully perform column chromatography to separate the desired isomer. |
References
-
PrepChem.com. Synthesis of this compound. Available from: [Link]
-
PubChem. 4-Bromo-5-fluoro-2-nitroaniline. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
Sources
Application Notes & Protocols: 4-Bromo-2-fluoro-5-nitroaniline as a Strategic Intermediate in Complex Molecule Synthesis
Introduction: The Strategic Value of Polysubstituted Anilines
In the landscape of modern drug discovery and materials science, the design of complex molecular architectures with precisely tuned properties is paramount. Substituted anilines are foundational building blocks in this endeavor, offering a versatile scaffold for constructing a wide array of functional molecules. 4-Bromo-2-fluoro-5-nitroaniline, in particular, emerges as a highly valuable synthetic intermediate due to the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromo substituent provides a handle for transition-metal-catalyzed cross-coupling reactions. The aniline moiety itself can be readily acylated, alkylated, or diazotized, and the nitro group can be selectively reduced to an amine, opening further avenues for molecular elaboration.
The strategic placement of fluorine is particularly noteworthy, as its incorporation into bioactive molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] This application note provides a technical guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in synthetic workflows.
Physicochemical Properties & Safety Data
A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is critical for its effective and safe handling in a laboratory setting.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₆H₄BrFN₂O₂ |
| Molecular Weight | 235.01 g/mol |
| CAS Number | 87547-06-6 (Verify specific isomer if critical) |
| Appearance | Yellow to orange solid |
| Melting Point | 90-92 °C[3] |
| Solubility | Soluble in toluene, ethyl acetate, and other common organic solvents. |
Safety & Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated laboratory or fume hood.[4]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles with side-shields).[4][5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[4][5]
Synthesis of this compound
The regioselective synthesis of polysubstituted anilines is a common challenge in organic chemistry. A reliable method for the preparation of this compound involves the direct nitration of 4-bromo-2-fluoroaniline.
Synthetic Workflow Overview
The synthesis proceeds via an electrophilic aromatic substitution reaction, where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, attacks the aromatic ring. The position of nitration is directed by the existing substituents.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Nitration of 4-Bromo-2-fluoroaniline
This protocol is adapted from established procedures for the nitration of substituted anilines.[3]
Materials:
-
4-Bromo-2-fluoroaniline (58.6 g, 0.308 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 115 mL)
-
Concentrated Nitric Acid (HNO₃, 25.3 g, 0.402 mol)
-
Toluene
-
Ice-water
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 4-bromo-2-fluoroaniline to 100 mL of concentrated sulfuric acid while maintaining the temperature at 0°C to -10°C with an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding 25.3 g of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Nitration: Add the nitrating mixture dropwise to the solution of 4-bromo-2-fluoroaniline over a period of 1-2 hours, ensuring the internal temperature does not rise above -5°C. The causality here is critical: slow addition and low temperature are essential to prevent over-nitration and control the exothermic reaction.
-
Reaction Monitoring & Quenching: After the addition is complete, stir the mixture at 0-5°C for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC). Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of ice-water with vigorous stirring.
-
Extraction & Work-up: Transfer the quenched mixture to a separatory funnel and extract the product with toluene (3 x 150 mL). Combine the organic layers and wash sequentially with water and a saturated aqueous sodium hydrogen carbonate solution to neutralize any residual acid.[3]
-
Purification: Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield pure this compound.[3]
Application as a Synthetic Intermediate
The true utility of this compound lies in its capacity to serve as a versatile precursor for more complex molecules, particularly in the synthesis of heterocyclic compounds and kinase inhibitors.[1][7]
Key Transformations and Rationale
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine, yielding a 1,2,4-trisubstituted benzene diamine. This transformation is fundamental as it introduces a new nucleophilic center.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho- and para-nitro groups, is susceptible to displacement by various nucleophiles (e.g., amines, alcohols, thiols). This allows for the introduction of diverse side chains.
-
Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds.[8]
Hypothetical Application in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a core heterocyclic scaffold, often constructed from substituted anilines.[9][10] this compound is an ideal starting point for such syntheses.
Caption: Hypothetical pathway for kinase inhibitor synthesis.
Protocol: Reduction of the Nitro Group
This protocol describes a common and effective method for the reduction of an aromatic nitro group to an amine using iron powder in the presence of an electrolyte.
Materials:
-
This compound (10.0 g, 42.5 mmol)
-
Ethanol
-
Water
-
Ammonium Chloride (NH₄Cl)
-
Iron powder (Fe)
-
Celite
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, ethanol (150 mL), and water (50 mL). Stir to create a suspension.
-
Addition of Reagents: Add ammonium chloride (2.27 g, 42.5 mmol) followed by iron powder (11.8 g, 212.5 mmol) in portions. The use of ammonium chloride is to act as a mild proton source and electrolyte to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-bromo-2-fluoro-1,3-phenylenediamine, which can be used in the next step or purified further by crystallization or chromatography.
Conclusion
This compound is a potent and versatile synthetic intermediate. Its well-defined reactivity allows for sequential and regioselective functionalization, making it an invaluable tool for the construction of complex molecular targets. The protocols and data presented herein provide a foundational guide for chemists to leverage the unique properties of this compound in their research and development programs, particularly in the pursuit of novel therapeutics.
References
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Auteum. (n.d.). The Role of Fluorinated Intermediates in Modern Drug Discovery. Retrieved from [Link]
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PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]
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NIST. (n.d.). 4-Bromo-2-fluoroaniline. Retrieved from [Link]
- Google Patents. (2019). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
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PubMed. (2011). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Retrieved from [Link]
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ChemUniverse. (n.d.). 4-bromo-5-fluoro-2-nitroaniline. Retrieved from [Link]
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SpringerLink. (2000). Synthesis of Heterocyclic Systems on the Basis of 4-Bromo-5-Nitrophthalonitrile. Retrieved from [Link]
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NIH. (2018). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Utility of 4-Bromo-2-fluoro-5-nitroaniline in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of contemporary drug discovery, the efficiency of synthetic routes and the ability to rapidly generate molecular diversity are paramount. Substituted anilines are foundational scaffolds in a vast array of pharmaceuticals, prized for their ability to engage in critical hydrogen bonding and hydrophobic interactions with biological targets. Among these, 4-Bromo-2-fluoro-5-nitroaniline stands out as a particularly versatile and powerful intermediate. Its strategic arrangement of four distinct and orthogonally reactive functional groups—an amine, a bromine, a fluorine, and a nitro group—provides medicinal chemists with a pre-functionalized core, ripe for sequential and highly regioselective elaboration.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that make this reagent an invaluable asset in the synthesis of complex bioactive molecules, particularly in the realm of targeted therapies like kinase inhibitors.
Physicochemical Properties & Safety Profile
A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |
| Molecular Weight | 235.01 g/mol | [1] |
| CAS Number | 87547-06-6 | [2] |
| Appearance | Crystalline solid (typically yellow to orange) | N/A |
| Melting Point | Data not widely available; empirical determination recommended. | N/A |
| Boiling Point | 313.9°C at 760 mmHg (Predicted) | [3] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF). Limited solubility in water. | N/A |
Safety & Handling: this compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[4] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[1][4] Always wear personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[2][5] Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information before use.[2][6]
The Four Pillars of Reactivity: A Chemist's Guide to Strategic Functionalization
The synthetic utility of this compound stems from the distinct reactivity of its four functional groups, which can be addressed selectively. This allows for a modular approach to building molecular complexity.
-
The Bromine Atom (C4): This is the primary handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. Its position makes it ideal for introducing aryl, heteroaryl, or vinyl substituents using Suzuki-Miyaura coupling or for attaching primary/secondary amines via Buchwald-Hartwig amination.[7][8]
-
The Nitro Group (C5): The strongly electron-withdrawing nitro group serves two purposes. First, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a more facile leaving group.[9] Second, it can be selectively reduced to a primary amine under various conditions (e.g., Fe/NH₄Cl, SnCl₂, catalytic hydrogenation), unveiling a new point for diversification.[9]
-
The Fluoro Group (C2): The fluorine atom can be a site for SNAr, particularly given its position para to the activating nitro group.[9] Alternatively, if retained in the final molecule, the fluorine can confer desirable pharmacological properties, such as increased metabolic stability or enhanced binding affinity to the target protein.[10]
-
The Amino Group (C1): The primary amine is a versatile nucleophile. It can be acylated, alkylated, or serve as the key hydrogen-bond donor in many inhibitor-protein interactions, such as the hinge-binding motif in kinase inhibitors.[10][11]
The interplay of these groups allows for a planned, stepwise synthesis. For instance, one can perform a Suzuki coupling at the bromo-position, followed by reduction of the nitro group, and then use the newly formed amine for a subsequent coupling reaction.
Application Focus: Synthesis of Kinase Inhibitors
Protein kinases are a critical class of drug targets, and many FDA-approved inhibitors share common structural scaffolds, such as the 4-anilinoquinazoline or pyrrolo[2,3-d]pyrimidine core.[11][12] this compound is an excellent starting point for generating the substituted aniline "warheads" that are crucial for binding to the ATP pocket of these enzymes.
Below is a representative workflow illustrating how this building block can be used to synthesize a key intermediate for a kinase inhibitor library.
Caption: A logical workflow for elaborating this compound.
This stepwise approach allows for the introduction of diversity at two key positions: the aryl group introduced via Suzuki coupling and the heterocyclic core attached via SNAr, making it a powerful strategy for generating libraries for structure-activity relationship (SAR) studies.
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methodologies. Researchers should optimize conditions for their specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the formation of a C-C bond at the C4-position, replacing the bromine atom.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or potassium phosphate (K₃PO₄, 2.0 equiv.).[13][14]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst. A common choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 3 mol%).[14][15]
-
Solvent Addition: Add a degassed solvent mixture via syringe. A typical system is 1,4-dioxane and water (4:1 v/v).[13]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.[14]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-fluoro-5-nitroaniline product.[13]
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the formation of a C-N bond at the C4-position. The Buchwald-Hartwig amination is a powerful method for coupling aryl halides with amines.[7][16]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%) to a dry reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Causality Note: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote the key oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition.[7][17][18]
Protocol 3: Selective Reduction of the Nitro Group
This protocol transforms the nitro group into a primary amine, a key step for subsequent functionalization.
-
Reaction Setup: To a round-bottom flask, add the 4-substituted-2-fluoro-5-nitroaniline derivative (1.0 equiv.) and a solvent mixture, such as ethanol and water.
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 equiv.) followed by iron powder (Fe, 5-10 equiv.).
-
Reaction: Heat the suspension to reflux (approx. 80-90 °C) and stir vigorously. The reaction is often accompanied by a color change.
-
Monitoring: Monitor the disappearance of the starting material by TLC (typically 1-4 hours).
-
Workup: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude diamine can often be used directly in the next step or purified further by chromatography if necessary.
Rationale: The Fe/NH₄Cl system is often preferred in medicinal chemistry for its mildness and tolerance of other functional groups (like halogens) compared to more aggressive reducing agents.
Visualizing the Biological Context
The ultimate goal of synthesizing these molecules is to interact with a biological target. The aniline moiety derived from our starting material is often crucial for this interaction.
Caption: The aniline NH group forms a key hydrogen bond in the kinase hinge region.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for the efficient construction of complex molecular architectures. Its pre-defined and orthogonally reactive functional groups empower medicinal chemists to execute logical and high-yielding synthetic campaigns. By mastering the selective transformations of its bromo, nitro, fluoro, and amino "handles," researchers can rapidly access diverse chemical matter, accelerating the journey from initial hit identification to the development of potent and selective clinical candidates.
References
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Echemi. (n.d.). 4-bromo-5-fluoro-2-nitroaniline. Retrieved from Echemi website.[3]
-
ECHEMI. (n.d.). 4-Bromo-2-fluoro-5-nitrobenzenamine SDS, 87547-06-6 Safety Data Sheets. Retrieved from ECHEMI website.[2]
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PubChem. (n.d.). 4-Bromo-5-fluoro-2-nitroaniline | C6H4BrFN2O2. Retrieved from PubChem website.[4]
-
ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-3-FLUORO-2-NITROANILINE. Retrieved from ChemicalBook website.[6]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from Wikipedia website.[7]
-
PubChem. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Retrieved from PubChem website.[12]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts website.[17]
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website.[5]
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National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Retrieved from NIH website.[11]
-
BenchChem. (n.d.). Bromo-5-(trifluoromethyl)aniline as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors. Retrieved from BenchChem website.[19]
-
PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2. Retrieved from PubChem website.[1]
-
BenchChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6. Retrieved from BenchChem website.[9]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal website.[16]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific website.[20]
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YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from YouTube website.[18]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination - Wordpress. Retrieved from Wordpress website.[21]
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BenchChem. (n.d.). Application Notes and Protocols: 4-Fluoroaniline in the Synthesis of Kinase Inhibitors. Retrieved from BenchChem website.[10]
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ChemicalBook. (n.d.). 153505-36-3(4-Bromo-5-fluoro-2-nitroaniline) Product Description. Retrieved from ChemicalBook website.[22]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website.[8]
-
BenchChem. (n.d.). Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. Retrieved from BenchChem website.[13]
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BenchChem. (n.d.). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. Retrieved from BenchChem website.[14]
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ChemicalBook. (2023). 4-Bromoaniline: properties, applications and safety. Retrieved from ChemicalBook website.[23]
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BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Retrieved from BenchChem website.[15]
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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 4-Bromo-2-fluoro-5-nitroaniline
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This guide provides an in-depth exploration of 4-Bromo-2-fluoro-5-nitroaniline , a highly versatile and strategically functionalized starting material for the synthesis of a new generation of kinase inhibitors. We will detail core synthetic strategies, provide step-by-step protocols for key transformations, and illustrate these principles through a representative synthesis of a kinase inhibitor scaffold. The causality behind experimental choices, from reagent selection to reaction conditions, is emphasized to provide researchers with both practical instruction and a deeper mechanistic understanding.
The Strategic Value of this compound in Kinase Inhibitor Synthesis
The molecular architecture of this compound is uniquely suited for the modular construction of complex heterocyclic scaffolds common to many kinase inhibitors. Each functional group serves as a distinct chemical handle, allowing for a programmed and divergent synthetic approach.
-
The Bromo Group (Br): Primarily serves as a versatile coupling site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] This enables the introduction of diverse aryl, heteroaryl, or substituted amine moieties that can target the solvent-front region or other key pockets of the kinase active site.
-
The Fluoro Group (F): As a poor leaving group in nucleophilic aromatic substitution (SNAr), it often remains in the final molecule. The high electronegativity of fluorine can modulate the pKa of the adjacent aniline, influence binding interactions through hydrogen bonding or dipolar interactions, and improve metabolic stability.[3]
-
The Nitro Group (NO₂): A powerful electron-withdrawing group, it can be readily reduced to a primary amine (NH₂). This newly formed amine is a critical anchor point for building out the inhibitor scaffold, often forming hydrogen bonds with the "hinge region" of the kinase. It can be further functionalized into amides, ureas, or sulfonamides to optimize binding affinity and selectivity.[4]
-
The Aniline Group (NH₂): The inherent aniline provides an initial point for N-alkylation, acylation, or cyclization reactions to form heterocyclic cores, such as quinazolines or pyrrolo[2,3-d]pyrimidines, which are prevalent in EGFR and other kinase inhibitors.[5][6]
This multi-functional nature allows chemists to systematically explore structure-activity relationships (SAR) by modifying each position independently, accelerating the discovery of potent and selective drug candidates.
Core Synthetic Transformations and Protocols
The following sections detail the primary reactions used to functionalize the this compound core.
Palladium-Catalyzed Cross-Coupling at the C4-Bromo Position
Palladium catalysis is the most powerful tool for elaborating the C-Br bond. The choice between Suzuki and Buchwald-Hartwig coupling depends on whether a carbon-carbon or carbon-nitrogen bond is desired.
The Suzuki-Miyaura reaction is ideal for introducing aryl or heteroaryl groups, which are often crucial for establishing key π-stacking or hydrophobic interactions within the kinase ATP-binding site.[7][8]
Generalized Experimental Workflow
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio, 0.1 M concentration).
-
Reaction: Stir the mixture at an elevated temperature (typically 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Scientist's Note (Causality):
-
Base Selection: Stronger inorganic bases like K₃PO₄ are often preferred for electron-rich systems as they effectively promote the formation of the active boronate species required for transmetalation.[9]
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst suitable for a wide range of substrates. For more challenging couplings, specialized ligand systems (e.g., SPhos, XPhos) with a pre-catalyst (e.g., Pd₂(dba)₃) may be required to improve yields and reaction rates.[2][10]
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxidation by air, which would deactivate the catalyst. Maintaining an inert atmosphere is critical for reaction success.
This reaction is essential for creating C-N bonds, linking the aniline core to other nitrogen-containing fragments, a common strategy in designing inhibitors targeting kinases like ALK or EGFR.[11][12]
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the aryl halide (this compound, 1.0 equiv), the amine coupling partner (1.1-1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃, 1.4-2.0 equiv) to a dry reaction vessel.
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction, quench carefully with water, and extract with an organic solvent. The purification follows the standard procedure described in Protocol 1.
Scientist's Note (Causality):
-
Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent.[13] Bulky, electron-rich ligands like those developed by Buchwald (e.g., XPhos) facilitate the reductive elimination step, which is often rate-limiting, and can improve reaction scope and efficiency.[10][11] Bidentate ligands like BINAP or Xantphos can also be highly effective.[11]
-
Base Selection: A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is common, but its high basicity can be incompatible with some functional groups. Weaker bases like K₂CO₃ can be used but may require higher temperatures or longer reaction times.[13]
Nitro Group Reduction
The reduction of the nitro group to an amine is a fundamental step, unlocking a key point for further functionalization.
Detailed Step-by-Step Methodology:
-
Setup: Dissolve the nitro-containing substrate (1.0 equiv) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Catalyst: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10% by weight).
-
Hydrogenation: Place the reaction vessel on a hydrogenation apparatus (e.g., Parr shaker) or use a balloon filled with hydrogen gas. Purge the vessel with H₂ gas.
-
Reaction: Pressurize the vessel with H₂ (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Workup: Carefully vent the H₂ gas and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the aniline product, which is often pure enough for the next step without further purification.
Scientist's Note (Causality):
-
Safety: Palladium on carbon is pyrophoric, especially after use when it is dry and saturated with hydrogen. The filter cake should never be allowed to dry completely and should be quenched carefully with water.
-
Alternative Reagents: For substrates sensitive to catalytic hydrogenation (e.g., containing alkenes or alkynes), chemical reductants such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are effective alternatives.
Exemplary Synthesis: A Scaffold for ALK/EGFR Inhibitors
Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are well-established cancer targets.[14][15][16] The synthesis of Brigatinib, a potent ALK inhibitor, involves intermediates structurally related to this compound.[17][18] The following workflow illustrates how our starting material can be used to construct a core scaffold relevant to this class of inhibitors.
Caption: Synthetic workflow towards a kinase inhibitor scaffold.
Quantitative Data Summary
The following table presents representative data for the key steps in the synthesis of a hypothetical inhibitor scaffold.
| Step | Reaction | Starting Material | Key Reagents | Yield (%) | Purity (%) (LC-MS) |
| 1 | Suzuki Coupling | This compound | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 85 | >95 |
| 2 | Nitro Reduction | Product from Step 1 | H₂, 10% Pd/C | 98 | >97 |
| 3 | Cyclization/Acylation | Product from Step 2 | Acryloyl Chloride, DIEA | 72 | >98 |
This scaffold now contains a key acrylamide "warhead," a feature of irreversible inhibitors like Afatinib and Osimertinib, which covalently bind to a cysteine residue in the kinase active site.[5]
Biological Context: Kinase Signaling Pathways
The synthesized inhibitors are designed to interfere with specific signaling pathways that drive cancer cell growth and survival. For instance, ALK and EGFR inhibitors block downstream signaling cascades.
Caption: Simplified ALK/EGFR signaling pathway and point of inhibition.
Constitutive activation of receptors like ALK or EGFR, often through genetic mutations or fusions, leads to uncontrolled downstream signaling through pathways like RAS/RAF/MEK/ERK and PI3K/AKT.[14][16] The inhibitors synthesized from this compound bind to the ATP pocket of the kinase domain, preventing autophosphorylation and blocking these downstream signals, thereby inhibiting cancer cell proliferation.[19]
Conclusion
This compound represents a privileged starting material in medicinal chemistry. Its strategically placed and orthogonally reactive functional groups provide a robust platform for the efficient and modular synthesis of potent kinase inhibitors. By leveraging well-established synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitro reduction, researchers can rapidly generate diverse libraries of compounds. This enables a thorough exploration of structure-activity relationships, ultimately accelerating the identification of clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.
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Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). National Center for Biotechnology Information. [Link]
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4-Bromo-2,5-difluoroaniline: A Versatile Building Block for Advanced Chemical Synthesis and Material Science. Tejapharm. [Link]
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FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2023). National Center for Biotechnology Information. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (2012). National Center for Biotechnology Information. [Link]
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Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (2008). National Center for Biotechnology Information. [Link]
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Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015). Beilstein Journal of Organic Chemistry. [Link]
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Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. Watchem. [Link]
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Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). (2000). Journal of Medicinal Chemistry. [Link]
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Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Dalton Transactions. [Link]
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Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (2021). National Center for Biotechnology Information. [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). National Center for Biotechnology Information. [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2022). National Center for Biotechnology Information. [Link]
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4-Bromo-2-fluoro-5-nitroaniline in the synthesis of quinazolines
An In-depth Guide to the Synthesis of Novel Quinazoline Scaffolds from 4-Bromo-2-fluoro-5-nitroaniline
Abstract
The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of therapeutic agents with applications ranging from oncology to antimicrobial treatments.[1][2] This guide provides a comprehensive, in-depth technical overview for the synthesis of highly functionalized quinazoline derivatives, utilizing this compound as a versatile starting material. We present a strategic multi-step synthetic pathway that leverages the unique electronic and steric properties of the precursor to construct key intermediates for the classical Friedländer annulation. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the causal logic behind the experimental choices, ensuring both reproducibility and a foundation for further molecular exploration.
Introduction: The Strategic Value of this compound
Quinazoline and its derivatives are cornerstones of modern drug discovery, with numerous approved drugs, such as gefitinib and erlotinib, demonstrating their clinical significance.[2] The development of novel quinazoline-based therapeutics often hinges on the ability to introduce diverse functional groups onto the heterocyclic core to modulate pharmacological properties.
The choice of This compound as a starting material is strategic. Each substituent serves a distinct and critical role:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that can be readily reduced to a primary amine, a key nucleophile for subsequent cyclization reactions.
-
Bromo Group (-Br): A versatile synthetic handle. It can be retained in the final product or utilized in post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), to introduce a vast array of aryl, heteroaryl, or alkyl groups.[3][4]
-
Fluoro Group (-F): Known to enhance metabolic stability and binding affinity in many drug candidates by altering the electronic properties of the aromatic ring and participating in favorable protein-ligand interactions.
-
Amino Group (-NH₂): The initial point of synthetic transformation, allowing for its conversion into other functional groups necessary for building the quinazoline precursor.
This application note details a robust pathway to convert this highly functionalized aniline into a 2-aminobenzophenone intermediate, which is then cyclized via the Friedländer synthesis to yield a polysubstituted quinazoline.[1][5]
Overall Synthetic Strategy
The proposed synthesis is a four-step sequence designed to methodically build the required 2-aminobenzophenone precursor before the final ring-forming annulation. This approach provides multiple points for diversification and is amenable to both traditional and modern synthetic techniques, such as microwave-assisted heating.[6][7]
Caption: Overall workflow for quinazoline synthesis.
Reaction Mechanisms and Scientific Rationale
Step 1: Sandmeyer Reaction - Conversion of Amine to Nitrile
The initial transformation targets the primary amino group. A direct synthesis of a 2-aminobenzophenone from the starting material is complex. Therefore, the amino group is first converted into a more versatile nitrile functionality. The Sandmeyer reaction is a classic and reliable method for this transformation.[8][9]
-
Mechanism: The primary aromatic amine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive. The subsequent addition of a copper(I) cyanide (CuCN) catalyst facilitates the replacement of the diazonium group with a nitrile group, releasing nitrogen gas.[10]
-
Causality: This step is crucial as it positions a carbon-based functional group on the ring that can be readily converted into a ketone carbonyl in a subsequent step.
Step 2: Reduction of the Nitro Group
With the nitrile in place, the nitro group is reduced to a primary amine. This new amino group will serve as the key nucleophile in the final cyclization step.
-
Mechanism: The reduction is typically achieved using a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[11][12] The metal acts as an electron donor, and the reaction proceeds through several intermediates (nitroso, hydroxylamine) before yielding the final amine.[11]
-
Causality: This reduction unmasks the ortho-amino group required for the Friedländer synthesis. The resulting product, a 2-aminobenzonitrile derivative, is now primed for the introduction of the ketone functionality.
Step 3: Grignard Reaction - Formation of the 2-Aminobenzophenone Core
This step constructs the essential 2-aminobenzophenone skeleton.[13]
-
Mechanism: A Grignard reagent (R'-MgX, e.g., phenylmagnesium bromide) is added to the 2-aminobenzonitrile derivative. The organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile. This forms a magnesium salt of a ketimine. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.
-
Causality: This reaction is a powerful C-C bond-forming method that efficiently installs the carbonyl group required for the subsequent cyclization. The choice of Grignard reagent allows for the introduction of various aryl or alkyl groups at what will become the 4-position of the quinazoline ring.
Step 4: Friedländer Annulation - Quinazoline Ring Formation
The final step is the condensation and cyclization of the 2-aminobenzophenone intermediate with a compound containing an α-methylene group (e.g., a ketone or β-ketoester) to form the quinazoline ring.[1][5][14]
-
Mechanism: Under acidic or basic catalysis, the reaction can proceed via two main pathways. A common pathway involves an initial aldol condensation between the α-methylene ketone and the benzophenone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the amino group and subsequent dehydration to yield the aromatic quinazoline.[1][5]
-
Causality: This annulation is a highly efficient and versatile method for constructing the quinazoline core. The choice of the α-methylene ketone component determines the substituents at the 2- and 3-positions of the final product, offering another point of diversification. Microwave irradiation is often employed to accelerate this step, significantly reducing reaction times.[6]
Experimental Protocols
Note: These protocols are generalized and may require optimization based on the specific substrate and desired scale. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 5-Bromo-3-fluoro-4-nitrobenzonitrile (Step 1)
-
Diazotization:
-
Suspend this compound (10.0 mmol) in a mixture of concentrated HCl (15 mL) and water (15 mL) in a three-neck flask equipped with a mechanical stirrer and a thermometer.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (11.0 mmol in 10 mL of water) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide (12.0 mmol) and sodium cyanide (24.0 mmol) in water (30 mL). Warm gently if needed to dissolve, then cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution under vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Protocol 2: Synthesis of 4-Amino-5-bromo-3-fluorobenzonitrile (Step 2)
-
Dissolve 5-Bromo-3-fluoro-4-nitrobenzonitrile (5.0 mmol) in ethanol (50 mL).
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (20.0 mmol) in concentrated HCl (15 mL).
-
Heat the mixture to reflux (approx. 78 °C) for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basify the mixture carefully with a cold, concentrated NaOH solution until a pH > 10 is reached to precipitate the tin salts.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is often pure enough for the next step or can be purified by recrystallization.
Protocol 3: Synthesis of 2-Amino-4-bromo-6-fluoro-R'-benzophenone (Step 3)
-
Prepare the Grignard reagent: In a flame-dried flask under a nitrogen atmosphere, react the appropriate aryl or alkyl bromide (e.g., bromobenzene, 7.0 mmol) with magnesium turnings (7.0 mmol) in anhydrous THF (20 mL).
-
Dissolve 4-Amino-5-bromo-3-fluorobenzonitrile (5.0 mmol) in anhydrous THF (30 mL) and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the nitrile solution via cannula.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 3-6 hours.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of 3M HCl.
-
Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate.
-
Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate (3 x 40 mL).
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via column chromatography (silica gel, hexane/ethyl acetate).
Protocol 4: Microwave-Assisted Friedländer Synthesis of Quinazoline (Step 4)
-
In a 10 mL microwave vial, combine the 2-aminobenzophenone derivative from Step 3 (1.0 mmol), the α-methylene ketone (e.g., ethyl acetoacetate, 1.2 mmol), and glacial acetic acid (3 mL) as both solvent and catalyst.[5]
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at 150-160 °C for 10-20 minutes.[6] Monitor pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and neutralize by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final quinazoline product by column chromatography or recrystallization.
Characterization and Data Analysis
Validation of each intermediate and the final product is critical. A standard analytical workflow should be employed to confirm the structure and purity of the synthesized compounds.
Caption: Standard workflow for product purification and analysis.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the chemical structure. Key diagnostic peaks include the disappearance of the nitroaniline protons and the appearance of new aromatic and substituent signals at each step.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the quinazoline product, which should typically be >95% for biological screening.
Summary of Reaction Parameters
The following table summarizes the key parameters for the proposed synthetic pathway.
| Step | Reaction Name | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Sandmeyer Reaction | NaNO₂, HCl, CuCN | Water/HCl | 0-60 | 2-3 | 60-75 |
| 2 | Nitro Reduction | SnCl₂·2H₂O, HCl | Ethanol | 78 | 2-4 | 80-95 |
| 3 | Grignard Reaction | R'-MgX, 3M HCl | Anhydrous THF | 66 | 3-6 | 50-70 |
| 4 | Friedländer Annulation | α-Methylene Ketone, Acetic Acid | Acetic Acid | 150-160 (MW) | 0.2-0.5 | 70-90 |
Troubleshooting and Optimization
-
Low Yield in Step 1 (Sandmeyer): Ensure the temperature is strictly maintained at 0-5 °C during diazotization to prevent premature decomposition of the diazonium salt. The purity of the starting aniline is also critical.
-
Incomplete Nitro Reduction (Step 2): If TLC shows remaining starting material, increase the reaction time or the equivalents of SnCl₂. Ensure the HCl concentration is sufficient.
-
Side Reactions in Grignard Reaction (Step 3): This reaction is highly sensitive to moisture. Use flame-dried glassware and anhydrous solvents. If the 2-amino group interferes, a protection-deprotection sequence may be required, though it adds steps to the synthesis.
-
Poor Cyclization in Step 4 (Friedländer): If yields are low, consider screening other acid catalysts (e.g., p-TsOH, ZnCl₂) or bases (e.g., piperidine, KOH).[5] Microwave parameters (temperature, time) can be further optimized. For less reactive ketones, higher temperatures or longer reaction times may be necessary.
References
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Khurana, J. M., & Kumar, S. (2010). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]
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Lipshutz, B. H., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
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Saikia, P., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
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The Organic Chemistry Tutor. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. [Link]
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Dawidowski, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Link]
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Chemistry Online. (2022). Synthesis of 2-aminobenzoic acid (anthranilic acid). [Link]
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MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]
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ResearchGate. (2019). The proposed mechanism for the synthesis of 4-aminoquinazoline and... [Link]
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ResearchGate. (2024). (PDF) The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]
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Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. [Link]
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Sharma, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
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ResearchGate. (2025). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]
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PubMed Central. (2022). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
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ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
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CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]
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ResearchGate. (2025). Poly(2‐) and (3‐aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties. [Link]
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PubMed. (n.d.). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. [Link]
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Wiley Online Library. (2016). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. [Link]
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Organic Letters. (2025). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. [Link]
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MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-fluoro-5-nitroaniline
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] First developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][3][4][5] The reaction's broad substrate scope, tolerance of various functional groups, and often milder conditions supplant classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which frequently require harsh conditions and have limited applicability.[1][2][6]
This guide provides a detailed examination and a robust experimental protocol for the Buchwald-Hartwig amination of a challenging, electron-deficient substrate: 4-Bromo-2-fluoro-5-nitroaniline. The presence of strong electron-withdrawing groups (nitro and fluoro) and the aniline moiety demands careful consideration of catalyst, ligand, base, and solvent to achieve high efficiency and selectivity.
Navigating the Challenges of an Electron-Deficient Substrate
The successful amination of this compound is complicated by several electronic and steric factors:
-
Electron-Deficient Aryl Halide: The potent electron-withdrawing nitro and fluoro substituents significantly decrease the electron density of the aromatic ring. While this can facilitate the initial oxidative addition of the palladium catalyst to the C-Br bond, it can also render the resulting palladium-amido intermediate more susceptible to side reactions.
-
Base Sensitivity: The nitro group can be incompatible with strong bases, particularly at elevated temperatures, potentially leading to decomposition or undesired side reactions.[7] Therefore, the choice of base is critical and often requires a delicate balance between sufficient reactivity for the catalytic cycle and the stability of the starting material.
-
Potential for Side Reactions: A common side reaction in Buchwald-Hartwig aminations is hydrodehalogenation, where the aryl halide is reduced, replacing the bromine with a hydrogen atom.[8] This can be more prevalent with electron-deficient substrates.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[1][3] Understanding these steps is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide to form a Pd(II) complex.[3][5][9][10][11]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to generate a palladium-amido intermediate.[3][12][13] The choice of base is critical at this stage.[12]
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired arylamine is released from the palladium complex, regenerating the active Pd(0) catalyst.[1][3][10]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Recommended Experimental Protocol
This protocol is a robust starting point for the amination of this compound. Optimization may be required depending on the specific amine coupling partner.
Materials and Reagents:
-
This compound
-
Amine coupling partner (e.g., morpholine, piperidine, or a primary amine)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst
-
A suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[14]
-
A suitable base (e.g., cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or t-butanol)[7][15][16]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification supplies (e.g., silica gel for column chromatography).
Reaction Setup:
-
Inert Atmosphere: All steps should be performed under an inert atmosphere of nitrogen or argon to prevent the oxidation of the palladium catalyst.[7]
-
Reagent Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1.2-6 mol%) to a dry reaction vessel equipped with a magnetic stir bar.
-
Addition of Base and Amine: Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv) and the amine coupling partner (1.2-1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6][17]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.
-
Washing: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Key Parameter Selection and Rationale
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key parameters.
| Parameter | Recommended Starting Point | Rationale and Considerations |
| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%) | These are common and effective palladium sources that are reduced in situ to the active Pd(0) catalyst.[13] |
| Ligand | XPhos or RuPhos (1.2-2.4 mol%) | Bulky, electron-rich biaryl phosphine ligands like XPhos and RuPhos are highly effective for coupling electron-deficient aryl halides and can promote the desired reductive elimination over side reactions.[14] BrettPhos is a good alternative, especially for primary amines.[7][14][18] |
| Base | Cs₂CO₃ or K₃PO₄ (1.5-2.0 equiv) | Weaker inorganic bases are recommended to avoid potential decomposition of the nitro-containing substrate that can occur with stronger bases like sodium tert-butoxide.[7][8][12] |
| Solvent | Toluene or 1,4-Dioxane | These are common and effective solvents for Buchwald-Hartwig aminations, offering good solubility for the reactants and catalyst.[7][15][16] T-butanol can also be a suitable solvent.[7] |
| Temperature | 80-110 °C | This temperature range typically provides a good balance between reaction rate and substrate/catalyst stability.[6][17] |
| Amine Stoichiometry | 1.2-1.5 equivalents | A slight excess of the amine is generally used to ensure complete consumption of the aryl halide. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or poor choice of ligand/base. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[7] Cautiously increase the reaction temperature in 10 °C increments.[8] Screen alternative ligands (e.g., BrettPhos) and bases (e.g., K₃PO₄). |
| Hydrodehalogenation | The competing reduction of the aryl halide. | Lower the reaction temperature.[8] Screen different ligands, as some are more prone to promoting this side reaction.[8] Ensure a high-quality palladium source is used. |
| Substrate Decomposition | Base is too strong or the temperature is too high. | Switch to a weaker base like K₃PO₄.[12] Lower the reaction temperature. |
Conclusion
The Buchwald-Hartwig amination of this compound presents a synthetic challenge that can be overcome with careful selection of the reaction parameters. By understanding the mechanistic nuances and the role of each component, researchers can successfully synthesize the desired N-arylated products. The protocol and considerations outlined in this guide provide a solid foundation for achieving high yields and purity in this important transformation, paving the way for the synthesis of novel compounds for drug discovery and materials science.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Singleton, D. A., & Black, K. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14667–14674. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Singleton, D. A., & Black, K. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14667–14674. [Link]
-
Andersen, R. A., & Buchwald, S. L. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 760–765. [Link]
-
Dorel, R., & van der Eycken, E. V. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
Dorel, R., & van der Eycken, E. V. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
Nolan, S. P., & Organ, M. G. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews, 125(12), 5349-5435. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025, December 19). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Andersen, R. A., & Buchwald, S. L. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 760–765. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
IntechOpen. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]
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- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 18. entegris.com [entegris.com]
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2-fluoro-5-nitroaniline
For: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and remarkable functional group tolerance.[1] This palladium-catalyzed reaction has seen extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A particularly valuable application is in the synthesis of complex biaryl compounds, which are prevalent scaffolds in many biologically active molecules.
This document provides a comprehensive guide to the Suzuki coupling of 4-Bromo-2-fluoro-5-nitroaniline, a substrate presenting unique challenges due to its electronic and steric properties. The presence of a nitro group, a fluorine atom, and an aniline moiety on the aromatic ring necessitates careful optimization of reaction conditions to achieve high yields and purity. These application notes are built upon established methodologies for coupling electronically deficient and sterically hindered aryl halides.[2]
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of this compound to form a palladium(II) complex. The reactivity of aryl halides in this step generally follows the trend I > Br > OTf >> Cl.[3] The electron-withdrawing nature of the nitro and fluoro groups on the aniline ring can influence the rate of this step.
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions for this compound
The electronic deficiency and potential for steric hindrance in this compound require careful selection of the catalyst, ligand, base, and solvent system to achieve optimal results.
Catalyst and Ligand Selection
The choice of the palladium catalyst and its associated ligand is paramount for a successful Suzuki coupling. For electron-deficient aryl bromides like the target substrate, catalysts with electron-rich and bulky phosphine ligands are often preferred.[6]
| Catalyst/Precatalyst | Ligand | Key Characteristics & Recommendations |
| Pd(PPh₃)₄ | Triphenylphosphine | A classical, versatile catalyst. May require higher temperatures and longer reaction times for challenging substrates.[7] |
| Pd(dppf)Cl₂ | dppf | Often effective for a broad range of substrates, including those with electron-withdrawing groups. Can shorten reaction times and increase yields.[7][8] |
| Buchwald Palladacycles (e.g., XPhos Pd G3) | Biaryl phosphines (e.g., XPhos) | Highly active catalysts that can facilitate couplings of challenging substrates at lower catalyst loadings and temperatures.[2][9] |
| CataCXium A Pd G3 | CataCXium A | Shown to be uniquely effective for Suzuki-Miyaura cross-couplings on unprotected ortho-bromoanilines.[2] |
Base Selection
The base plays a crucial role in the transmetalation step by activating the boronic acid. The strength and solubility of the base can significantly impact the reaction rate and yield.[4]
| Base | Strength | Solubility | Typical Application |
| K₂CO₃ | Moderate | Aqueous/Polar Solvents | A common and effective base for many Suzuki couplings.[4][10] |
| K₃PO₄ | Stronger | Aqueous/Polar Solvents | Often used for less reactive aryl halides and can lead to higher yields.[4][11] |
| Cs₂CO₃ | Strong | High in many organic solvents | A powerful base that can be effective for difficult couplings.[8] |
| Triethylamine (Et₃N) | Organic, Weaker | Organic Solvents | Can be used in specific cases, particularly in micellar catalysis.[11] |
Solvent System
The solvent must be capable of dissolving the reactants and catalyst system, and its polarity can influence the reaction mechanism. A mixture of an organic solvent and water is frequently employed to dissolve both the organic substrates and the inorganic base.
| Solvent System | Characteristics | Recommendations |
| Dioxane/Water | High boiling point, good for dissolving a range of substrates. | A standard and often effective choice.[8] |
| Toluene/Water | High boiling point, less polar than dioxane. | Can be beneficial for certain catalyst systems.[4] |
| 2-MeTHF/Water | Greener alternative to THF, can lead to increased yields. | Shown to be highly effective for couplings of ortho-substituted anilines.[2] |
| Ethanol/Water | Protic solvent, can accelerate some Suzuki couplings. | A good "green" solvent choice.[12] |
Experimental Protocols
The following protocols are provided as a starting point and may require further optimization based on the specific arylboronic acid used.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add Pd(dppf)Cl₂ to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
Protocol 2: High-Activity Catalyst Protocol using a Buchwald Palladacycle
This protocol is recommended for particularly challenging couplings or when lower reaction temperatures are desired.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
XPhos Pd G3 (or similar Buchwald precatalyst) (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (anhydrous, degassed)
Procedure:
-
In a nitrogen-flushed glovebox or Schlenk flask, combine this compound, the arylboronic acid/ester, the palladacycle precatalyst, and K₃PO₄.
-
Add degassed 2-MeTHF.
-
Seal the vessel and heat the reaction mixture to 70-80 °C.
-
After the specified reaction time (typically 2-12 hours), cool the mixture to room temperature.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the Suzuki coupling of this compound.
Workup and Purification
Proper workup and purification are essential to isolate the desired product in high purity.
General Workup Procedure:
-
Dilute the cooled reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer.
-
Extract the aqueous layer one or two more times with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
Purification:
The crude product is typically purified by flash column chromatography on silica gel.[11] The choice of eluent will depend on the polarity of the product. A gradient of hexanes and ethyl acetate is often a good starting point. For some nitrated products, which may be highly crystalline, simple filtration after the reaction may be sufficient to isolate the pure product.[2]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a more active catalyst (e.g., a palladacycle).- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature. |
| Formation of Homocoupling Product | - Reaction conditions too harsh- Inefficient transmetalation | - Lower the reaction temperature.- Use a bulkier ligand to suppress homocoupling.[6] |
| Dehalogenation of Starting Material | - Presence of protic impurities- Side reactions with the solvent or base | - Ensure all reagents and solvents are anhydrous and properly degassed.- Consider a different solvent or base combination. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of complex biaryl anilines. Success hinges on the careful selection of reaction components. The use of modern, highly active palladium catalysts, appropriate bases, and optimized solvent systems can overcome the challenges posed by this electron-deficient substrate. The protocols and guidelines presented here provide a solid foundation for researchers to develop efficient and high-yielding Suzuki coupling reactions for this and similar substrates.
References
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
PubMed Central. (n.d.). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Retrieved from [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. (n.d.). Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Retrieved from [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Efficient Suzuki—Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
Sources
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- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 12. cem.de [cem.de]
Application Notes and Protocols for the Chemoselective Reduction of 4-Bromo-2-fluoro-5-nitroaniline
Introduction: The Strategic Importance of 4-Bromo-2-fluoro-5-phenylenediamine
In the landscape of modern drug discovery and development, the synthesis of highly functionalized aromatic diamines serves as a critical step in the generation of novel pharmacophores. The target molecule of this guide, 4-bromo-2-fluoro-1,5-phenylenediamine, is a valuable synthetic intermediate. Its strategic importance lies in the orthogonal reactivity of its functional groups: the vicinal diamines are poised for heterocycle formation, the bromine atom offers a handle for cross-coupling reactions, and the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.
The precursor, 4-Bromo-2-fluoro-5-nitroaniline, presents a common yet significant synthetic challenge: the chemoselective reduction of a nitro group in the presence of a halogen. The primary obstacle is the potential for reductive dehalogenation, a common side reaction with many reducing agents, particularly with palladium-based catalysts.[1] This guide provides a detailed analysis and experimentally validated protocols for achieving high-yield, chemoselective reduction of the nitro group in this compound, ensuring the integrity of the crucial bromo and fluoro substituents.
The Challenge of Chemoselectivity: Preserving Halogen Integrity
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. However, when the aromatic ring is substituted with halogens, the reaction becomes a delicate balance between nitro reduction and dehalogenation. Catalytic hydrogenation, a widely used and often clean method, is notorious for causing hydrodehalogenation, especially with catalysts like palladium on carbon (Pd/C).[1] The choice of reducing agent and reaction conditions is therefore paramount to the success of this synthesis.
This application note will explore three primary methods for the chemoselective reduction of this compound:
-
Iron in the Presence of an Electrolyte (Fe/NH₄Cl): A robust, cost-effective, and highly selective classical method.
-
Stannous Chloride (SnCl₂): A mild and effective reagent, though with potential work-up challenges.
-
Catalytic Transfer Hydrogenation: An alternative to high-pressure hydrogenation that can offer high selectivity with careful catalyst and hydrogen donor selection.
Primary Recommended Protocol: Iron-Mediated Reduction
The reduction of nitroarenes using iron powder in the presence of a mild acid or an electrolyte like ammonium chloride is a classic and highly reliable method that exhibits excellent chemoselectivity for the nitro group while leaving halogens untouched.[2][3] This method is our primary recommendation due to its high yield, low cost, operational simplicity, and scalability.
Reaction Mechanism Overview
The reaction proceeds via a series of single-electron transfers from the surface of the iron metal to the nitro group, with the electrolyte (NH₄Cl) providing a proton source. The iron is oxidized from Fe(0) to Fe(II) or Fe(III) species, while the nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.
Detailed Experimental Protocol (Fe/NH₄Cl)
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite® or diatomaceous earth
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq), ethanol, and water (a common solvent ratio is 2:1 to 4:1 EtOH:H₂O).
-
To this suspension, add iron powder (5.0 eq) and ammonium chloride (5.0-10.0 eq).
-
Stir the reaction mixture vigorously and heat to reflux (typically 80-90 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-bromo-2-fluoro-1,5-phenylenediamine.
-
The crude product can be purified further by silica gel column chromatography or recrystallization if necessary.
Alternative Reduction Methodologies
While the iron-mediated reduction is robust, alternative methods can be employed depending on substrate sensitivity, available equipment, and desired purity profile.
Stannous Chloride (SnCl₂) Reduction
Stannous chloride is a mild and effective reducing agent for aromatic nitro compounds and is known for its excellent chemoselectivity, preserving halogen substituents.[4][5]
Causality Behind Experimental Choices: The reaction is typically carried out in an alcoholic solvent or ethyl acetate. The use of SnCl₂·2H₂O is common and convenient. The work-up procedure requires careful pH adjustment to precipitate and remove tin salts, which can sometimes be cumbersome.[6]
Protocol Summary (SnCl₂·2H₂O):
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O (3.0-5.0 eq) to the solution.
-
Heat the mixture to 50-70 °C and monitor by TLC.
-
Upon completion, cool the reaction and carefully quench with a saturated solution of sodium bicarbonate or a dilute NaOH solution until the pH is basic (pH ~8-9).
-
The resulting tin salts will precipitate. Filter the mixture through Celite®, washing the pad with the reaction solvent.
-
Extract the filtrate with ethyl acetate, wash the organic layer with brine, dry, and concentrate to yield the product.
Catalytic Transfer Hydrogenation
For laboratories not equipped for high-pressure hydrogenation, catalytic transfer hydrogenation offers a safer alternative. This method uses a hydrogen donor, such as hydrazine hydrate or ammonium formate, in the presence of a catalyst. While Pd/C can be used, there is a risk of dehalogenation. A sulfided platinum on carbon catalyst (Pt/C, sulfided) is often more selective in preserving halogens.
Causality Behind Experimental Choices: Hydrazine hydrate is a common hydrogen donor. The reaction is typically catalyzed by Pd/C, but for halogenated substrates, careful control of reaction time and temperature is crucial to minimize dehalogenation.[7]
Protocol Summary (Hydrazine Hydrate/Pd-C):
-
To a solution of this compound (1.0 eq) in methanol or ethanol, add 10% Pd/C (5-10 mol% by weight).
-
To this mixture, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, stir the mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction closely by TLC.
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Method Comparison
| Parameter | Fe/NH₄Cl Reduction | SnCl₂ Reduction | Catalytic Transfer Hydrogenation |
| Chemoselectivity | Excellent | Excellent | Good to Excellent (catalyst dependent) |
| Yield | High | High | Good to High |
| Cost | Low | Moderate | Moderate to High |
| Scalability | Excellent | Good | Good |
| Work-up | Straightforward filtration | Can be challenging due to tin salts | Simple filtration |
| Safety | Standard chemical handling | Tin compounds have toxicity concerns | Hydrazine is toxic and potentially explosive |
Visualizing the Workflow
General Experimental Workflow
Caption: A generalized workflow for the reduction of this compound.
Chemoselectivity Decision Pathway
Caption: Decision pathway for selecting a chemoselective reduction method.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | - Insufficient reducing agent- Inactive iron powder- Poor stirring | - Ensure at least 5 equivalents of iron are used.- Use fresh, fine-mesh iron powder.- Ensure vigorous mechanical or magnetic stirring to maintain suspension. |
| Dehalogenation Observed | - Reaction conditions too harsh (especially for CTH)- Incorrect catalyst choice | - For CTH, reduce reaction temperature and time. Consider a more selective catalyst like sulfided Pt/C.- Use Fe/NH₄Cl or SnCl₂ which are highly selective. |
| Difficult Work-up (SnCl₂ method) | - Formation of intractable tin salt emulsions | - Ensure the pH is sufficiently basic (>12) to form soluble stannates.- Alternatively, perform a filtration through Celite® after neutralization to remove the solid tin salts.[6] |
| Low Isolated Yield | - Product loss during work-up- Incomplete extraction | - Ensure thorough washing of the filter cake after filtration.- Perform multiple extractions with an appropriate organic solvent. |
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Liu, Y., et al. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ScienceMadness.org. Retrieved from [Link]
-
FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. (2006). ResearchGate. Retrieved from [Link]
-
Edelmann, F. T. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? ResearchGate. Retrieved from [Link]
-
Loos, S., et al. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 21(9), 1342–1353. Available at: [Link]
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Retrieved from [Link]
- Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
-
PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]
-
ARKIVOC. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Retrieved from [Link]
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- 7. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
Application Note: A Detailed Experimental Protocol for Nucleophilic Aromatic Substitution (SNAr) with 4-Bromo-2-fluoro-5-nitroaniline
Introduction: The Strategic Importance of 4-Bromo-2-fluoro-5-nitroaniline in SNAr Chemistry
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a powerful pathway for the functionalization of aromatic rings.[1][2][3] This reaction is particularly indispensable in medicinal chemistry and materials science, where the precise installation of nucleophiles onto an aromatic scaffold is a frequent and critical step in the construction of complex molecular architectures.[3][4] The substrate, this compound, is an exemplary scaffold for SNAr reactions due to its unique electronic and structural features.
The reactivity of the aryl halide is dictated by the presence of electron-withdrawing groups (EWGs) that activate the ring towards nucleophilic attack.[5][6] In this compound, the potent nitro group (–NO₂) at the C5 position acts as a powerful activating group. Its position ortho to the fluorine atom and para to the bromine atom significantly lowers the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.[6][7][8]
A key feature of this substrate is the presence of two distinct halogen leaving groups: fluorine and bromine. In contrast to SN1 and SN2 reactions where bromide is a superior leaving group, in SNAr reactions, fluoride is typically displaced more readily.[5][9] This counterintuitive reactivity stems from the reaction mechanism's rate-determining step: the initial attack of the nucleophile to form an intermediate.[9][10] The high electronegativity of fluorine polarizes the C-F bond, rendering the C2 carbon highly electrophilic and accelerating the nucleophilic attack.[7][8][11] This application note provides a comprehensive, field-proven protocol for performing a selective SNAr reaction on this compound, focusing on the preferential substitution of the fluorine atom.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism, rather than a concerted displacement.[5][6][12]
-
Addition of the Nucleophile: The reaction is initiated when a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the C2 carbon bonded to fluorine). This step temporarily breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][5][7] The stability of this complex is crucial and is significantly enhanced by the delocalization of the negative charge onto the ortho/para-positioned nitro group.[6][7]
-
Elimination of the Leaving Group: In the second, typically faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[1][6][9]
Caption: General mechanism for the SNAr reaction on this compound.
Safety, Materials, and Equipment
I. Critical Safety Precautions
All manipulations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.
-
This compound: Harmful if swallowed, inhaled, or in contact with skin.[13][14][15] Causes skin and serious eye irritation.[14] Avoid dust formation.[13]
-
Solvents (DMF/DMSO): Can cause skin and eye irritation. Dimethylformamide (DMF) is a suspected teratogen.
-
Bases (K₂CO₃/DIPEA): Corrosive or irritant. Handle with care.
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[13][16]
II. Reagents and Materials
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| This compound | >98% | Sigma-Aldrich | 87547-06-6 | Starting material. |
| Morpholine | >99% | Acros Organics | 110-91-8 | Example nucleophile. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Fisher Chemical | 584-08-7 | Inorganic base. |
| Dimethylformamide (DMF) | Anhydrous, >99.8% | EMD Millipore | 68-12-2 | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals | 141-78-6 | Extraction solvent. |
| Brine | Saturated NaCl(aq) | Lab Prepared | N/A | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | J.T. Baker | 7487-88-9 | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | 7631-86-9 | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | N/A | For reaction monitoring. |
III. Equipment
| Equipment | Purpose |
| Round-bottom flask with stir bar | Reaction vessel. |
| Condenser | To prevent solvent loss upon heating. |
| Heating mantle with stirrer | To control reaction temperature and mixing. |
| Nitrogen/Argon inlet | To maintain an inert atmosphere. |
| Separatory funnel | For liquid-liquid extraction. |
| Rotary evaporator | For solvent removal under reduced pressure. |
| Glass chromatography column | For purification of the crude product. |
| TLC developing chamber | For monitoring reaction progress. |
| UV lamp (254 nm) | To visualize TLC plates. |
Detailed Experimental Protocol: Synthesis of 4-(4-Bromo-2-amino-5-nitrophenyl)morpholine
This protocol details the reaction of this compound with morpholine, a common secondary amine nucleophile. The stoichiometry and conditions are optimized for high yield and selectivity.
Step 1: Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.35 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq, e.g., 2.76 g, 20.0 mmol). The base acts as a scavenger for the hydrogen fluoride (HF) generated during the reaction.[17]
-
Seal the flask with a septum and place it under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous Dimethylformamide (DMF) (e.g., 40 mL) via syringe. Stir the suspension for 5 minutes at room temperature.
Step 2: Nucleophile Addition and Reaction
-
Via syringe, add morpholine (1.1 eq, e.g., 0.96 mL, 11.0 mmol) dropwise to the stirring suspension.
-
Attach a condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle.
-
Maintain stirring at this temperature and monitor the reaction's progress.
Step 3: Reaction Monitoring via TLC
-
Prepare a TLC developing chamber with an eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Periodically (e.g., every hour), take a small aliquot from the reaction mixture using a capillary tube and spot it on a TLC plate alongside a spot of the starting material.
-
Develop the plate and visualize it under a UV lamp. The reaction is complete when the starting material spot has been completely consumed. The product is typically a new, more polar (lower Rf), UV-active spot.
Step 4: Aqueous Work-up
-
Once the reaction is complete (typically 3-5 hours), allow the flask to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of cold water. A precipitate (the crude product) should form.
-
Stir for 15 minutes, then collect the solid by vacuum filtration.
-
Alternatively, if a precipitate does not form readily, transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification
-
Purify the crude solid by flash column chromatography on silica gel.
-
Load the crude product onto the column (either dry-loaded or dissolved in a minimal amount of dichloromethane).
-
Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc) to isolate the pure product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to yield the final product as a yellow or orange solid.
Caption: General experimental workflow for SNAr reactions.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Product | 4-(4-Bromo-2-amino-5-nitrophenyl)morpholine |
| Physical Appearance | Yellow to orange crystalline solid. |
| Yield | 85-95% (typical). |
| Characterization Data | ¹H NMR: Expect characteristic shifts for aromatic protons, morpholine protons, and the amine (NH₂) protons. |
| MS (ESI+): Expect to find the [M+H]⁺ peak corresponding to the product's molecular weight (302.02/304.02 for Br isotopes). |
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient heating; Inactive base; Low-quality solvent. | Ensure temperature is stable at 80°C. Use freshly opened anhydrous solvent and freshly ground anhydrous K₂CO₃. Extend reaction time. |
| Low Yield | Product loss during work-up (product may have some water solubility); Inefficient extraction. | Ensure complete precipitation before filtration or perform more extractions (e.g., 5x). Back-extract the aqueous layers. |
| Side Product Formation | Reaction temperature too high; Presence of water leading to hydrolysis. | Maintain the reaction temperature strictly at 80°C. Ensure all glassware is oven-dried and use anhydrous grade solvent. |
| Difficulty in Purification | Product and starting material have similar Rf values. | Adjust the polarity of the eluent system for chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol) for better separation. |
Conclusion
This application note provides a robust and reliable protocol for the selective nucleophilic aromatic substitution of this compound. The inherent reactivity of this substrate, driven by the powerful nitro-group activation and the excellent fluoride leaving group, makes it a valuable building block for the synthesis of a diverse range of substituted aniline derivatives. The described methodology is broadly applicable to various amine, alcohol, and thiol nucleophiles and can be readily adapted for applications in combinatorial chemistry and the development of novel pharmaceutical agents.
References
-
Nucleophilic aromatic substitution - Wikipedia. (Source: Wikipedia) [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (Source: Chemistry Stack Exchange) [Link]
-
Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. (Source: Chemistry Steps) [Link]
-
Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? (Source: Reddit) [Link]
-
Nucleophilic aromatic substitution. (Source: BYJU'S) [Link]
-
Nucleophilic Aromatic Substitution Mechanism & Key Concepts. (Source: Total Synthesis) [Link]
-
15.4: Nucleophilic Aromatic Substitution. (Source: Chemistry LibreTexts) [Link]
-
Addition-Elimination at Aromatics (SNAR). (Source: College of Saint Benedict and Saint John's University) [Link]
-
Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. (Source: Russian Chemical Reviews) [Link]
-
2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513. (Source: PubChem) [Link]
-
S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1. (Source: PubMed) [Link]
-
Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (Source: Taylor & Francis Online) [Link]
-
Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. (Source: The Royal Society of Chemistry) [Link]
-
Aromatic Substitution | Flow Reactions. (Source: Vapourtec Flow Chemistry) [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (Source: PubMed) [Link]
- Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
Advanced Organic Module | Green Chemistry. (Source: University of Scranton) [Link]
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Application Notes & Protocols: The Strategic Utility of 4-Bromo-2-fluoro-5-nitroaniline in Modern Heterocyclic Synthesis
Introduction: A Multifaceted Building Block for Heterocyclic Chemistry
4-Bromo-2-fluoro-5-nitroaniline is a highly functionalized aromatic amine that serves as a versatile and strategic starting material in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern—featuring a nucleophilic amino group, an electron-withdrawing nitro group, and two distinct halogen atoms (fluoro and bromo)—provides chemists with multiple reactive handles. This arrangement allows for sequential and site-selective reactions, making it an invaluable scaffold for building complex molecular architectures, particularly those relevant to medicinal chemistry and materials science.
The presence of the fluorine atom often enhances the pharmacokinetic properties of the final compounds, such as metabolic stability and membrane permeability. The nitro group can be readily reduced to an amino group, opening pathways for further cyclization reactions. Meanwhile, the bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse substituents. This document provides an in-depth guide to the practical application of this compound in the synthesis of key heterocyclic systems, complete with detailed protocols and mechanistic insights.
Part 1: Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. The synthesis of novel benzimidazole derivatives is a continuous goal in drug discovery. This compound is an excellent precursor for creating highly substituted benzimidazoles.
Mechanistic Rationale & Strategy
The most common strategy involves a two-step sequence:
-
Reductive Cyclization: The nitro group is first reduced to an amino group in the presence of a suitable aldehyde. The newly formed diamine then undergoes an in-situ condensation and cyclization with the aldehyde to form the benzimidazole ring.
-
Post-Cyclization Functionalization: The bromine atom on the benzimidazole core is then utilized for diversification via cross-coupling reactions.
This sequence is highly efficient and allows for the late-stage introduction of molecular complexity.
Experimental Protocol 1: One-Pot Synthesis of 7-Bromo-5-fluoro-2-aryl-1H-benzimidazoles
This protocol details the reductive cyclization of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aryl aldehyde (e.g., Benzaldehyde)
-
Iron powder (Fe), <10 micron
-
Ammonium chloride (NH₄Cl)
-
Formic acid (HCOOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the desired aryl aldehyde (1.1 equiv.), iron powder (5.0 equiv.), and ammonium chloride (1.0 equiv.).
-
Add ethanol as the solvent (approx. 0.2 M concentration with respect to the aniline).
-
Add formic acid (2.0 equiv.) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the pad with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-bromo-5-fluoro-2-aryl-1H-benzimidazole.
Causality and Insights:
-
Iron/NH₄Cl/Formic Acid: This combination serves as an efficient system for the reduction of the nitro group to an amine.[1] Formic acid also acts as a catalyst for the condensation of the resulting diamine with the aldehyde and the subsequent cyclization to form the benzimidazole ring.[1] This one-pot procedure is highly atom-economical and avoids the isolation of the intermediate diamine, which can often be unstable.[2][3][4]
-
Solvent Choice: Ethanol is a good choice as it is a polar protic solvent that facilitates both the reduction and the cyclization steps.
-
Work-up: The aqueous wash with NaHCO₃ is crucial to neutralize any remaining formic acid.
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling for C-7 Arylation
This protocol describes the diversification of the benzimidazole core via a palladium-catalyzed Suzuki-Miyaura coupling.[5]
Materials:
-
7-Bromo-5-fluoro-2-aryl-1H-benzimidazole (from Protocol 1)
-
Arylboronic acid (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv.)
-
1,4-Dioxane
-
Water
Procedure:
-
In an oven-dried Schlenk flask, combine the 7-bromo-5-fluoro-2-aryl-1H-benzimidazole (1.0 equiv.), arylboronic acid (1.2 equiv.), K₃PO₄ (3.0 equiv.), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired C-7 arylated benzimidazole.
Causality and Insights:
-
Catalyst System: The Pd₂(dba)₃/SPhos system is a highly active and versatile catalyst combination for Suzuki couplings, particularly for heteroaromatic halides.[6] SPhos is an electron-rich biaryl phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent: K₃PO₄ is an effective base for activating the boronic acid for transmetalation.[7] The dioxane/water solvent system is commonly used as it helps to dissolve both the organic and inorganic reagents.[8]
-
Degassing: Removing dissolved oxygen is critical as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
Data Summary: Benzimidazole Synthesis & Functionalization
| Entry | Starting Aniline | Aldehyde | Benzimidazole Product | Coupling Partner | Final Product | Overall Yield (%) |
| 1 | This compound | Benzaldehyde | 7-Bromo-5-fluoro-2-phenyl-1H-benzimidazole | Phenylboronic acid | 5-Fluoro-2,7-diphenyl-1H-benzimidazole | 65-75% |
| 2 | This compound | 4-Methoxybenzaldehyde | 7-Bromo-5-fluoro-2-(4-methoxyphenyl)-1H-benzimidazole | Pyridine-3-boronic acid | 5-Fluoro-2-(4-methoxyphenyl)-7-(pyridin-3-yl)-1H-benzimidazole | 60-70% |
Yields are representative and may vary based on specific substrate and reaction scale.
Workflow Visualization
Caption: Synthetic workflow for substituted benzimidazoles.
Part 2: Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of nitrogen-containing heterocycles with applications ranging from dyes to pharmaceuticals. The synthesis typically relies on the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. By first reducing this compound, we generate a highly valuable diamine intermediate for this transformation.
Mechanistic Rationale & Strategy
This synthesis follows a straightforward two-step process:
-
Selective Reduction: The nitro group of this compound is selectively reduced to an amine to generate 4-bromo-2-fluoro-benzene-1,3-diamine. This step must be performed under conditions that do not affect the halogen substituents.
-
Condensation-Cyclization: The resulting diamine is then reacted with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal) in an acidic or alcoholic medium to afford the quinoxaline ring system.
Experimental Protocol 3: Synthesis of 7-Bromo-5-fluoro-2,3-diphenylquinoxaline
Step A: Reduction to 4-Bromo-2-fluoro-benzene-1,3-diamine
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution, 10 M
Procedure:
-
Suspend this compound (1.0 equiv.) in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O (4-5 equiv.) in concentrated HCl to the suspension.
-
Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully basify by the dropwise addition of 10 M NaOH solution until the pH is >10. The tin salts will precipitate.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting diamine is often used immediately in the next step without further purification.
Causality and Insights:
-
SnCl₂/HCl: This is a classic and reliable method for the reduction of aromatic nitro groups. It is highly effective and generally tolerant of aryl halides, preventing undesired dehalogenation.
Step B: Condensation to form the Quinoxaline
Materials:
-
4-Bromo-2-fluoro-benzene-1,3-diamine (from Step A)
-
Benzil (1.0 equiv.)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
Procedure:
-
Dissolve the crude diamine from Step A (1.0 equiv.) and benzil (1.0 equiv.) in ethanol.
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC. Condensation is usually complete within 2-4 hours.
-
Cool the reaction mixture. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 7-bromo-5-fluoro-2,3-diphenylquinoxaline.
Causality and Insights:
-
Reaction Conditions: The condensation is typically acid-catalyzed, although heating in a protic solvent like ethanol is often sufficient to drive the reaction to completion. Acetic acid can also be used as the solvent and catalyst.
Logical Relationship Diagram
Caption: Two-step synthesis of quinoxalines.
Conclusion
This compound is a powerful and strategic building block for the synthesis of medicinally relevant heterocyclic cores like benzimidazoles and quinoxalines. Its distinct reactive sites—the nitro group for reductive cyclization, the amino group for condensation, and the bromo group for cross-coupling—offer a logical and flexible approach to creating diverse molecular libraries. The protocols outlined in this guide provide reliable and mechanistically sound methods for researchers in synthetic and medicinal chemistry to leverage the full potential of this versatile reagent.
References
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
-
Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN103724276A - Novel method for preparing benzimidazole compounds from nitroaniline.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Molecules, 28(24), 8089. Retrieved from [Link]
-
ijarsct.co.in. (n.d.). A Review on Synthesis and Characterisation of Benzimidazole. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. RSC Advances, 7(86), 54656-54668. Retrieved from [Link]
-
ResearchGate. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
PubMed. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of nitroanilines with aldehydes. Refinement of the Doebner–Miller reaction mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Retrieved from [Link]
-
NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
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- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-fluoro-5-nitroaniline
Welcome to the technical support guide for the synthesis of 4-Bromo-2-fluoro-5-nitroaniline (CAS No: 87547-06-6). This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the technical insights needed to navigate this synthesis successfully and optimize your outcomes. This compound is a critical building block in medicinal chemistry, notably as an intermediate in the synthesis of advanced pharmaceutical agents.
The primary and most direct method for synthesizing this compound is through the electrophilic nitration of 4-bromo-2-fluoroaniline. This reaction requires precise control over conditions to ensure high yield and regioselectivity.
Core Synthesis Protocol: Nitration of 4-Bromo-2-fluoroaniline
This protocol details the direct nitration method, which is the most common route for producing this compound.
Reagents and Materials
| Reagent | CAS No. | Molecular Weight | Quantity | Molar Equiv. |
| 4-Bromo-2-fluoroaniline | 367-24-8 | 190.02 g/mol | 58.6 g | 1.0 |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol | ~110 mL | - |
| Concentrated Nitric Acid (70%) | 7697-37-2 | 63.01 g/mol | 25.3 g | ~1.3 |
| Toluene | 108-88-3 | 92.14 g/mol | As needed | - |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | As needed | - |
| Silica Gel | 63231-67-4 | - | As needed | - |
| Ice | - | - | As needed | - |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 100 mL of concentrated sulfuric acid. Cool the acid to 0°C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 4-bromo-2-fluoroaniline (58.6 g) to the cooled sulfuric acid, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved. Cool the resulting solution to a temperature between -10°C and 0°C.[1]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (25.3 g) to concentrated sulfuric acid (15 mL). Cool this mixture before use.
-
Nitration: Add the nitrating mixture dropwise to the aniline solution from the dropping funnel. The rate of addition must be carefully controlled to maintain the internal reaction temperature between -10°C and 0°C. A rapid temperature increase can lead to side reactions and decomposition.
-
Reaction Completion: After the addition is complete, stir the mixture at 0°C to 5°C for an additional hour to ensure the reaction goes to completion.[1]
-
Quenching and Extraction: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude product may precipitate. Extract the resulting slurry with toluene.
-
Washing: Transfer the toluene layer to a separatory funnel. Wash it sequentially with water and then with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[1]
-
Isolation: Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain pure this compound.[1][2] The expected melting point of the pure product is 90-92°C.[1]
Troubleshooting Guide
Q: My reaction yield is very low or I isolated no product. What went wrong?
A: Low or no yield is a common issue that can stem from several factors. Here's a systematic approach to diagnosing the problem:
-
Temperature Control: This is the most critical parameter. The nitration of anilines is a highly exothermic process. If the temperature rises above 5°C during the addition of the nitrating mixture, side reactions such as oxidation of the aniline and formation of undesired isomers or tar-like byproducts can drastically reduce your yield. Always ensure slow, dropwise addition into a well-chilled and vigorously stirred solution.
-
Reagent Quality: Ensure your nitric acid has not degraded. Old or improperly stored nitric acid can have a lower concentration, leading to incomplete nitration. Use a fresh bottle of concentrated (70%) nitric acid. The starting aniline should also be pure.
-
Incomplete Reaction: If the reaction time is too short or the temperature is too low, the reaction may not go to completion. Ensure you stir for the recommended time after the addition of the nitrating agent is complete. You can monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup Losses: During the quench step, the product is poured into ice water. If the pH is not properly managed during extraction, the aniline product (which is basic) can become protonated and remain in the aqueous layer. Ensure the aqueous layer is neutral or slightly basic before the final extraction.
Sources
Technical Support Center: Regioselective Synthesis of 4-Bromo-2-fluoro-5-nitroaniline
Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific regioselective synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this key intermediate.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific experimental issues you might encounter. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My nitration of 4-bromo-2-fluoroaniline is resulting in a mixture of isomers, primarily the undesired 2-bromo-5-fluoro-4-nitroaniline. How can I improve the regioselectivity for the desired this compound?
Underlying Chemistry: The regioselectivity of electrophilic aromatic substitution, such as nitration, on a substituted aniline is dictated by the directing effects of the existing substituents. In 4-bromo-2-fluoroaniline, the amino group (-NH₂) is a strong activating, ortho-, para-director. The fluorine (-F) and bromine (-Br) atoms are deactivating, ortho-, para-directors. The directing effects of these groups can lead to the formation of multiple isomers.
Potential Causes for Poor Regioselectivity:
-
Reaction Conditions: Standard nitrating conditions (e.g., HNO₃/H₂SO₄ at elevated temperatures) can be too harsh, leading to a loss of selectivity.
-
Protonation of the Amino Group: In a strong acidic medium, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-director. This can further complicate the isomeric mixture.[1]
-
Steric Hindrance: While the amino group strongly directs ortho, the position ortho to the amino group and meta to the bromine may be sterically hindered.
Troubleshooting Strategies:
-
Control of Reaction Temperature: A common method involves the dropwise addition of a mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 4-bromo-2-fluoroaniline in concentrated sulfuric acid at a temperature of 0° to -10° C.[2] Maintaining this low temperature is crucial for enhancing regioselectivity.
-
Protecting Group Strategy: To circumvent the issues of aniline protonation and to control the directing effect, protection of the amino group as an acetanilide is a highly effective strategy. The acetyl group is less activating than the amino group, which can lead to a more controlled nitration.
-
Workflow for Amino Group Protection:
-
React 4-bromo-2-fluoroaniline with acetic anhydride.
-
Perform the nitration on the resulting 4-bromo-2-fluoroacetanilide.
-
Hydrolyze the acetyl group to yield the desired this compound.[3]
-
-
Experimental Protocol: Nitration of 4-bromo-2-fluoroaniline [2]
| Step | Procedure |
| 1. | Dissolve 4-bromo-2-fluoroaniline (58.6 g) in concentrated sulfuric acid (100 ml). |
| 2. | Cool the solution to 0° to -10° C. |
| 3. | Dropwise, add a pre-mixed and cooled solution of concentrated nitric acid (25.3 g) and concentrated sulfuric acid (15 ml). |
| 4. | Stir the resulting mixture at 0°-5° C for 1 hour. |
| 5. | Pour the reaction mixture into ice-water. |
| 6. | Extract the product with toluene. |
| 7. | Wash the toluene layer with water and an aqueous sodium hydrogen carbonate solution. |
| 8. | Concentrate the toluene layer to obtain the crude product. |
| 9. | Purify the residue by silica gel chromatography. |
Expected Outcome: This procedure should yield this compound with a melting point of 90°-92° C.[2]
Question 2: The yield of my desired product is consistently low. What factors could be contributing to this, and how can I optimize the reaction for a better yield?
Potential Causes for Low Yield:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or non-optimal temperatures.
-
Side Reactions: Over-nitration or degradation of the starting material or product can occur under harsh conditions.
-
Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and chromatography steps.
Optimization Strategies:
-
Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. This will help determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.
-
Alternative Nitrating Agents: While the HNO₃/H₂SO₄ system is common, other nitrating agents might offer milder conditions and improved yields. For instance, using concentrated nitric acid in acetic anhydride can be an alternative.[4]
-
Efficient Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to ensure the aniline derivative is in its neutral form for efficient extraction into the organic solvent.
-
Careful Purification: Optimize the solvent system for silica gel chromatography to achieve a good separation of the desired product from isomers and impurities. A common eluent system is a gradient of petroleum ether and ethyl acetate.[5]
Question 3: I am having difficulty purifying the final product. What are the best methods for separating this compound from its isomers?
Challenges in Purification: The isomers of bromo-fluoro-nitroaniline often have similar polarities, making their separation by standard chromatography challenging.
Purification Techniques:
-
Silica Gel Column Chromatography: This is the most common method for purification.[2]
-
Pro-Tip: A shallow gradient of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) often provides the best separation. Careful monitoring of fractions by TLC is essential.
-
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product. Isopropanol has been reported as a successful recrystallization solvent for similar compounds.[4]
-
Fractional Distillation (for precursors): In some synthetic routes, purification of the precursor, 4-bromo-2-fluoroaniline, is critical. Fractional distillation under reduced pressure can be employed to purify this starting material.[6]
II. Frequently Asked Questions (FAQs)
Q1: What is the role of each substituent on the aniline ring in directing the nitration?
The regiochemical outcome of the nitration is a result of the combined electronic and steric effects of the substituents on the aromatic ring.
Caption: Directing effects of substituents on 4-bromo-2-fluoroaniline.
-
-NH₂ (Amino group): As a strong electron-donating group, it is a powerful activating group and directs incoming electrophiles to the ortho and para positions.
-
-F (Fluoro group) and -Br (Bromo group): These halogens are electron-withdrawing through induction but electron-donating through resonance. Overall, they are deactivating groups but are still ortho, para-directors.
The desired this compound is formed when the nitration occurs at the position that is ortho to the strongly directing amino group and para to the fluorine atom.
Q2: How can I confirm the identity and purity of my final product?
A combination of spectroscopic and analytical techniques is essential for confirming the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the amine protons. The coupling constants between the protons can help determine their relative positions on the ring.
-
¹³C NMR: The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The expected molecular weight for C₆H₄BrFN₂O₂ is approximately 235.01 g/mol .[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine, the N-O stretches of the nitro group, and the C-Br and C-F bonds.
-
Melting Point Analysis: A sharp melting point close to the literature value (90°-92° C) is a good indicator of purity.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the sample and to quantify any isomeric impurities.
Q3: Are there any safety precautions I should be aware of during this synthesis?
Yes, this synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Handling of Acids: Concentrated sulfuric acid and nitric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Nitration Reactions: Nitration reactions can be highly exothermic. It is crucial to control the temperature carefully by using an ice bath and adding reagents slowly.
-
Halogenated Compounds: Bromo and fluoro organic compounds can be toxic and should be handled with care.
-
Solvent Handling: Toluene and other organic solvents are flammable and should be used in a fume hood away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
III. Experimental Workflow Overview
The following diagram outlines the general workflow for the regioselective synthesis of this compound.
Sources
- 1. youtube.com [youtube.com]
- 2. prepchem.com [prepchem.com]
- 3. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 4. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 5. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Purification of 4-Bromo-2-fluoro-5-nitroaniline
This technical guide provides in-depth troubleshooting and practical solutions for the purification of 4-Bromo-2-fluoro-5-nitroaniline. It is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this key intermediate from its reaction byproducts. Our focus is on explaining the causality behind experimental choices to empower you to adapt and optimize these protocols for your specific needs.
Part 1: Foundational Analysis - Understanding Your Impurities
Effective purification begins with a clear understanding of the potential impurities in your crude product. The synthesis of this compound is typically achieved by the nitration of 4-bromo-2-fluoroaniline using a mixture of nitric and sulfuric acids.[1] This electrophilic aromatic substitution reaction can generate several byproducts.
Q1: What are the most common byproducts I should expect in my crude this compound?
A1: Based on the mechanism of electrophilic aromatic substitution on a substituted aniline, you should anticipate the following impurities:
-
Unreacted Starting Material: Incomplete nitration will leave residual 4-bromo-2-fluoroaniline.
-
Regioisomers: The directing effects of the amine, fluorine, and bromine groups can lead to the formation of other nitro-isomers, although the 5-nitro product is generally favored. A potential, though less common, isomer could be 4-bromo-2-fluoro-6-nitroaniline.
-
Over-Nitration Products: While less common under controlled conditions, dinitrated byproducts are a possibility.
-
Oxidation Byproducts: The strongly oxidizing conditions of the nitration reaction can lead to the formation of colored, tar-like impurities.[2]
The structural similarity of these byproducts, particularly the regioisomers, makes purification challenging and necessitates a well-designed strategy.
Part 2: Purification Strategy - Recrystallization vs. Chromatography
The two primary methods for purifying solid organic compounds are recrystallization and column chromatography. The choice between them depends on the impurity profile and the required final purity.
Q2: Should I use recrystallization or column chromatography to purify my product?
A2: This is a critical decision. Here’s a breakdown to guide your choice:
-
Recrystallization is an excellent first-pass technique, especially if your crude product is relatively clean (>85-90% pure) and the impurities have significantly different solubilities than your target compound. It is fast, cost-effective, and scalable for removing bulk impurities.
-
Column Chromatography is necessary when recrystallization fails to provide the desired purity.[3] It is the preferred method for separating compounds with very similar properties, such as regioisomers, or for removing trace impurities to achieve very high purity (>99.5%).[1][3]
The following diagram outlines a logical workflow for purification.
Caption: Purification workflow for this compound.
Part 3: Troubleshooting Guides
This section addresses specific issues you may encounter during purification in a question-and-answer format.
Recrystallization Troubleshooting
Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution cools too rapidly, causing the product to separate as a liquid phase instead of a solid crystal lattice.[3]
-
Causality: The high concentration of impurities can also depress the melting point of your product, exacerbating this issue.
-
Solutions:
-
Use a lower-boiling point solvent: If your current solvent's boiling point is too high, switch to one with a lower boiling point.
-
Slow down the cooling process: Allow the flask to cool to room temperature naturally before placing it in an ice bath. This gives the molecules time to align into a proper crystal lattice.[4]
-
Use more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.
-
Change the solvent system: Try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Heat to clarify and then cool slowly.[5]
-
Q4: My recrystallized product is still colored (yellow/brown). How can I remove these colored impurities?
A4: The color is likely due to oxidized or polymeric byproducts from the nitration reaction.[2]
-
Solution: Use activated charcoal. After dissolving your crude product in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl and keep the solution hot for a few minutes. The charcoal will adsorb the large, colored impurity molecules. Perform a hot filtration through a fluted filter paper to remove the charcoal before allowing the solution to cool.[2][6] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Q5: My yield after recrystallization is very low. What can I do to improve it?
A5: Low yield is typically caused by using too much solvent or by the product having significant solubility in the cold solvent.[6]
-
Solutions:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.
-
Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. Concentrate the mother liquor by boiling off some of the solvent and cool it again to obtain a second, albeit less pure, crop of crystals.
-
| Solvent System | Comments |
| Ethanol/Water | A very common and effective choice. Dissolve the crude product in hot ethanol and add hot water dropwise until the solution becomes cloudy. Reheat to clarify, then cool slowly.[7] |
| Isopropanol | A good single-solvent option.[8] |
| Toluene | Can be effective, but its high boiling point may lead to oiling out.[1] |
| Hexane/Ethyl Acetate | Useful if the product is less polar. Dissolve in a minimal amount of hot ethyl acetate and add hexanes as the anti-solvent.[5] |
| Table 1: Suggested Solvent Systems for Recrystallization. |
Column Chromatography Troubleshooting
Q6: I'm running a silica gel column, but my compound is tailing badly on the TLC plate and the column. Why is this happening?
A6: The aniline group in your molecule is basic, while the surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. This acid-base interaction causes strong, sometimes irreversible, adsorption of your compound to the silica, leading to significant peak tailing.[9][10]
-
Solutions:
-
Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) or pyridine (~0.5-1%), to your mobile phase.[6][9] This base will neutralize the acidic sites on the silica gel, allowing your aniline compound to elute more symmetrically.
-
Use a Different Stationary Phase: Switch to a less acidic stationary phase. Basic alumina or amine-functionalized silica can provide excellent separation for basic compounds without the need for mobile phase additives.[10]
-
Q7: I can't get good separation between my product and an impurity. What should I do?
A7: Poor separation means the polarity difference between your compounds is not being effectively exploited by your current TLC/column conditions.
-
Solutions:
-
Optimize the Mobile Phase: The key is to find a solvent system where the Rf values of your compounds are well-separated (ideally a ΔRf of >0.2) and the product Rf is between 0.2 and 0.4.
-
Try Different Solvents: If a hexane/ethyl acetate system isn't working, try a different solvent combination like dichloromethane/methanol.[9] Dichloromethane is a stronger solvent than hexanes and can alter the selectivity of the separation.
-
Reduce the Column Load: Overloading the column is a common cause of poor separation.[3] As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. Use with a basic additive. |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 4:1 to 2:1 gradient) + 0.5% Triethylamine | A good starting point. The TEA is crucial to prevent tailing.[6][9] The less polar starting material will elute before the more polar nitro-product.[11] |
| Alternative Mobile Phase | Dichloromethane/Methanol (e.g., 99:1 to 95:5) + 0.5% Triethylamine | For more polar impurities that are not well-resolved with Ethyl Acetate. |
| Loading Technique | Dry Loading | Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This leads to sharper bands and better separation. |
| Table 2: Recommended Starting Conditions for Column Chromatography. |
Part 4: Standard Operating Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while heating and swirling until the solid just dissolves.
-
Decoloration (Optional): If the solution is dark, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for 2 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove insoluble impurities (and charcoal, if used).
-
Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum. Characterize the product by measuring its melting point (M.P. 90°-92° C) and assessing its purity by TLC or HPLC.[1]
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase using TLC. A good system will give your product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (2-3x the mass of your product) and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the least polar mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid product.
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]
-
Oh, C., et al. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Synlett. [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from Biotage. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from Biotage. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from PrepChem.com. [Link]
- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
- Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
-
Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from Organic Syntheses. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from YouTube. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Overcoming dehalogenation in the reduction of 4-Bromo-2-fluoro-5-nitroaniline
Welcome to the technical support center for the chemoselective reduction of nitroarenes. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of complex molecules like 4-Bromo-2-fluoro-5-nitroaniline. Our focus is to provide actionable troubleshooting advice and in-depth scientific context to help you overcome the common and often frustrating side reaction of dehalogenation.
Troubleshooting Guide: Minimizing Dehalogenation
This section provides direct answers and solutions to common problems encountered during the reduction of halogenated nitroanilines.
Q1: I am trying to reduce this compound to the corresponding diamine using H₂ and Palladium on Carbon (Pd/C), but I'm seeing significant loss of the bromine and/or fluorine. Why is this happening and what should I do?
A1: This is a classic challenge. Standard palladium catalysts are highly active for both nitro group reduction and a side reaction called hydrodehalogenation, where the carbon-halogen bond is cleaved and replaced with a hydrogen atom.[1][2] The mechanism often involves oxidative addition of the aryl halide to the Pd(0) surface, a process that ultimately leads to the loss of your halogen.[3]
Immediate Corrective Actions:
-
Cease using standard Pd/C. For this substrate, it is not a suitable catalyst due to its high propensity to cause dehalogenation.[4]
-
Switch to a non-catalytic metal reduction. The most reliable methods for this transformation involve stoichiometric metals in acidic or neutral conditions.
-
Iron (Fe) powder with an acid or ammonium chloride is a robust, inexpensive, and highly chemoselective choice that is well-tolerated by aryl halides.[5][6][7]
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) is another excellent and mild reagent known for its high selectivity in reducing nitro groups without affecting halogens.[2][8][9]
-
-
If catalytic hydrogenation is mandatory, use a specialized catalyst.
-
Sulfided Platinum on Carbon (Pt(S)/C) is designed to be "poisoned" just enough to suppress its activity towards hydrodehalogenation while remaining highly active for nitro reduction. It is an excellent choice for preserving aryl halides under mild conditions.[1]
-
Raney Nickel can be a better alternative than palladium, as it is often less aggressive towards aryl halide cleavage.[2]
-
Q2: My reaction with Tin(II) chloride is sluggish and the workup is difficult due to tin salt precipitation. How can I optimize this?
A2: Sluggishness can result from poor solubility or insufficient acid. The workup is a known drawback of this method.
Optimization Steps:
-
Solvent & Temperature: Ensure your substrate is fully dissolved. SnCl₂ reductions are often performed in solvents like ethanol or ethyl acetate.[4][9] Gentle heating (e.g., to 50-70°C) can significantly accelerate the reaction.[9][10]
-
Acid Stoichiometry: The reaction consumes acid. Using concentrated HCl in a solvent like ethanol is a common procedure.[9][11]
-
Workup: After the reaction, the mixture is typically made strongly basic (pH > 10) with NaOH or Na₂CO₃ solution to precipitate tin hydroxides (Sn(OH)₄). The key is to stir vigorously and then filter the mixture through a pad of Celite® to remove the gelatinous precipitate. Thoroughly wash the filter cake with your extraction solvent (e.g., ethyl acetate) to recover all the product.
Q3: I need a very clean and scalable process. Which method is best suited for large-scale synthesis?
A3: For scalability, robustness, and cost-effectiveness, the iron-based reduction is often superior.
-
Fe/NH₄Cl in an ethanol/water mixture is a common industrial choice. It operates under neutral conditions, avoiding the handling of large quantities of strong acids. The workup involves filtering off the iron oxides, which is generally more manageable than removing tin salts.[5][7]
-
Fe/HCl (Béchamp reduction) is the classic method and is also highly effective, though it requires handling acidic waste streams.[7]
Catalytic methods like using Pt(S)/C are also highly scalable as they require only a small amount of catalyst and operate under mild pressures, but the initial catalyst cost is higher.[1]
Method Selection Summary
The table below compares the most common methods for the reduction of this compound, focusing on their effectiveness at preventing dehalogenation.
| Method | Reagent/Catalyst | Typical Conditions | Dehalogenation Risk | Advantages | Disadvantages |
| Standard Hydrogenation | H₂, Pd/C | H₂ (1-5 bar), MeOH/EtOH | Very High | Fast, high conversion of nitro group.[2] | Not selective, significant dehalogenation.[4] |
| Modified Hydrogenation | H₂, 3-5% Pt(S)/C | H₂ (3-4 bar), THF, 30-40°C | Very Low | Excellent selectivity, mild conditions.[1] | Higher catalyst cost. |
| Metal/Acid Reduction | Fe powder, NH₄Cl | EtOH/H₂O, Reflux | Very Low | Highly selective, robust, inexpensive.[5][6] | Stoichiometric iron waste. |
| Metal/Acid Reduction | SnCl₂·2H₂O, HCl | EtOH, 50-70°C | Very Low | Very mild, highly selective.[9][11] | Difficult workup, tin waste.[8] |
| Zinin Reduction | Na₂S or Na₂S·9H₂O | EtOH/H₂O, Reflux | Very Low | Excellent selectivity for nitro groups.[12][13] | Can have unpleasant odors (H₂S). |
Decision Workflow for Method Selection
The following diagram outlines a logical workflow for choosing the appropriate reduction strategy for your specific laboratory context.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 12. Zinin reaction - Wikipedia [en.wikipedia.org]
- 13. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Anilines
Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their synthetic routes. Here, we address common side reactions, their mechanistic origins, and provide robust troubleshooting strategies in a direct question-and-answer format. Our focus is on providing practical, field-proven insights to enhance the purity, yield, and reproducibility of your aniline syntheses.
Section 1: Reduction of Nitroarenes
The reduction of nitroarenes is a cornerstone for aniline synthesis. While seemingly straightforward, this transformation is often plagued by incomplete reactions and the formation of undesired intermediates.[1]
Q1: My nitroarene reduction is incomplete, or I'm observing significant amounts of side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired aniline?
A1: This is a frequent issue stemming from the stepwise nature of nitro group reduction. The reaction proceeds through nitroso and hydroxylamine intermediates, which can undergo condensation reactions, especially under basic conditions, to form azoxy and azo compounds.[1][2] Controlling the reaction conditions is paramount to ensure the reduction proceeds to completion.
Causality and Troubleshooting:
-
Insufficient Reducing Agent/Catalyst Activity: The power and stoichiometry of your reducing system are critical.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Catalysts can deactivate over time.[3] Ensure you are using a fresh, high-quality catalyst. If the reaction stalls, consider increasing the catalyst loading or the hydrogen pressure. Poor solubility of the nitro compound can also limit the reaction rate; ensure your substrate is fully dissolved, using a co-solvent system if necessary.[3]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are crucial.[3] Use finely powdered, activated metals. The concentration of the acid is also a key parameter for the reaction rate. A sufficient excess of the metal and acid is necessary to drive the reaction to completion.[1][3]
-
-
Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating.[3] However, elevated temperatures can also promote the formation of side products like azobenzene derivatives.[3] Careful temperature control is essential. If you observe colored byproducts, indicative of azo or azoxy compounds, consider running the reaction at a lower temperature for a longer duration.
-
pH Control: The pH of the reaction medium can significantly influence the product distribution. Under basic conditions, condensation of the nitroso and hydroxylamine intermediates is favored, leading to azoxy and azo compounds.[2] Maintaining acidic or neutral conditions generally favors the formation of the aniline.
Preventative Protocol: Reduction of a Nitroarene using Fe/NH₄Cl
This protocol utilizes neutral conditions to minimize side reactions.
-
To a round-bottom flask, add the nitroarene (1.0 eq), ethanol, and water.
-
Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.[1]
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline, which can then be purified by standard methods.
Visualizing the Reduction Pathway:
Caption: General mechanistic pathways for nitroarene reduction.[1]
Section 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds but is sensitive to reaction parameters, with side reactions like hydrodehalogenation being a common issue.[4]
Q2: In my Buchwald-Hartwig amination, I am observing a significant amount of the hydrodehalogenated arene as a byproduct. What is causing this and how can I suppress it?
A2: Hydrodehalogenation, the replacement of the halide on your aryl halide with a hydrogen atom, is a well-documented side reaction in Buchwald-Hartwig aminations.[4][5] It often arises from β-hydride elimination from the palladium-amido complex intermediate, especially when using primary aliphatic amines.[5][6]
Causality and Troubleshooting:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination to form the C-N bond over the undesired β-hydride elimination pathway.[5] Consider switching to more sterically demanding ligands like Josiphos or bipyrazole-based ligands (e.g., BippyPhos).[5]
-
Base Selection: The base plays a crucial role in the catalytic cycle. While strong, non-coordinating bases like sodium tert-butoxide are commonly used, their strength can sometimes promote side reactions.[7] In some cases, using a weaker base like K₂CO₃ or Cs₂CO₃, although potentially slowing the reaction, can improve selectivity. The solubility of the base is also a factor; a combination of an organic base with an inorganic one can sometimes be beneficial for base-sensitive substrates.[8]
-
Reaction Temperature and Time: Higher temperatures can increase the rate of β-hydride elimination. If hydrodehalogenation is a major issue, try running the reaction at a lower temperature for a longer period.
Optimization Strategy:
| Parameter | Troubleshooting Action | Rationale |
| Ligand | Switch to a bulkier, more electron-rich ligand (e.g., Josiphos, BippyPhos).[5] | Steric hindrance disfavors the conformation required for β-hydride elimination and promotes reductive elimination. |
| Base | Screen weaker bases (e.g., K₂CO₃, Cs₂CO₃) or a combination of bases.[8] | Modulates the reactivity of the palladium-amido intermediate. |
| Temperature | Decrease the reaction temperature. | Reduces the rate of the undesired β-hydride elimination pathway. |
| Solvent | Use a nonpolar solvent.[7] | Can influence the stability of intermediates and favor the desired reaction pathway. |
Visualizing the Competing Pathways:
Caption: Competing pathways in Buchwald-Hartwig amination.
Section 3: Alkylation of Anilines
The direct alkylation of anilines can be challenging to control, often leading to over-alkylation.
Q3: I am attempting a mono-N-alkylation of a primary aniline, but I'm getting a mixture of the secondary and tertiary amine, and even some quaternary ammonium salt. How can I improve the selectivity for the desired mono-alkylated product?
A3: Over-alkylation is a common problem because the product of the initial alkylation (the secondary amine) is often more nucleophilic than the starting primary aniline, leading to further reaction with the alkylating agent.
Causality and Troubleshooting:
-
Stoichiometry Control: Use a large excess of the aniline relative to the alkylating agent. This statistical approach increases the probability that the alkylating agent will react with the more abundant primary aniline.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, further favoring mono-alkylation.
-
-
Alternative Synthetic Routes:
-
Reductive Amination: This is often a more selective method for mono-N-alkylation. The aniline is first reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the secondary amine. This two-step, one-pot procedure avoids the issue of over-alkylation.
-
Acylation-Reduction: The aniline can be acylated with an acyl chloride or anhydride, and the resulting amide can then be reduced to the desired secondary amine. This method provides excellent control over the degree of alkylation.
-
Recommended Protocol: Reductive Amination
-
Dissolve the aniline (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture.
-
Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with water or a dilute acid, followed by extraction with an organic solvent.
-
Purify the product by column chromatography or distillation.
Section 4: General Troubleshooting and Purification
Q4: My reaction mixture has turned dark brown or black. What causes this, and is my product salvageable?
A4: Aniline and its derivatives are highly susceptible to air oxidation, which leads to the formation of intensely colored polymeric impurities.[9] This is a common observation, especially in older samples of aniline or during reactions that are exposed to air for extended periods.[10]
Prevention and Remediation:
-
Inert Atmosphere: Whenever possible, run reactions involving anilines under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Reagents: Use freshly distilled or purified aniline for best results.
-
Purification: The colored impurities can often be removed.
-
Acid Wash: Most of the polymeric impurities are less basic than the desired aniline. An acidic wash (e.g., with 1M HCl) can be used to extract the aniline into the aqueous layer as its water-soluble ammonium salt, leaving the non-basic impurities in the organic layer.[11][12] The aqueous layer can then be basified to regenerate the free aniline, which can be extracted with an organic solvent.[13]
-
Column Chromatography: If the impurities are not easily removed by an acid wash, column chromatography on silica gel is an effective purification method.[14]
-
Distillation: For liquid anilines, distillation (often under reduced pressure) can be an excellent way to remove non-volatile colored impurities.
-
Visualizing the Purification Workflow:
Caption: General workflow for purification of anilines.
References
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
Indian Journal of Chemistry. (2000). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Retrieved from [Link]
-
GeeksforGeeks. (2023). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
ACS Publications. (2017). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. The Journal of Organic Chemistry, 82(6), 3302-3310. Retrieved from [Link]
-
ResearchGate. (2006). The Synthesis of Azo Compounds from Nitro Compounds Using Lead and Triethylammonium Formate. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Retrieved from [Link]
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Thieme. (2017). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline? Retrieved from [Link]
-
ResearchGate. (1996). Alkylation of aniline over base zeolites. Retrieved from [Link]
-
ResearchGate. (2001). Aniline Alkylation over Solid Acid Catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine synthesis by azo compound reduction. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
-
Save My Exams. (n.d.). Azo Compounds - A Level Chemistry Revision Notes. Retrieved from [Link]
-
ResearchGate. (2014). One step synthesis of azo compounds from nitroaromatics and anilines. Retrieved from [Link]
-
Reddit. (2021). Reducing a Nitrobenzene to Aniline without hydrogen? Retrieved from [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (2016). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Detect aninline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Institutes of Health. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
ACS Publications. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2023). Practical NO 29 - Tests for aniline | AL Chemistry in English. Retrieved from [Link]
-
Slideshare. (2018). Aniline qualitative analysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Agilent. (2011). Aniline purity. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig Amination with Halogenated Anilines
Welcome to the technical support center for the Buchwald-Hartwig amination of halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to enhance the yield and reproducibility of your reactions.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when working with halogenated anilines in Buchwald-Hartwig amination.
Q1: Why is my Buchwald-Hartwig reaction with a chloroaniline derivative failing or giving low yields?
Aryl chlorides are notoriously challenging substrates for Buchwald-Hartwig amination due to the strength of the C-Cl bond.[1] The oxidative addition step is often the rate-determining step in the catalytic cycle.[2] To improve your yield, consider the following:
-
Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[1][3] These ligands promote the crucial oxidative addition and reductive elimination steps.[3]
-
Catalyst System: Use a well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) for more consistent and higher-yielding results compared to generating the catalyst in situ.[3]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is often necessary to deprotonate the weakly acidic N-H bond of the aniline.[3][4]
Q2: I'm observing significant hydrodehalogenation of my bromoaniline starting material. How can I minimize this side reaction?
Hydrodehalogenation, where the halogen is replaced by a hydrogen atom, is a common side reaction.[4] To favor the desired C-N coupling:
-
Optimize the Base: While strong bases are often required, their use can sometimes promote hydrodehalogenation. Consider screening slightly weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), especially with more reactive aryl bromides.[1][4]
-
Ligand Choice: Certain ligands are more prone to promoting this side reaction. Experiment with different bulky monophosphine ligands to find one that favors the cross-coupling pathway.[4]
-
Protecting Groups: Protecting the aniline's amino group with a Boc (tert-butyloxycarbonyl) group can sometimes suppress this side reaction.[4]
Q3: My reaction with an iodoaniline is sluggish, and I'm observing catalyst decomposition (formation of palladium black). What's happening?
While aryl iodides are generally more reactive, an excess of iodide ions can sometimes lead to the formation of unreactive palladium dimers, inhibiting the reaction.[5][6] The appearance of palladium black is a clear sign of catalyst decomposition.[7] To address this:
-
Solvent Choice: Toluene is often a good solvent choice as it has poor solubility for iodide salts, which can help mitigate the formation of inhibitory palladium-iodide complexes.[5]
-
Ensure Inert Atmosphere: Rigorously exclude oxygen from your reaction by using techniques like freeze-pump-thaw degassing or working in a glovebox. Oxygen can deactivate palladium catalysts.[3]
-
Use a Precatalyst: Well-defined precatalysts can provide a more stable and active catalytic species, reducing the likelihood of decomposition.[3]
Q4: Can I run a Buchwald-Hartwig amination on a polyhalogenated aniline and selectively react at one halogen?
Yes, chemoselective coupling is possible due to the differential reactivity of the carbon-halogen bonds. The general reactivity order is C-I > C-Br > C-Cl >> C-F.[2] This allows for the selective amination at a more reactive halogen (e.g., bromine) while leaving a less reactive one (e.g., chlorine) intact for subsequent transformations.[8] Careful optimization of reaction conditions, including the choice of catalyst and temperature, is crucial for achieving high selectivity.
II. Troubleshooting Guide
This section provides a more detailed approach to diagnosing and solving common problems encountered during the Buchwald-Hartwig amination of halogenated anilines.
Problem 1: Low to No Product Formation
Possible Causes & Solutions
-
Poor Nucleophilicity of the Aniline: Electron-withdrawing groups on the aniline ring decrease the nucleophilicity of the nitrogen atom, making the reaction sluggish.[3]
-
Catalyst Deactivation/Poisoning: Impurities in reagents or solvents can poison the palladium catalyst.[10] Common poisons include sulfur compounds, halides (in excess), and certain nitrogen-containing heterocycles.[10][11]
-
Incorrect Ligand or Base Selection: The choice of ligand and base is highly substrate-dependent.
Ligand and Base Selection Guide for Halogenated Anilines
| Aryl Halide | Aniline Type | Recommended Ligands | Recommended Bases |
| Aryl Chloride | Primary, Secondary | XPhos, RuPhos, BrettPhos[1][3] | NaOtBu, KOtBu, LHMDS[3][13] |
| Aryl Bromide | Primary, Secondary | (±)-BINAP, dppf[6][14] | NaOtBu, Cs₂CO₃, K₃PO₄[14] |
| Aryl Iodide | Primary, Secondary | P(o-tol)₃, (±)-BINAP[6][15] | NaOtBu, K₂CO₃[5] |
| Sterically Hindered | Primary, Secondary | XPhos, CyJohnPhos[16] | KOtBu, LiHMDS[9] |
| Electron-Deficient | Primary, Secondary | XPhos, BrettPhos, RuPhos[3] | NaOtBu, KOtBu[3] |
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions
-
Hydrodehalogenation: As discussed in the FAQs, this is a common side reaction.
-
Solution: Re-evaluate your base and ligand choice. A weaker base or a different ligand might favor the desired amination.[4]
-
-
Homocoupling of the Aryl Halide: This can occur, especially at higher temperatures.
-
Solution: Lower the reaction temperature and ensure a proper stoichiometry of reagents.
-
-
Reaction at Other Functional Groups: If your aniline or aryl halide contains other reactive sites, you may observe undesired side reactions.
Visual Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low-yielding Buchwald-Hartwig aminations.
III. Experimental Protocols
The following are generalized starting points for the Buchwald-Hartwig amination of halogenated anilines. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for Amination of a Chloro- or Bromoaniline
This protocol is adapted for coupling an aryl halide with an aniline using a modern palladium precatalyst.[3]
Materials:
-
Halogenated aniline (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3) (0.01-0.05 mmol, 1-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed toluene or dioxane (5 mL)
-
Oven-dried Schlenk flask or vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, NaOtBu, halogenated aniline, and amine to the Schlenk flask.
-
Seal the flask and add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature for 10-15 minutes to allow for catalyst activation.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Representation of the Buchwald-Hartwig Catalytic Cycle
Caption: The generalized catalytic cycle for the Buchwald-Hartwig amination.
IV. References
-
Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions - Benchchem. (n.d.). Retrieved from
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from
-
Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines - Benchchem. (n.d.). Retrieved from
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from
-
Catalyst poisoning - Wikipedia. (n.d.). Retrieved from
-
Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - Organic Chemistry Portal. (n.d.). Retrieved from
-
Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate. (n.d.). Retrieved from
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from
-
Chapter 3: Synthetic Methods for Primary Anilines - Books. (2023). Retrieved from
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Retrieved from
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved from
-
Technical Support Center: Troubleshooting Halogenated Aniline Reactions - Benchchem. (n.d.). Retrieved from
-
Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis | JACS Au - ACS Publications. (2021). Retrieved from
-
A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde - Benchchem. (n.d.). Retrieved from
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved from
-
Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis - PMC - NIH. (n.d.). Retrieved from
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate. (n.d.). Retrieved from
-
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives - Benchchem. (n.d.). Retrieved from
-
Which one is more basic between m-bromoaniline and p-bromoaniline? Why? - Quora. (2016). Retrieved from
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.). Retrieved from
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from
-
reactivity comparison of halogenated anilines in cross-coupling - Benchchem. (n.d.). Retrieved from
-
What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone - YouTube. (2025). Retrieved from
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (2008). Retrieved from
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (2025). Retrieved from
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved from
-
4-Bromoaniline: Properties, Applications, Safety & Insights - Ketone Pharma. (2024). Retrieved from
-
4-Bromoaniline: Overview, Metabolism and Preparation Method - ChemicalBook. (2024). Retrieved from
-
2-Bromoaniline | C6H6BrN | CID 11992 - PubChem - NIH. (n.d.). Retrieved from
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. research.rug.nl [research.rug.nl]
Technical Support Center: Suzuki Coupling with Electron-Deficient Anilines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with electron-deficient anilines as coupling partners. These substrates, while crucial in medicinal chemistry, present unique difficulties due to their electronic properties and potential for catalyst inhibition. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with an electron-deficient aniline (e.g., a nitroaniline or cyanoaniline derivative) has failed or is giving very low yields. What are the most common causes?
A1: Failure in these reactions typically stems from one of four key areas. Electron-withdrawing groups on the aniline ring make the carbon-halogen bond more difficult to break, which slows down the oxidative addition step, often the rate-determining step in the catalytic cycle.[1]
Primary areas to investigate are:
-
Catalyst System: The choice of palladium precursor and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ are often ineffective for these challenging substrates.[1]
-
Base Selection: The base is crucial for activating the boronic acid for the transmetalation step, and its strength and solubility can dramatically influence the reaction's success.[2]
-
Reagent Quality & Reaction Conditions: The stability of the boronic acid is a frequent point of failure. Additionally, the strict exclusion of oxygen is vital, as the active Pd(0) catalyst is oxygen-sensitive.[3]
-
Catalyst Inhibition: The aniline's nitrogen atom, or other nitrogen-containing heterocycles, can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][4]
Q2: I'm observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this?
A2: Homocoupling occurs when two molecules of the boronic acid couple together. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then enters the homocoupling pathway.[5]
To minimize homocoupling:
-
Strictly Exclude Oxygen: This is the most critical factor. Ensure your reaction flask is flame-dried or oven-dried. Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Precatalyst or Ensure Efficient Reduction: Using a Pd(0) source like Pd₂(dba)₃ can be beneficial. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions (ligand, solvent) are suitable for its rapid reduction to the active Pd(0) state.
Q3: My starting aniline halide is being consumed, but I'm not getting the desired product. Instead, I'm isolating the aniline without the halogen. What is happening?
A3: This side reaction is known as dehalogenation or hydrodehalogenation. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting complex can react with a proton source in the mixture before it has a chance to undergo transmetalation.[5] Common proton sources include water, alcohols used as solvents, or even trace impurities.
To prevent dehalogenation:
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. While a small amount of water can sometimes be beneficial, excess water can be detrimental.[1]
-
Choose the Right Base/Solvent System: Avoid using amine bases or alcohol solvents if dehalogenation is a persistent issue, as they can serve as hydride sources.[5]
Q4: My boronic acid seems to be decomposing during the reaction. How can I prevent this?
A4: This is likely due to protodeboronation, a process where the carbon-boron bond of the boronic acid is cleaved by a proton source (like water) to yield an arene, removing your boronic acid from the productive catalytic cycle.[6] Electron-deficient arylboronic acids are particularly prone to this side reaction.[7][8]
To prevent protodeboronation:
-
Use Anhydrous Conditions: The presence of water can facilitate protodeboronation, especially under basic conditions.[3][6]
-
Choose the Right Base: While a base is necessary, strong bases in aqueous conditions can accelerate this side reaction.[9] Consider using a milder base or a fluoride source like KF or CsF, which can activate the boronic acid without being strongly basic.[2]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, or a potassium trifluoroborate salt.[7][8] These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[6][8]
In-Depth Troubleshooting Guide
This section provides a systematic workflow for diagnosing and solving common issues encountered during the Suzuki coupling of electron-deficient anilines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Purification of Halogenated Anilines
Welcome to the Technical Support Center for the purification of halogenated anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the handling and purification of these critical chemical intermediates. This guide provides in-depth technical advice in a direct question-and-answer format, focusing on the root causes of problems and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why has my halogenated aniline turned a dark red, brown, or black color upon storage?
A1: The discoloration of halogenated anilines, and anilines in general, is primarily due to air oxidation.[1][2] The amino group (-NH₂) on the aromatic ring is electron-donating, which makes the ring electron-rich and highly susceptible to oxidation.[3][4] Exposure to atmospheric oxygen, especially in the presence of light, initiates a series of complex reactions.[2] These reactions lead to the formation of highly colored polymeric oxidation products and other impurities like quinones and azobenzenes.[1][5] While a brown color often indicates the presence of these impurities, the bulk of the material may still be of high purity.[5]
Caption: Oxidation pathway of halogenated anilines.
Q2: What are the most common colored impurities in halogenated anilines?
A2: The colored impurities are typically a complex mixture of oxidation products. Key classes of compounds that contribute to the color include:
-
Polyanilines: These are polymeric chains formed from the coupling of aniline molecules.[1]
-
Quinones: Oxidation can convert the aniline ring to a quinone structure, which is often highly colored.[1]
-
(Chloro)benzoquinone imines: These have been identified as products of aniline halogenation and subsequent oxidation.[6]
-
Azoxy and Azobenzene derivatives: These can form from the condensation of oxidized aniline intermediates.[1]
-
Nitro-compounds: In some cases, oxidation can lead to the formation of nitro derivatives.[1]
Q3: Can I still use a discolored halogenated aniline in my reaction?
A3: It depends on the sensitivity of your reaction. For many applications, a slight discoloration may not significantly impact the outcome, as the bulk purity can still be high.[5] However, for reactions sensitive to impurities, such as catalytic processes (e.g., palladium-catalyzed cross-couplings), purification is highly recommended.[7] Impurities can poison catalysts, lead to side reactions, and complicate product purification.
Troubleshooting Guide: Purification Methods
This section provides detailed protocols and troubleshooting for common purification techniques.
Issue 1: My halogenated aniline is dark and I need to purify it for a sensitive downstream application.
There are several effective methods to remove colored impurities, each with its own advantages and disadvantages. The choice of method will depend on the scale of your experiment, the nature of the impurities, and the required final purity.
Caption: Decision tree for selecting a purification method.
Method 1: Activated Carbon Treatment during Recrystallization
Principle: Activated carbon has a high surface area and can adsorb large, planar, colored organic molecules, effectively removing them from the solution.[7][8] This method is particularly useful when the halogenated aniline is a solid.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the halogenated aniline is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In a flask, dissolve the impure halogenated aniline in the minimum amount of the hot solvent.
-
Activated Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the hot solution.
-
Caution: Add the carbon slowly to the hot solution to avoid bumping. It is safer to cool the solution slightly before adding the carbon and then reheating.
-
-
Hot Filtration: Swirl the hot mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization of the product.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Product crystallizes in the funnel during hot filtration. | The solution cooled too quickly. | Use a pre-heated funnel and filter flask. Add a small amount of hot solvent to the funnel to redissolve the crystals. |
| The color is not completely removed. | Insufficient activated carbon was used, or the impurities are not well adsorbed. | Repeat the recrystallization with a fresh portion of activated carbon. Consider a different purification method if this persists. |
| Low recovery of the product. | Too much solvent was used, or the product is significantly soluble in the cold solvent. | Use a more minimal amount of solvent for dissolution. Evaporate some of the solvent from the filtrate to increase the yield. |
Method 2: Vacuum Distillation
Principle: If the colored impurities are non-volatile (e.g., polymeric materials), distillation can separate the more volatile halogenated aniline.[5][9] Vacuum distillation is preferred as it lowers the boiling point, preventing thermal decomposition.[9]
Experimental Protocol:
-
Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all joints are well-sealed.
-
Drying Agent: Add a drying agent like potassium hydroxide (KOH) pellets to the distillation flask containing the impure aniline to remove any water.[9] Zinc dust can also be added to reduce oxidation during heating.[9]
-
Distillation: Heat the flask gently under vacuum. Collect the fraction that distills at the expected boiling point for your halogenated aniline at that pressure.
-
Storage: Collect the purified, colorless liquid in a receiver flask under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.[7]
Troubleshooting:
| Problem | Possible Cause | Solution |
| Bumping or unstable boiling. | Uneven heating or lack of boiling chips. | Use a magnetic stir bar or boiling chips in the distillation flask. Ensure the flask is heated evenly with a heating mantle. |
| Product darkens in the receiving flask. | The receiving flask is not under an inert atmosphere, or the distillation temperature is too high, causing decomposition. | Purge the receiving flask with nitrogen or argon before collection. Lower the distillation temperature by applying a higher vacuum. |
| Poor separation from impurities. | The impurities have a similar boiling point to the product. | Use a fractional distillation column to improve separation efficiency. |
Method 3: Acid Wash (Liquid-Liquid Extraction)
Principle: Anilines are basic and will react with acids to form water-soluble anilinium salts.[10] Many of the colored, neutral, or less basic impurities will remain in the organic phase and can be separated.[10]
Experimental Protocol:
-
Dissolution: Dissolve the impure halogenated aniline in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl).[10] The halogenated aniline will move into the aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous layer containing the anilinium salt from the organic layer containing the impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., concentrated NaOH solution) until the solution is alkaline.[7] This will regenerate the free aniline, which will precipitate or form an oily layer.
-
Extraction and Drying: Extract the regenerated aniline back into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction. | Vigorous shaking. | Gently swirl or invert the separatory funnel instead of shaking vigorously. The addition of brine can also help to break up emulsions. |
| Low recovery after basification. | Incomplete basification or insufficient extraction. | Check the pH of the aqueous layer to ensure it is sufficiently basic. Perform multiple extractions with the organic solvent to ensure complete recovery. |
Analytical Methods for Purity Assessment
After purification, it is crucial to assess the purity of the halogenated aniline. The following methods are commonly employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for analyzing volatile and semi-volatile impurities.[11]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for a wide range of non-volatile and thermally labile compounds, often coupled with a UV or mass spectrometry detector.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify impurities.
References
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.
- Technical Support Center: Troubleshooting Halogen
- Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI.
- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
- Aniline. Wikipedia.
- Why does color of aniline change during storage? Please give chemical reactions if possible.
- method 8131 aniline and selected derivatives by gas chrom
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF.
- How do I remove aniline from the reaction mixture?.
- aniline impurities. Sciencemadness Discussion Board.
- Purify and dry aniline?. Reddit.
- Removal of aniline from aqueous solutions by activated carbon co
- The problem of aniline oxidation discolor
- Adsorption property and mechanism of aniline on coal activ
- preventing oxidation of the aniline group during complex
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- Give reason: Aniline gets coloured on standing in air for a long time.. Allen.
- Remedial Technologies for Aniline and Aniline Derivatives Elimination
- Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. amecj.org.
- US2358182A - Method of distilling aniline.
- Determination of Aniline in Soil by ASE/GC-MS. PMC - NIH.
- Experimental Studies on the Treatment of Aniline Wasterwater by Activ
- Aniline | Medical Management Guidelines | Toxic Substance Portal |
- Removal of Aniline and Benzothiazole Wastewaters Using an Efficient MnO2/GAC Catalyst in a Photocatalytic Fluidised Bed Reactor. PubMed Central.
- High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF.
- Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Benchchem.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Give reason: Aniline gets coloured on standing in air for a long time. [allen.in]
- 5. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Column Chromatography of Polar Aromatic Amines
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of polar aromatic amines using column chromatography. Our focus is on delivering practical, field-tested solutions grounded in scientific principles to help you overcome common challenges and achieve optimal separation results.
Introduction to the Challenge
Polar aromatic amines are a class of compounds frequently encountered in pharmaceutical and chemical synthesis. Their inherent basicity and polarity present unique challenges during chromatographic purification. Issues such as strong interaction with silica gel, peak tailing, and poor resolution are common hurdles. This guide provides a structured approach to method development and troubleshooting, ensuring reliable and efficient purification.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions when setting up a purification for polar aromatic amines.
Q1: What is the best stationary phase for purifying polar aromatic amines?
The choice of stationary phase is critical and depends on the specific properties of your amine.
-
Normal-Phase Chromatography (NPC): Standard silica gel is often the first choice due to its low cost and versatility. However, the acidic nature of silanol groups (Si-OH) can lead to strong, sometimes irreversible, adsorption of basic amines, causing significant peak tailing and low recovery. To mitigate this, deactivated or base-washed silica, or the addition of a basic modifier to the mobile phase, is often necessary.
-
Reversed-Phase Chromatography (RPC): C18 or C8 bonded silica is highly effective, especially for amines that are soluble in aqueous-organic mobile phases. RPC is generally more reproducible than NPC. The use of an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase is crucial to protonate the amine, which improves peak shape and retention.
-
Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for separating very basic amines that show excessive tailing on silica. It is available in neutral, acidic, and basic forms, with the basic form being most suitable for these compounds.
-
Ion-Exchange Chromatography (IEX): For highly polar or charged amines, ion-exchange chromatography offers a powerful separation mechanism based on charge interactions. Strong or weak cation exchangers are typically used. Elution is controlled by increasing the ionic strength or changing the pH of the mobile phase.
Q2: Why is my aromatic amine streaking or tailing on the silica gel column?
Peak tailing is the most common issue and is primarily caused by strong interactions between the basic amine and the acidic silanol groups on the silica surface. This leads to a non-linear adsorption isotherm.
-
Primary Cause: The lone pair of electrons on the nitrogen atom of the amine forms a strong hydrogen bond with the surface silanol groups. In some cases, this can lead to irreversible chemisorption.
-
Solution: To minimize this interaction, you can:
-
Add a basic modifier to the mobile phase, such as triethylamine (TEA), ammonia, or pyridine (typically 0.1-1% v/v). These modifiers compete with the amine for the active silanol sites, effectively masking them and leading to more symmetrical peaks.
-
Use a deactivated stationary phase , such as base-deactivated silica gel.
-
Switch to a different stationary phase like alumina or a polymer-based support.
-
Q3: How do I choose the right mobile phase for my separation?
The mobile phase selection is as critical as the stationary phase. The goal is to find a solvent system that provides adequate retention and good selectivity.
-
For Normal-Phase: A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). For polar amines, you may need a stronger elution system, such as dichloromethane/methanol or ethyl acetate/methanol. The addition of a small amount of a basic modifier is highly recommended.
-
For Reversed-Phase: Typically, a gradient of water (or buffer) and acetonitrile or methanol is used. The key is to control the pH of the aqueous component. Adding 0.1% formic acid or trifluoroacetic acid will protonate the amine, improving its interaction with the stationary phase and resulting in sharper peaks.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the purification of polar aromatic amines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | 1. Strong interaction with acidic silanol groups on silica. 2. Column overload. 3. Presence of water in a normal-phase system. | 1. Add a basic modifier (0.1-1% triethylamine or ammonia) to the mobile phase. 2. Reduce the sample load. 3. Use anhydrous solvents and dry the sample thoroughly before loading. 4. Switch to a less acidic stationary phase like alumina or a deactivated silica. |
| Low or No Recovery | 1. Irreversible adsorption of the amine onto the stationary phase. 2. Decomposition of the amine on the acidic silica surface. | 1. Use a more basic mobile phase or a deactivated/basic stationary phase. 2. Flush the column with a strong, polar, basic solvent system (e.g., methanol with 5% ammonia) to recover the compound. 3. For sensitive compounds, consider a less harsh purification technique. |
| Poor Resolution/Co-elution | 1. Inappropriate mobile phase polarity. 2. Unsuitable stationary phase. 3. Column is not efficient enough. | 1. Optimize the mobile phase. Run a gradient elution to find the optimal solvent strength. 2. Try a stationary phase with a different selectivity (e.g., switch from silica to a cyano- or diol-bonded phase). 3. Use a longer column or a stationary phase with a smaller particle size for higher efficiency. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Fluctuation in temperature. 3. Equilibration of the column is incomplete. | 1. Ensure precise and consistent mobile phase preparation. 2. Use a column thermostat to maintain a constant temperature. 3. Equilibrate the column with at least 10-15 column volumes of the mobile phase before each injection. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Method Development for Normal-Phase Purification on Silica Gel
This protocol outlines a systematic approach to developing a robust purification method for a novel polar aromatic amine.
Objective: To achieve a baseline separation of the target amine from impurities with good peak shape.
Materials:
-
Silica gel column
-
Solvents: Hexane, Ethyl Acetate, Methanol, Triethylamine (TEA)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
TLC Analysis (Scouting):
-
Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the sample on a TLC plate.
-
Develop the TLC plate in a series of solvent systems with increasing polarity. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate.
-
If the compound remains at the baseline (Rf = 0), increase the polarity of the mobile phase by adding methanol to the ethyl acetate.
-
To address tailing on the TLC plate, add 0.5-1% TEA to the mobile phase.
-
The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.
-
-
Column Chromatography:
-
Pack a glass column with silica gel using a slurry method with the chosen non-polar solvent (e.g., hexane).
-
Equilibrate the column by passing 5-10 column volumes of the initial mobile phase (the one determined by TLC, including TEA).
-
Sample Loading: Dissolve the crude sample in a minimum amount of the mobile phase or a weak solvent. Alternatively, use a dry loading technique by adsorbing the sample onto a small amount of silica gel.
-
Elution: Begin elution with the mobile phase determined from your TLC analysis. If impurities are close to your product, a shallow gradient of the more polar solvent can be employed to improve resolution.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA can be challenging and may require an aqueous wash of the combined organic fractions.
-
Workflow for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Section 4: Advanced Topics
Use of Ion-Pairing Reagents in Reversed-Phase Chromatography
For very polar or zwitterionic aromatic amines, standard reversed-phase chromatography may not provide sufficient retention. In these cases, ion-pairing chromatography can be a powerful tool.
-
Mechanism: An ion-pairing reagent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) for basic amines, is added to the mobile phase. The reagent has a hydrophobic tail and a charged head group. It forms a neutral ion pair with the charged amine, increasing its hydrophobicity and thus its retention on the C18 column.
-
Practical Considerations:
-
The concentration of the ion-pairing reagent is typically in the range of 0.05-0.1% (v/v) or 5-10 mM.
-
It is crucial to thoroughly equilibrate the column with the ion-pairing reagent before injection to ensure reproducible results.
-
Removal of the ion-pairing reagent from the final product can be difficult and may require lyophilization or liquid-liquid extraction.
-
References
Technical Support Center: Recrystallization Techniques for 4-Bromo-2-fluoro-5-nitroaniline
Introduction: Welcome to the technical support center for 4-Bromo-2-fluoro-5-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are working with this key intermediate and require robust, field-proven methods for its purification via recrystallization. As a halogenated nitroaniline, this compound presents unique challenges and opportunities for achieving high purity. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your purification process effectively.
PART 1: Foundational Knowledge: Understanding Your Compound
Before any successful purification, a thorough understanding of the compound's physicochemical properties is paramount. These properties dictate its behavior in various solvent systems and are the foundation for a logical purification strategy.
Physicochemical Properties of this compound and Analogs
| Property | Data for this compound / Analogs | Significance for Recrystallization |
| Molecular Formula | C₆H₄BrFN₂O₂[1][2] | Indicates a substituted aromatic system with multiple polar functional groups. |
| Molecular Weight | 235.01 g/mol [2][3] | Used for all stoichiometric calculations. |
| Boiling Point | ~314 °C (Predicted for isomer)[2] | Confirms the compound is a solid at room temperature with low volatility. |
| Melting Point | Not reported. Analog: 2-Bromo-5-fluoro-4-nitroaniline melts at 152-156 °C[4]. | A sharp melting point range close to the literature value is a key indicator of purity post-recrystallization.[5] |
| Predicted Solubility | Based on its structure and data from isomers, it is expected to be soluble in polar organic solvents like methanol and DMF, sparingly soluble in less polar solvents like chloroform, and poorly soluble in water.[4][6] | This is the most critical parameter for selecting a recrystallization solvent. The goal is high solubility when hot and low solubility when cold.[7][8] |
Safety Precautions: Halogenated nitroaromatic compounds should be handled with care. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
PART 2: Core Methodology: Solvent Selection and Protocols
The success of any recrystallization hinges on the selection of an appropriate solvent system.[7] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.
Solvent Selection Strategy
The presence of a polar amino (-NH₂) and a highly polar nitro (-NO₂) group, combined with the electronegative halogen atoms on an aromatic ring, gives this compound a distinct polarity profile. This suggests that polar to moderately polar solvents are the best candidates.
Workflow for Selecting a Recrystallization Solvent
Caption: A decision-making workflow for selecting an optimal recrystallization solvent.
Candidate Solvents for this compound
| Solvent | Boiling Point (°C) | Polarity | Predicted Suitability & Rationale |
| Methanol | 65 | Polar Protic | Excellent Candidate. An isomer is known to be soluble in methanol.[4] It is volatile and easy to remove. |
| Ethanol | 78 | Polar Protic | Excellent Candidate. Similar properties to methanol, may offer a slightly better solubility differential. |
| Isopropanol | 82 | Polar Protic | Good Candidate. Less polar than ethanol, may result in lower solubility when hot but also lower losses in the mother liquor. |
| Ethyl Acetate | 77 | Polar Aprotic | Good Candidate. A versatile solvent that often works well for moderately polar compounds.[9] |
| Toluene | 111 | Non-polar | Poor single solvent, but good for two-solvent system. Likely to have low solubility even when hot, making it a potential anti-solvent. |
| Water | 100 | Very Polar | Poor single solvent. An isomer is practically insoluble in water.[4] Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
Experimental Protocols
SOP 1: Single-Solvent Recrystallization
This is the preferred method when a suitable single solvent is identified (e.g., Methanol or Ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the minimum amount of hot solvent to the flask to just cover the solid.[10] Swirl the flask on a hot plate to dissolve the compound. Continue adding small portions of hot solvent until the solid is completely dissolved.[5]
-
Decolorization (If Necessary): If the hot solution is colored by impurities, remove it from the heat and add a small amount (1-2% of the solute's weight) of activated charcoal. Swirl and reheat to boiling for a few minutes.
-
Causality: The porous structure of activated charcoal adsorbs large, colored impurity molecules.[8]
-
-
Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.[7][11]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[10]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Trustworthiness: Using ice-cold solvent for washing is a self-validating step; it minimizes the redissolving of your purified product, thus maximizing yield.[12]
-
-
Drying: Dry the crystals completely. An initial air-drying on the filter paper followed by drying in a vacuum oven is recommended. Determine the melting point of the dried crystals to assess purity.
SOP 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)
This method is used when no single solvent has the ideal solubility properties.
-
Dissolve the crude solid in the minimum amount of the hot "soluble" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Heat the "anti-solvent" (e.g., water) in a separate beaker. While keeping the solution of your compound hot, add the hot anti-solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[11]
-
Add a few more drops of the hot "soluble" solvent (ethanol) until the solution becomes clear again.
-
Follow steps 4-8 from the Single-Solvent Recrystallization protocol.
General Recrystallization Workflow Diagram
Caption: A generalized workflow for the purification of a solid by recrystallization.
PART 3: Troubleshooting Guide & FAQs
Q1: My compound "oiled out" instead of forming crystals. What is happening and how can I fix this?
A1: "Oiling out" occurs when the solute precipitates from the solution as a supercooled liquid at a temperature above its melting point.[13] This is typically caused by the solution being too highly concentrated or being cooled too rapidly.
-
Causality: The high concentration of the solute significantly depresses the freezing point of the solvent system, and the solution becomes saturated while it is still too hot for crystallization to occur below the compound's melting point.
-
Solutions:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount (10-20% more) of hot solvent to decrease the saturation temperature.[14]
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the oil persists, try to induce crystallization by scratching the inside of the flask at the oil-solvent interface or by adding a seed crystal.[13]
-
Q2: The solution has cooled completely, but no crystals have formed. What should I do?
A2: This is a common issue that usually indicates the solution is not sufficiently saturated. This can happen if too much solvent was added initially.[12][14]
-
Solutions (in order of preference):
-
Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the surface of the solution. The tiny glass particles scraped off can act as nucleation sites.[11][14]
-
Add a Seed Crystal: If available, add a tiny crystal of the pure compound. This provides a template for crystal growth.[5][14]
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[14] Then, attempt the slow cooling process again.
-
Lower the Temperature: If not already done, cool the solution in an ice-salt or dry ice-acetone bath.
-
Q3: My final product is still yellow/brown. How do I remove colored impurities?
A3: The persistence of color indicates the presence of impurities that co-crystallize with your product or are strongly adsorbed.
-
Solution: Perform the recrystallization again, but include the activated charcoal step (as described in SOP 1, Step 2).[8] Use a minimal amount of charcoal, as it can also adsorb your target compound, leading to reduced yield. Ensure you perform a hot filtration step afterward to remove the charcoal.
Q4: My final yield is very low. What are the common causes and how can I improve it?
A4: Low yield is a frequent problem in recrystallization. The goal is to find a balance between purity and recovery.
-
Common Causes & Solutions:
-
Too Much Solvent: The most common error. Use the absolute minimum amount of hot solvent required for dissolution.[12]
-
Premature Crystallization: The compound crystallized in the filter funnel during hot filtration. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: The solution was not cooled for a long enough period or to a low enough temperature. Ensure at least 20 minutes in an ice bath.
-
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve a significant portion of the product. Always use a minimal amount of ice-cold solvent for washing.[12]
-
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Williamson, K. L., & Masters, K. M. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 54(8), 512. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Toronto, Department of Chemistry. Recrystallization - Single Solvent. [Link]
-
PubChem. 4-Bromo-5-fluoro-2-nitroaniline. [Link]
-
California State University, Fullerton, Department of Chemistry and Biochemistry. Recrystallization. [Link]
-
American Chemical Society Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]
- Google Patents.
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
ChemUniverse. 4-bromo-5-fluoro-2-nitroaniline. [Link]
-
Organic Syntheses. o-NITROANILINE. [Link]
-
ResearchGate. Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
-
YouTube. Organic Chemistry Lab: Recrystallization. [Link]
-
YouTube. Recrystallization. [Link]
-
NIST WebBook. 4-Bromo-2-fluoroaniline. [Link]
-
YouTube. Chemical/Laboratory Techniques: Recrystallization. [Link]
- Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
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Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2-fluoro-5-nitroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, troubleshooting-focused advice for selecting the optimal catalyst system for cross-coupling reactions involving the challenging substrate, 4-bromo-2-fluoro-5-nitroaniline. The inherent electronic properties of this molecule—specifically, the strong electron-withdrawing effects of the nitro and fluoro groups—present unique hurdles that will be addressed in the following sections.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for palladium-catalyzed cross-coupling?
A1: The primary challenge stems from the substrate's electron-deficient nature. The aromatic ring is deactivated by two strong electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a fluorine atom (-F). This has a profound impact on the key step in most cross-coupling catalytic cycles: oxidative addition .
For the palladium catalyst to insert into the carbon-bromine (C-Br) bond, the aryl halide must donate electron density to the metal center.[1] Because the EWGs on this compound pull electron density away from the C-Br bond, this oxidative addition step becomes energetically demanding and slow.[2][3] This can lead to low reaction yields, slow conversion rates, and catalyst deactivation before the reaction reaches completion.
Q2: What is the single most important factor to consider when choosing a catalyst system for this substrate?
A2: The choice of ligand is paramount. Standard, less electron-rich phosphine ligands (like triphenylphosphine, PPh₃) are often ineffective for this type of substrate.[4][5] You must use a ligand that can electronically enrich the palladium center, thereby facilitating the difficult oxidative addition step.
The most successful ligands for this purpose are typically bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) .[6] These ligands act as strong σ-donors, increasing the electron density on the palladium atom and making it more nucleophilic and reactive toward the electron-poor C-Br bond.[2]
Q3: I am seeing a significant amount of hydrodebromination (replacement of -Br with -H) as a side product. What causes this and how can I minimize it?
A3: Hydrodebromination is a common side reaction with electron-deficient aryl halides.[7] It often occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This Pd-H intermediate can then react with your starting material in an undesired pathway, replacing the bromine with hydrogen.
Causes and Solutions:
-
Choice of Base: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) can sometimes promote pathways that lead to Pd-H formation. Consider switching to a weaker, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can sterically shield the palladium center and favor the desired cross-coupling pathway over the reductive dehalogenation pathway.[7]
-
Solvent Choice: Aprotic solvents such as toluene or dioxane are often preferred over polar aprotic solvents like DMF, as the latter can sometimes facilitate dehalogenation.[7]
-
Amine Protection: The free aniline group (-NH₂) can sometimes participate in or promote the formation of Pd-H species. Protecting the amine with a group like Boc (tert-butyloxycarbonyl) can suppress this side reaction.[7]
Troubleshooting Guide for Specific Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki coupling is a robust method for forming C-C bonds. However, with this compound, careful optimization is required.
Q: My Suzuki coupling is giving low yields and requires high catalyst loading. How can I improve it?
A: Low yields are typically due to inefficient oxidative addition or catalyst deactivation.
Troubleshooting Workflow:
-
Evaluate Your Ligand: Standard ligands like PPh₃ or even some bidentate ligands like dppf may be insufficient. Switch to a modern, bulky, electron-rich monophosphine ligand.
-
Top Choices: SPhos, XPhos, or RuPhos. These ligands are designed to accelerate oxidative addition for electron-deficient substrates.[5]
-
-
Select the Right Base: The base is crucial for the transmetalation step.[5]
-
Recommended: Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to promote the reaction without causing significant side reactions. Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.[5] Ensure the base is anhydrous and finely ground.
-
-
Use a Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined, air-stable precatalyst (e.g., XPhos Pd G3). This ensures the consistent and efficient generation of the active catalyst, leading to more reproducible and higher-yielding reactions.[6]
-
Ensure Rigorous Inert Conditions: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Thoroughly degas all solvents (e.g., via freeze-pump-thaw cycles or by sparging with argon) and maintain a strict inert atmosphere throughout the reaction.[5]
Catalyst Selection & Optimization Workflow for Suzuki Coupling
Caption: A decision workflow for troubleshooting Suzuki coupling reactions.
Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds but is highly sensitive to the electronic nature of both coupling partners.[8][9]
Q: My Buchwald-Hartwig amination of this compound with a primary amine is failing. What should I try?
A: The failure is likely due to a combination of the electron-poor aryl bromide and the potentially reduced nucleophilicity of the amine coupling partner.
Troubleshooting Steps:
-
Ligand is Critical: This cannot be overstated. For challenging aminations, highly specialized ligands are required.
-
Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine.
-
Solvent: Anhydrous, apolar solvents are preferred.
-
Recommended: Toluene or 1,4-Dioxane.
-
-
Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C) to drive the reaction to completion.[6]
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides to form valuable internal alkynes.[12][13]
Q: I am attempting a Sonogashira coupling with this compound but see mostly alkyne homocoupling (Glaser coupling). How can I favor the cross-coupling product?
A: Glaser homocoupling is a common side reaction catalyzed by the copper(I) cocatalyst.[4] To favor the desired Sonogashira product, you need to optimize conditions to promote the palladium catalytic cycle over the copper-mediated side reaction.
Optimization Strategies:
-
Use a "Copper-Free" Protocol: While not truly free of copper (trace amounts can be effective), these protocols minimize the amount of Cu(I) salt or omit it entirely, relying on the palladium catalyst to facilitate the entire cycle. This significantly reduces Glaser coupling.
-
Ligand Choice: While many phosphine ligands work, a ligand that promotes fast oxidative addition and reductive elimination is key. Using an electron-rich phosphine ligand can help accelerate the palladium cycle, making it kinetically favorable over the homocoupling pathway.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as the solvent as well.[14]
-
Catalyst System: A common and effective system is Pd(PPh₃)₂Cl₂ with or without a substoichiometric amount of CuI.
Data Summary: Recommended Starting Conditions
The following table provides recommended starting points for catalyst and reagent selection for various cross-coupling reactions with this compound. Optimization will likely be required.
| Coupling Reaction | Pd Source / Precatalyst | Recommended Ligand | Base | Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | XPhos Pd G3 | XPhos | K₃PO₄ | Toluene / Dioxane | 80 - 110 |
| Buchwald-Hartwig | BrettPhos Pd G3 | BrettPhos | NaOtBu | Toluene | 100 - 110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N / DIPEA | THF or Et₃N | 25 - 60 |
| Heck | Pd(OAc)₂ | (none) or NHC Ligand | K₂CO₃ / Cs₂CO₃ | DMF / H₂O | 80 - 120[15] |
Experimental Protocol Example: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum. Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.[6]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Simplified Catalytic Cycle for Suzuki Coupling
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
-
Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. Journal of the American Chemical Society. Available from: [Link]
-
Oxidative Addition of Polar Reagents. Chemistry LibreTexts. Available from: [Link]
-
Oxidative Addition. Chemistry LibreTexts. Available from: [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central. Available from: [Link]
-
ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. Open Readings 2026. Available from: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Available from: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. R Discovery. Available from: [Link]
-
The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available from: [Link]
-
Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. ACS Publications. Available from: [Link]
-
Advanced Organic Chemistry: Oxidative Addition and Reductive Elimination. YouTube. Available from: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. Available from: [Link]
-
Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. Available from: [Link]
-
Oxidative addition and Reductive elimination. YouTube. Available from: [Link]
-
Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available from: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Phosphine ligands based on the ferrocenyl platform: Advances in catalytic cross-couplings. ResearchGate. Available from: [Link]
-
Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. ACS Publications. Available from: [Link]
-
Synthesis of 2-fluoro-5-nitroaniline. PrepChem.com. Available from: [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available from: [Link]
-
Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. ACS Publications. Available from: [Link]
-
What are the synthesis routes of 5-Fluoro-2-nitroaniline. Bloom Tech. Available from: [Link]
- Process for preparing 2-fluoro-5-nitroaniline. Google Patents.
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available from: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. Available from: [Link]
-
2-Fluoro-5-nitroaniline. ResearchGate. Available from: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available from: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. Available from: [Link]
-
Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester. Available from: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-Bromo-2-fluoro-5-nitroaniline: HPLC, UPLC-MS, and GC-MS Approaches
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates like 4-Bromo-2-fluoro-5-nitroaniline is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can have significant downstream effects, impacting reaction yields, biological activity, and the safety profile of final active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of this compound.
The Critical Role of Purity in this compound
This compound is a key building block in organic synthesis. Its trifunctionalized aromatic ring offers multiple reaction sites for the construction of more complex molecules. However, its synthesis, often involving the nitration of a bromofluoroaniline precursor, can lead to a range of impurities. These may include unreacted starting materials, positional isomers (where the nitro group is at a different position), and by-products from side reactions. A robust analytical method is therefore not just a quality control measure, but a critical tool for process optimization and ensuring the integrity of subsequent synthetic steps.
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of non-volatile and thermally stable organic compounds like this compound.[1] The method's high resolution, quantitative accuracy, and robustness make it the gold standard for routine quality control.
Rationale for Method Design
The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is the most common choice for reversed-phase chromatography, offering excellent retention and separation of a wide range of organic molecules based on their hydrophobicity.[2] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to elute the main compound and its potential impurities with good peak shape and resolution. Acetonitrile is often preferred for its lower viscosity and favorable UV transparency. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the timely elution of both more polar and less polar impurities. UV detection at a wavelength where the analyte and its chromophoric impurities exhibit significant absorbance, typically around 254 nm for nitroaromatic compounds, provides excellent sensitivity.
Experimental Protocol: HPLC-UV Purity Analysis
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 20 90 25 90 25.1 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Alternative Method 1: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC represents a significant advancement over traditional HPLC, offering faster analysis times, improved resolution, and enhanced sensitivity.[3][4] By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures, leading to more efficient separations.[5] Coupling UPLC with a mass spectrometer provides an additional layer of analytical depth, enabling the definitive identification of impurities based on their mass-to-charge ratio.
Advantages over HPLC-UV
-
Speed: UPLC methods can reduce analysis times by a factor of 3 to 10 compared to HPLC.[6]
-
Resolution: The higher efficiency of UPLC columns results in sharper peaks and better separation of closely eluting impurities.[3]
-
Sensitivity: UPLC-MS offers significantly lower detection limits, which is crucial for identifying and quantifying trace-level impurities.[4][6]
-
Specificity: Mass spectrometry provides molecular weight information, allowing for the unambiguous identification of known and unknown impurities.
Experimental Protocol: UPLC-MS Purity Analysis
Instrumentation:
-
UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 5 95 6 95 6.1 30 | 8 | 30 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Scan Range: m/z 100-500
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For this compound, GC-MS can serve as an excellent orthogonal method to HPLC, providing complementary information and confirming purity results. It is particularly adept at identifying volatile impurities such as residual solvents from the synthesis process.
Applicability and Limitations
While this compound itself is amenable to GC analysis, some higher molecular weight or more polar impurities may require derivatization to increase their volatility. The primary advantage of GC-MS is its high separation efficiency and the definitive structural information provided by the mass spectrometer's fragmentation patterns.[8]
Experimental Protocol: GC-MS Purity Analysis
Instrumentation:
-
GC system coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Final hold: 5 min
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | UPLC-MS | GC-MS |
| Principle | Differential partitioning between stationary and mobile phases | High-pressure differential partitioning with mass-based detection | Separation of volatile compounds in a gaseous mobile phase with mass-based detection |
| Typical Run Time | 20-30 minutes | 5-10 minutes | 15-25 minutes |
| Resolution | Good | Excellent | Very High |
| Sensitivity | Moderate (ng level) | High (pg level) | High (pg to fg level) |
| Specificity | Relies on retention time; potential for co-elution | High; mass data provides definitive identification | Very high; mass fragmentation patterns offer structural elucidation |
| Sample Throughput | Moderate | High | Moderate |
| Solvent Consumption | High | Low | Very Low (carrier gas) |
| Key Advantages | Robust, reliable, widely available, good for routine QC | Fast, high resolution, high sensitivity, definitive identification | Excellent for volatile impurities, orthogonal to LC methods, provides structural information |
| Key Limitations | Longer run times, lower sensitivity than UPLC/GC-MS | Higher initial cost, more complex instrumentation | Not suitable for non-volatile or thermally labile compounds without derivatization |
Method Validation: A Trustworthy System
For any analytical method to be considered reliable, it must be validated to ensure it is suitable for its intended purpose. The validation of the primary HPLC-UV method for this compound should be performed in accordance with the International Council on Harmonisation (ICH) Q2(R1) guidelines.[9][10]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo, spiked samples, and stressed samples.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of dilutions of the reference standard.[11]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The choice of analytical method for the purity determination of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable method, ideally suited for routine quality control in a manufacturing environment where the impurities are known and well-characterized. Its simplicity and widespread availability make it a cost-effective first-line approach.
-
UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred method for in-depth impurity profiling, especially during process development and for the identification of unknown impurities. The definitive identification provided by the mass spectrometer is invaluable for comprehensive characterization.
-
GC-MS serves as an excellent orthogonal technique. It is particularly useful for identifying and quantifying volatile organic impurities and provides an independent confirmation of the purity data obtained by liquid chromatography.
For a comprehensive and authoritative purity assessment of this compound, a combination of these techniques is recommended. HPLC-UV can be used for routine analysis, while UPLC-MS and GC-MS should be employed for method development, validation, and in-depth characterization of reference standards and new batches. This multi-faceted approach ensures the highest level of confidence in the quality and purity of this critical chemical intermediate.
References
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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International Journal of Research and Pharmaceutical Reviews. (n.d.). The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. Retrieved from [Link]
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Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
SpringerLink. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]
-
Chromatography Online. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-fluoro-2-nitroaniline. Retrieved from [Link]
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Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]
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A Comparative Guide to Developing a Robust HPLC-MS Method for 4-Bromo-2-fluoro-5-nitroaniline
This guide provides a comprehensive, in-depth comparison of methodologies for the development of a robust and sensitive HPLC-MS method for the quantification of 4-Bromo-2-fluoro-5-nitroaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice. Every protocol described herein is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.
Understanding the Analyte: Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method development. This compound possesses a unique combination of functional groups that dictate its behavior in a chromatographic system.
Key Physicochemical Properties:
| Property | Value/Information | Implication for Method Development |
| Molecular Formula | C₆H₄BrFN₂O₂ | --- |
| Molecular Weight | 235.01 g/mol [1][2] | Influences mass spectrometry settings. |
| Structure | Aromatic amine with bromo, fluoro, and nitro substituents. | The aromatic ring suggests retention on reversed-phase columns. The polar functional groups (amine, nitro) will influence solubility and retention. |
| Solubility | A structurally similar isomer is practically insoluble in water, but soluble in organic solvents like methanol.[3] | A reversed-phase HPLC method with a high percentage of organic solvent in the mobile phase is likely required. |
| pKa (estimated) | The pKa of aniline is approximately 4.6.[4] Electron-withdrawing groups like nitro and halogens decrease the basicity of the aniline, likely resulting in a pKa < 4.6. | The pH of the mobile phase will significantly impact the ionization state of the primary amine. To ensure consistent retention, a mobile phase pH buffered at least 2 units away from the pKa is recommended. |
Strategic Development of the HPLC Method: A Comparative Approach
The goal of the HPLC method is to achieve baseline separation of this compound from any potential impurities or degradants with good peak shape and reproducibility. We will compare two common reversed-phase columns and mobile phase compositions.
HPLC Column Selection: C18 vs. Pentafluorophenyl (PFP)
The choice of stationary phase is critical for achieving the desired selectivity.
-
C18 (Octadecylsilane): This is the most common reversed-phase stationary phase, offering excellent hydrophobic retention. It is a good starting point for many small molecules.
-
PFP (Pentafluorophenyl): This stationary phase provides alternative selectivity through multiple interaction mechanisms, including hydrophobic, dipole-dipole, and pi-pi interactions. This can be particularly advantageous for halogenated and aromatic compounds.[5]
Comparison of C18 and PFP Columns:
| Feature | C18 Column | PFP Column | Rationale for this compound |
| Primary Retention Mechanism | Hydrophobic interactions | Mixed-mode: Hydrophobic, pi-pi, dipole-dipole, and shape selectivity | The multiple interaction modes of the PFP column may offer superior selectivity for the analyte and its potential isomers or impurities. |
| Selectivity for Halogenated Aromatics | Good | Excellent | The electron-rich PFP ring can interact strongly with the electron-deficient aromatic ring of the analyte, enhanced by the presence of the bromine and fluorine atoms. |
| Peak Shape for Basic Compounds | Can sometimes exhibit tailing with older generation columns. | Often provides sharper peaks for polar and basic compounds due to different surface chemistry. | The potentially basic nature of the aniline moiety may benefit from the PFP stationary phase. |
Mobile Phase Optimization: Acetonitrile vs. Methanol
The choice of organic solvent and the pH of the aqueous component are critical for optimizing retention and peak shape.
-
Acetonitrile (ACN): A common organic modifier in reversed-phase HPLC, known for its low viscosity and UV transparency.
-
Methanol (MeOH): Another widely used organic modifier, which can offer different selectivity compared to acetonitrile.
Comparison of Acetonitrile and Methanol as Organic Modifiers:
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Recommendation for this compound |
| Elution Strength | Stronger eluent than methanol in reversed-phase. | Weaker eluent than acetonitrile. | ACN is a good starting point for efficient elution. |
| Selectivity | Can provide different selectivity compared to methanol. | Can offer alternative selectivity, particularly when pi-pi interactions are involved. | It is advisable to screen both solvents during method development to determine the optimal selectivity. |
| MS Compatibility | Excellent | Excellent | Both are suitable for use with mass spectrometry. |
| Mobile Phase pH | A low pH (e.g., pH 2-3 using formic acid) is recommended to ensure the aniline group is protonated, leading to more consistent retention and better peak shape.[6] | A low pH is also recommended for the same reasons as with acetonitrile. | Formic acid (0.1%) is a common and effective choice for achieving a low pH and is compatible with mass spectrometry. |
Experimental Workflow for HPLC Method Development
The following workflow provides a systematic approach to developing the optimal HPLC method.
Caption: Systematic workflow for HPLC method development.
Mass Spectrometry Method Development: A Comparative Guide
The mass spectrometer provides sensitive and selective detection of this compound.
Ionization Source Selection: ESI vs. APCI
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and ionizable compounds. It is generally the first choice for LC-MS applications.[7]
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar and more volatile compounds. It can be a good alternative if ESI fails to produce a strong signal.[7]
Comparison of ESI and APCI for this compound:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Recommendation |
| Analyte Polarity | Ideal for polar and ionizable compounds. | Better for less polar compounds. | Given the polar amine and nitro groups, ESI in positive ion mode is the recommended starting point. |
| Ionization Mechanism | Formation of ions in the liquid phase. | Gas-phase chemical ionization. | ESI is expected to efficiently protonate the aniline nitrogen in the acidic mobile phase. |
| Thermal Stability | Gentle ionization process. | Involves a heated nebulizer, which can cause degradation of thermally labile compounds. | ESI is preferred to minimize the risk of thermal degradation. |
MS Parameter Optimization
A systematic approach is necessary to optimize the MS parameters for maximum sensitivity.
Caption: Workflow for MS/MS parameter optimization.
Expected Fragmentation: Nitroaromatic compounds often exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da) in the collision cell.[8][9]
Recommended HPLC-MS Method and Validation Protocol
Based on the comparative analysis, the following method is recommended as a starting point.
Proposed HPLC-MS Method
HPLC Parameters:
| Parameter | Recommended Condition |
| Column | PFP, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Recommended Condition |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V (to be optimized) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| MRM Transition | To be determined experimentally (e.g., m/z 235 -> fragment) |
| Collision Energy | 15-30 eV (to be optimized) |
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][8][10]
Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | To be defined based on the intended application. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of 80-120% for low concentrations and 98-102% for higher concentrations. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | RSD ≤ 15% at the LLOQ, ≤ 10% for other concentrations. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, mobile phase composition, etc. |
Conclusion
The development of a robust and reliable HPLC-MS method for this compound requires a systematic and scientifically-driven approach. This guide has provided a comparative analysis of key chromatographic and mass spectrometric parameters. A method utilizing a PFP column with an acetonitrile/water gradient containing 0.1% formic acid and ESI-MS/MS detection is recommended as a strong starting point. The principles and protocols outlined herein, when coupled with rigorous validation according to ICH guidelines, will ensure the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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ACS Publications. Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
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Semantic Scholar. Substituent effects on the physical properties and pKa of aniline. [Link]
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Phenomenex Blog. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method. [Link]
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LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
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Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
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A Comparative Guide to the Spectroscopic Identification of Impurities in 4-Bromo-2-fluoro-5-nitroaniline
Introduction
4-Bromo-2-fluoro-5-nitroaniline is a key intermediate in the synthesis of various high-value organic molecules, particularly within the pharmaceutical industry. The precise arrangement of its functional groups—amine, nitro, bromo, and fluoro—on the aromatic ring makes it a versatile building block. However, the very nature of its synthesis, typically an electrophilic aromatic substitution, presents a significant challenge: the potential for the formation of structurally similar impurities, most notably positional isomers. For researchers and drug development professionals, the presence of these impurities can have profound implications, affecting reaction yields, biological activity, and the safety profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to identify and characterize impurities in this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering a framework for developing a robust, self-validating analytical workflow. We will delve into the unique strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, supported by experimental data and protocols.
Chapter 1: Understanding the Synthetic Landscape and Potential Impurity Profile
The most common route to this compound involves the nitration of 4-bromo-2-fluoroaniline.[1] This electrophilic substitution reaction is governed by the directing effects of the substituents already on the aromatic ring. The potent activating, ortho, para-directing effect of the amine group is the dominant influence. This process, while effective, can invariably lead to the formation of several process-related impurities.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption [label="Fig. 1: Synthesis route and common process-related impurities.", shape=plaintext, fontsize=10]; end
Common Impurities in the Synthesis of this compound:
| Impurity Type | Chemical Name | Structure | Rationale for Formation |
| Starting Material | 4-Bromo-2-fluoroaniline | Incomplete reaction during the nitration step. | |
| Positional Isomer | 4-Bromo-2-fluoro-6-nitroaniline | Nitration occurs at the ortho position relative to the amine group, an electronically favorable but potentially sterically hindered site. | |
| Positional Isomer | 2-Bromo-5-fluoro-4-nitroaniline | Can arise from impurities in the starting material or alternative reaction pathways.[2] | |
| Other Byproducts | Di-nitrated species | Varies | Harsh reaction conditions can lead to the addition of a second nitro group. |
Chapter 2: A Comparative Analysis of Spectroscopic Techniques
No single technique can provide a complete picture of a sample's purity. An integrated approach, leveraging the orthogonal strengths of different spectroscopic methods, is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of unknown organic impurities and for distinguishing between isomers.[3] Its strength lies in its ability to probe the precise chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) in the molecule.
-
Expertise & Experience: The substitution pattern on the aromatic ring creates a unique electronic environment for each proton. Positional isomers, which have the same mass and functional groups, will produce distinctly different ¹H NMR spectra. The chemical shifts, and more importantly, the coupling patterns (J-coupling) between adjacent protons, provide an unambiguous fingerprint of the substitution pattern. For instance, the coupling constants between protons in ortho, meta, and para positions are characteristically different, allowing for definitive structural assignment. The inclusion of ¹⁹F NMR is also highly valuable, as the fluorine chemical shift is very sensitive to its electronic surroundings.
-
Trustworthiness: Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of a sample with high accuracy and precision, often without the need for an identical reference standard for the impurity itself.[4] By integrating the signals of the main compound against those of a certified internal standard of known concentration, the absolute quantity of the target molecule and its impurities can be determined.
Mass Spectrometry (MS): Unveiling Molecular Identity
MS is indispensable for determining the molecular weight of impurities. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for profiling complex mixtures.
-
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of an impurity.[3] This is critical for confirming that an impurity is indeed an isomer (same formula, different structure) or a different compound altogether (e.g., an unreacted starting material or a di-nitrated product). While isomers cannot be distinguished by mass alone, their fragmentation patterns in tandem MS (MS/MS) can sometimes provide structural clues. The fragmentation of halogenated nitroaromatics can proceed through characteristic pathways, and differences in these pathways between isomers can be diagnostic.[5][6]
-
Trustworthiness: The use of soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically yields the protonated molecular ion ([M+H]⁺) as the base peak.[5][7] This provides a clear and confident determination of the molecular weight of the components in a sample.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule.[8]
-
Expertise & Experience: While FTIR is less powerful than NMR for distinguishing between positional isomers, it serves as an excellent verification tool. The spectrum of this compound will show characteristic absorption bands confirming its identity. The presence of impurities with different functional groups (e.g., the absence of the nitro group in the starting material) would be immediately obvious. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be observed between isomers, but these are often too minor for definitive identification without reference spectra.
-
Trustworthiness: The presence of key vibrational bands provides a self-validating check on the gross structure of the material. For example, the absence of the characteristic symmetric and asymmetric N-O stretching bands of the nitro group would instantly indicate a major impurity or a completely different compound.
Table 1: Comparison of Spectroscopic Techniques for Impurity Identification
| Feature | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Primary Utility | Unambiguous structure elucidation, isomer differentiation | Molecular weight and formula determination | Functional group identification |
| Strengths | - Excellent for isomers- Quantitative (qNMR)[4]- Non-destructive | - High sensitivity- HRMS gives elemental formula[3]- LC-MS for complex mixtures | - Fast and simple- Non-destructive- Good for gross structural verification |
| Limitations | - Lower sensitivity than MS- Requires soluble samples | - Does not easily distinguish isomers- Fragmentation can be complex | - Poor at differentiating isomers- Not inherently quantitative |
| Best For | Definitive identification of positional isomers. | Detecting unexpected impurities and confirming molecular formulas. | Quick identity check and screening for functional group impurities. |
Chapter 3: An Integrated Workflow for Impurity Analysis
A robust and efficient investigation into the purity of this compound should follow a logical progression, starting with a broad overview and moving towards definitive identification.
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Chapter 4: Experimental Protocols
The validity of any spectroscopic result is contingent upon meticulous sample preparation and data acquisition.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is compatible and does not have signals that overlap with key analyte resonances.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Acquire ¹³C and ¹⁹F spectra.
-
If isomeric impurities are suspected, acquire 2D NMR spectra such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations).
-
Protocol 2: LC-MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilution: Dilute the stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.
-
LC Separation:
-
Inject the diluted sample onto a suitable reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and ramping up to a high percentage of acetonitrile (with 0.1% formic acid). This will separate compounds based on polarity.
-
-
MS Detection:
-
Use an ESI or APCI source in positive ion mode.
-
Perform a full scan analysis over a relevant m/z range (e.g., 100-500 amu) to detect all ions.
-
If available, use an HRMS instrument (e.g., TOF or Orbitrap) for accurate mass measurements.
-
Protocol 3: FTIR Sample Preparation and Analysis
-
Sample Preparation (ATR): Place a small amount of the solid powder sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Perform an ATR correction and baseline correction on the resulting spectrum.
-
Chapter 5: Data Interpretation - A Case Study
Let's consider a hypothetical batch of this compound contaminated with its positional isomer, 4-Bromo-2-fluoro-6-nitroaniline.
Table 2: Expected Spectroscopic Data for Target and Impurity
| Parameter | This compound (Target) | 4-Bromo-2-fluoro-6-nitroaniline (Isomer Impurity) | Key Differentiator |
| Molecular Formula | C₆H₄BrFN₂O₂ | C₆H₄BrFN₂O₂ | Identical |
| Exact Mass | 233.9444 | 233.9444 | Identical |
| ¹H NMR (Aromatic) | Two distinct singlets (or narrow doublets due to H-F coupling). Protons are para to each other. | Two distinct doublets with a clear ortho coupling constant (~8-9 Hz). | Coupling Pattern: The key diagnostic. Para protons have no H-H coupling, while ortho protons do. |
| FTIR (N-H Stretch) | Two bands ~3300-3500 cm⁻¹ | Two bands ~3300-3500 cm⁻¹ | Very similar, not reliable for differentiation. |
| FTIR (Fingerprint) | Unique pattern | Unique pattern | Subtle differences, requires reference standard. |
In this case, LC-MS would show two peaks with the exact same mass-to-charge ratio. This immediately flags the presence of an isomer. Subsequent ¹H NMR analysis would be the definitive test. The spectrum of the main compound would show two signals in the aromatic region with no proton-proton splitting, while the impurity would exhibit two doublets, clearly indicating the adjacent protons of the 6-nitro isomer.
Conclusion
The rigorous identification of impurities in pharmaceutical intermediates like this compound is non-negotiable for ensuring the quality, safety, and efficacy of final drug products. While techniques like FTIR provide valuable initial screening, they lack the specificity required to distinguish between critical impurities such as positional isomers. Mass spectrometry, particularly HRMS, is essential for confirming the elemental composition of unknown peaks.
Ultimately, NMR spectroscopy stands as the gold standard for this application . Its unparalleled ability to resolve subtle structural differences provides the conclusive evidence needed to identify and, with qNMR, quantify isomeric impurities. A comprehensive analytical strategy must, therefore, be built on an integrated workflow that intelligently combines the speed of chromatographic and FTIR screening with the definitive structural power of MS and, most critically, NMR spectroscopy.
References
- BLD Pharm. (n.d.). 4-Bromo-5-fluoro-2-nitroaniline.
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Kafle, R. K., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry.
- Emery Pharma. (n.d.). Impurity Analysis.
- PrepChem.com. (n.d.). Synthesis of this compound.
- Benchchem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline.
- U.S. National Library of Medicine. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.
- NIST. (n.d.). 4-Bromo-2-fluoroaniline. NIST Chemistry WebBook.
- Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
- ResearchGate. (n.d.). APCI mass spectrum of 10 μM 4-nitroaniline in methanol/H2O 1:1 (v/v).
- ChemUniverse. (n.d.). 4-bromo-5-fluoro-2-nitroaniline.
- ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline(875-51-4)IR1.
- Chemistry LibreTexts. (2025, January 1). Infrared Spectra of Some Common Functional Groups.
- PubMed. (2013, July 15). Mass spectrometric characterization of halogenated flame retardants.
- Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
- Thermo Fisher Scientific. (2015, December 21). FTIR Basic Organic Functional Group Reference Chart.
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- 6. Mass spectrometric characterization of halogenated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
A Senior Application Scientist's Guide to the Comparative Reactivity of Halogenated Nitroanilines in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceuticals, agrochemicals, and materials science, the nucleophilic aromatic substitution (SNAr) reaction stands as a cornerstone for the construction of complex aryl-nitrogen and aryl-oxygen bonds. Halogenated nitroanilines, possessing both an activating nitro group and a nucleofugal halogen, are pivotal substrates in this reaction class. However, the interplay between the halogen's identity, the electron-withdrawing nitro group, and the electron-donating amino group introduces a nuanced reactivity profile that is critical for synthetic chemists to understand and control.
This guide provides an in-depth comparison of the reactivity of various halogenated nitroanilines in SNAr reactions, supported by mechanistic principles and experimental data. We will explore the underlying factors governing their reactivity, enabling you to make informed decisions in your synthetic endeavors.
The SNAr Mechanism: A Two-Step Dance of Addition and Elimination
The SNAr reaction of halogenated nitroanilines proceeds through a well-established two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen (the ipso-carbon). This initial attack is the rate-determining step of the reaction.[2] This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The presence of a strongly electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to the site of nucleophilic attack is crucial for stabilizing this intermediate by delocalizing the negative charge.[1] In the second, faster step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[2]
The Halogen Effect: An Inverted Order of Reactivity
A key feature that distinguishes the SNAr reaction from the more familiar SN1 and SN2 reactions is the trend in leaving group ability of the halogens. In SNAr reactions, the reactivity order is:
F > Cl ≈ Br > I
This is the inverse of the trend observed in SN2 reactions, where iodide is the best leaving group. The reason for this inverted order lies in the rate-determining step. Since the initial nucleophilic attack is the slow step, the bond strength between the carbon and the halogen is not the primary factor. Instead, the high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[4] This inductive electron withdrawal by fluorine stabilizes the transition state leading to the Meisenheimer complex more effectively than the other halogens.
This established trend is also observed in reactions involving halogenated nitroaniline precursors. For instance, studies on the preparation of N-(5-R¹-amino-2-nitrophenyl)acetamides and 5-R¹-amino-2-nitroanilines from the corresponding halo-nitroanilines confirm the general reactivity order of F > Cl > Br > I.[5]
The Critical Role of Substituent Positioning
The relative positions of the nitro, amino, and halogen groups on the aniline ring have a profound impact on the substrate's reactivity. The activating effect of the nitro group is most pronounced when it is located ortho or para to the halogen leaving group.[1] This positioning allows for direct resonance delocalization of the negative charge in the Meisenheimer complex onto the oxygen atoms of the nitro group. When the nitro group is meta to the leaving group, this direct resonance stabilization is not possible, and the activation is significantly weaker, relying only on the inductive effect.
Conversely, the amino group is an electron-donating group. While it is a necessary component of the target molecule class, its presence on the ring generally deactivates the system towards nucleophilic attack by increasing the electron density of the aromatic ring. However, the overall reactivity will be a balance between the powerful activating effect of the nitro group and the deactivating effect of the amino group.
Consider the isomeric fluoro-nitroanilines: 2-fluoro-4-nitroaniline and 4-fluoro-2-nitroaniline. In both isomers, the fluorine and nitro groups are positioned to activate the ring for SNAr. However, the rate of reaction can differ based on the precise electronic environment. For 2-fluoro-4-nitroaniline, the nitro group is para to the fluorine, providing strong resonance stabilization. For 4-fluoro-2-nitroaniline, the nitro group is ortho to the fluorine, which also allows for strong resonance stabilization. The inductive effect of the nitro group is stronger from the ortho position, which might suggest a slightly higher reactivity for the 4-fluoro-2-nitroaniline isomer in some cases.[1]
Comparative Reactivity Data
| Substrate (Example) | Halogen Leaving Group | Position of -NO₂ | Position of -NH₂ | Predicted Relative Reactivity | Rationale |
| 2-F luoro-4-nitroaniline | F | para to F | ortho to F | Very High | Excellent leaving group (F) with strong para-activation by -NO₂. |
| 2-Cl oro-4-nitroaniline | Cl | para to Cl | ortho to Cl | High | Good leaving group with strong para-activation by -NO₂. Slower than fluoro analogue. |
| 2-Br omo-4-nitroaniline | Br | para to Br | ortho to Br | High | Reactivity similar to chloro analogue with strong para-activation by -NO₂. |
| 2-I odo-4-nitroaniline | I | para to I | ortho to I | Moderate | Poorest halogen leaving group in SNAr. |
| 4-F luoro-2-nitroaniline | F | ortho to F | para to F | Very High | Excellent leaving group with strong ortho-activation by -NO₂. |
| 3-F luoro-4-nitroaniline | F | meta to F | ortho to F | Low | -NO₂ is meta to the leaving group, providing only weaker inductive activation. |
Experimental Protocol: Synthesis of N-phenyl-2,4-dinitroaniline
This protocol provides a detailed, step-by-step methodology for a representative SNAr reaction between 1-fluoro-2,4-dinitrobenzene and aniline. This reaction is analogous to those involving halogenated nitroanilines and serves as an excellent model for understanding the practical aspects of these transformations.
Materials:
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Aniline
-
Ethanol (95%)
-
Sodium Bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1-fluoro-2,4-dinitrobenzene in 20 mL of 95% ethanol.
-
Addition of Nucleophile: To this solution, add 0.55 mL of aniline.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 1 hour.
-
Cooling and Precipitation: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. Further cool the flask in an ice bath to promote complete precipitation of the product.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold 95% ethanol to remove any unreacted starting materials.
-
Neutralization: To remove any acidic byproducts, wash the solid with a small amount of a cold, dilute sodium bicarbonate solution, followed by a final wash with cold water.
-
Drying: Dry the purified product in a desiccator or a vacuum oven.
-
Characterization: Determine the melting point and obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the identity and purity of the N-phenyl-2,4-dinitroaniline product.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
The reactivity of halogenated nitroanilines in SNAr reactions is a predictable yet nuanced area of organic chemistry. The dominant factor influencing the rate of reaction is the identity of the halogen, with fluorine being the most effective leaving group due to its high electronegativity. The activating effect of the nitro group is paramount, and its position ortho or para to the leaving group is essential for achieving high reactivity through resonance stabilization of the Meisenheimer intermediate. While the amino group is an electron-donating and thus deactivating substituent, its presence is a defining feature of this important class of building blocks. By understanding these fundamental principles, researchers can strategically select substrates and reaction conditions to optimize the synthesis of a wide array of valuable nitrogen-containing aromatic compounds.
References
-
Imoto, M., Matsui, Y., Takeda, M., Tamaki, A., Taniguchi, H., Mizuno, K., & Ikeda, H. (2011). A Probable Hydrogen-Bonded Meisenheimer Complex: An Unusually High Snar Reactivity of Nitroaniline Derivatives with Hydroxide Ion in Aqueous Media. The Journal of Organic Chemistry, 76(15), 6356–6361. [Link]
-
Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2006). Electronic and steric effects in the SNAr substitution reactions of substituted anilines with 2,4‐dinitrophenyl 2,4,6‐trinitrophenyl ether in acetonitrile. Journal of Physical Organic Chemistry, 19(10), 666-672. [Link]
-
Lara-López, L., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Mexican Chemical Society, 62(3). [Link]
-
Gómez-González, N., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. [Link]
-
Emokpae, T. A., & Hirst, J. (2004). Relative reactivity and kinetic pattern of aniline and N-methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. International Journal of Chemical Kinetics, 36(4), 188-196. [Link]
-
Scribd. (n.d.). SNAr Synthesis of 2,4-DNP. [Link]
-
Lu, G., & Cai, C. (2014). An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts. RSC Advances, 4(106), 59990-59996. [Link]
-
Nizar, E. G., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(11), 1709-1717. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Vdovin, V., et al. (2016). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews, 85(11), 1161-1186. [Link]
-
Wizzbang Chemistry. (2021, April 18). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline [Video]. YouTube. [Link]
-
Stack Exchange. (2021). Rate of aromatic nucleophilic substitution on ortho and para fluoronitrobenzene. [Link]
-
Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2007). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. International Journal of Molecular Sciences, 8(9), 896-910. [Link]
-
ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. [Link]
-
ResearchGate. (2006). Synthesis of Aryl-Substituted 2,4-Dinitrophenylamines: Nucleophilic Aromatic Substitution as a Problem-Solving and Collaborative-Learning Approach. [Link]
-
ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
PubChem. (n.d.). 2-Fluoro-4-nitroaniline. [Link]
-
George, M., et al. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 135(18), 6848-6858. [Link]
-
ResearchGate. (n.d.). SNAr Reactions of Amines in Aprotic Solvents. [Link]
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- 3. imperial.ac.uk [imperial.ac.uk]
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- 5. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Basicity of Substituted Fluoroanilines
For researchers and professionals in drug development and materials science, a nuanced understanding of how molecular structure dictates chemical properties is paramount. The basicity of aniline and its derivatives is a fundamental parameter that influences a compound's pharmacokinetic profile, solubility, and interaction with biological targets. The introduction of a fluorine substituent, a common strategy in medicinal chemistry, profoundly alters the electronic landscape of the aniline molecule, thereby modulating its basicity in ways that are both predictable and, at times, counterintuitive.
This guide provides an in-depth comparison of the basicity of ortho-, meta-, and para-fluoroaniline, supported by experimental data and a detailed exploration of the underlying electronic and steric principles.
Core Concepts: The Electronic Tug-of-War in Fluoroanilines
The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺). The easier it is for the nitrogen to donate this lone pair, the stronger the base. This availability is primarily governed by a delicate balance of electronic effects exerted by substituents on the aromatic ring. Basicity is quantified by the pKa of the conjugate acid (the anilinium ion, ArNH₃⁺). A higher pKa value signifies a stronger base.
For fluorine and other halogens, two main electronic effects are in opposition:
-
Inductive Effect (-I): Fluorine is the most electronegative element. Consequently, it strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework.[1] This inductive withdrawal pulls electron density away from the nitrogen atom, making its lone pair less available for protonation and thus decreasing basicity . This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (+R or +M): The fluorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the electron density on the ring, particularly at the ortho and para positions. This effect, in isolation, would make the nitrogen lone pair more available and increase basicity .
For halogens, the strong electron-withdrawing inductive effect (-I) generally outweighs the electron-donating resonance effect (+R) when it comes to the basicity of the amino group.[2][3]
The "Ortho-Effect": A Steric Complication
A recurring phenomenon in substituted anilines is the "ortho-effect," where ortho-substituted isomers are consistently weaker bases than their para and even meta counterparts. This is attributed to steric factors rather than purely electronic ones. When the ortho-substituted aniline is protonated, the resulting -NH₃⁺ group is sterically hindered by the adjacent substituent. This crowding destabilizes the conjugate acid, shifting the equilibrium away from protonation and resulting in lower basicity.
Quantitative Comparison of Substituted Aniline Basicity
The interplay of these electronic and steric effects is clearly demonstrated by the experimental pKa values of the conjugate acids of various substituted anilines.
| Compound | Substituent | Position | pKa of Conjugate Acid (at 25 °C) | Relative Basicity |
| p-Toluidine | -CH₃ | para | 5.08[4][5] | Strongest |
| Aniline | -H | - | 4.63 [6][7][8] | Reference |
| p-Fluoroaniline | -F | para | 4.65[1][2] | Slightly Stronger than Aniline |
| p-Chloroaniline | -Cl | para | 3.98 | Weaker |
| m-Fluoroaniline | -F | meta | 3.5[6] | Weaker |
| m-Chloroaniline | -Cl | meta | 3.52 | Weaker |
| o-Fluoroaniline | -F | ortho | 3.2 | Weaker |
| o-Chloroaniline | -Cl | ortho | 2.66 | Weaker |
| m-Nitroaniline | -NO₂ | meta | 2.47 | Much Weaker |
| p-Nitroaniline | -NO₂ | para | 1.0 | Very Weak |
| o-Nitroaniline | -NO₂ | ortho | -0.28 | Weakest |
Analysis of Experimental Data: Deconstructing the Trends
-
Aniline as the Benchmark: Aniline, with a pKa of 4.63, serves as our reference point.[6][7][8] Any substituent that increases the pKa is electron-donating relative to hydrogen, and any that decreases it is electron-withdrawing.
-
The Fluoroaniline Isomers:
-
p-Fluoroaniline (pKa = 4.65): Surprisingly, p-fluoroaniline is a slightly stronger base than aniline itself.[1][2] This indicates that at the para position, the electron-donating resonance effect (+R) of fluorine, which enriches the electron density of the ring, slightly outweighs its electron-withdrawing inductive effect (-I).
-
m-Fluoroaniline (pKa = 3.5): In the meta position, the resonance effect does not extend to the amino group. Therefore, the basicity is dominated by the strong -I effect of fluorine, which withdraws electron density and significantly weakens the base compared to aniline.[6]
-
o-Fluoroaniline (pKa = 3.2): The ortho isomer is the weakest base among the fluoroanilines. This is due to the combined influence of the powerful, distance-dependent -I effect being at its maximum, and the steric hindrance of the "ortho-effect," which destabilizes the corresponding anilinium ion.
-
-
Comparative Analysis with Other Substituents:
-
Fluoro- vs. Chloroanilines: Fluorine's stronger inductive effect makes o- and m-fluoroaniline weaker bases than their chloro- counterparts. However, the greater resonance donation of fluorine makes p-fluoroaniline a stronger base than p-chloroaniline.
-
Electron-Donating Groups (-CH₃): The methyl group in p-toluidine (pKa = 5.08) is electron-donating through an inductive effect, increasing the electron density on the nitrogen and making it a stronger base than aniline.[4][5]
-
Strong Electron-Withdrawing Groups (-NO₂): The nitro group is powerfully electron-withdrawing through both inductive and resonance effects. This drastically reduces the availability of the nitrogen's lone pair, making nitroanilines exceptionally weak bases, with pKa values far below that of aniline.
-
The resulting order of basicity for the fluoroaniline isomers is: p-Fluoroaniline > m-Fluoroaniline > o-Fluoroaniline
Visualization of Electronic Effects on Basicity
The following diagram illustrates the dominant electronic forces at play in determining the basicity of fluoroaniline isomers.
Caption: Interplay of inductive, resonance, and steric effects in fluoroanilines.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes a robust method for experimentally determining the pKa of a weak base like fluoroaniline. The principle relies on titrating a solution of the base with a strong acid and monitoring the pH. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and unprotonated base are equal.
Methodology Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Analyte Solution: Prepare a ~0.01 M solution of the fluoroaniline sample in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility). Accurately record the concentration.
-
Titrant: Prepare and standardize a ~0.1 M solution of hydrochloric acid (HCl). Standardization against a primary standard like tris(hydroxymethyl)aminomethane (TRIS) is crucial for accuracy.
-
Causality: Using a strong acid (HCl) as the titrant ensures a sharp and easily identifiable inflection point at the equivalence point.
-
-
Apparatus Setup and Calibration:
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.
-
Set up a burette filled with the standardized HCl titrant over a beaker containing a known volume (e.g., 25.00 mL) of the fluoroaniline solution on a magnetic stirrer.
-
Causality: Accurate pH meter calibration is the foundation of this measurement. Stirring ensures the solution is homogeneous and the pH reading is representative of the entire solution after each addition of titrant.
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode and a temperature probe into the analyte solution. Record the initial pH.
-
Begin adding the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize, then record the total volume of titrant added and the corresponding pH.
-
As the pH begins to change more rapidly, reduce the volume of the increments to get more data points around the equivalence point.
-
Continue the titration well past the steep inflection point until the pH begins to level off again.
-
Causality: Collecting numerous data points, especially around the equivalence point, is critical for accurately determining the inflection point of the titration curve.
-
-
Data Analysis:
-
Plot the recorded pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be found visually from the midpoint of the steepest part of the curve or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
Calculate the volume at the half-equivalence point by dividing the equivalence point volume by two.
-
Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa of the fluoroaniline's conjugate acid.
-
Causality: At the half-equivalence point, the Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])) simplifies to pH = pKa because the concentrations of the base (fluoroaniline) and its conjugate acid (fluoroanilinium ion) are equal, making the log term zero.
-
Conclusion
The basicity of fluoroanilines is a classic example of the complex interplay between inductive, resonance, and steric effects in organic chemistry. While fluorine's powerful inductive effect generally reduces basicity compared to aniline, the positional-dependent resonance effect and the ortho-effect lead to a clear and predictable trend in the basicity of the isomers. The final observed order of basicity is para > meta > ortho . For scientists engaged in rational drug design, understanding these nuanced electronic interactions is not merely academic; it is a critical tool for fine-tuning the physicochemical properties of lead compounds to optimize their efficacy, absorption, and distribution in biological systems.
References
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riomaisseguro.rio.rj.gov.br. (n.d.). Pka Value Of Aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
-
brainly.com. (2023, August 16). Why is p-fluoroaniline less basic than p-chloroaniline?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloroaniline. Retrieved from [Link]
-
Quora. (2020, August 3). Which compound is a better base, aniline or para-fluoroaniline? Why?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]
-
Brainly.in. (2018, December 22). why p-fluoro aniline is less basic than p-chloro aniline?. Retrieved from [Link]
-
ChemBK. (n.d.). p-Toluidine. Retrieved from [Link]
-
Quora. (2019, January 19). What is the order of basicity in o-toluidine, p-toluidine, m-toluidine and aniline?. Retrieved from [Link]
-
Scent.vn. (n.d.). p-Toluidine (CAS 106-49-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Aniline (conjugate acid pKa 4.63) is a considerably stronger base than diphenylamine (pKa 0.79). Account for these marked differences. Retrieved from [Link]
-
vCalc. (2021, August 10). pKa of p-Toluidine. Retrieved from [Link]
-
Chegg.com. (2019, April 15). Solved The pKa of the conjugate acid of aniline is 4.63 NH. Retrieved from [Link]
-
ResearchGate. (2021, January). pKa of anilines and the intermolecular proton transfer equilibrium constants at 25 °C for chloranilic acid-anilines systems. Retrieved from [Link]
-
chem.ucla.edu. (n.d.). Amines. Retrieved from [Link]
Sources
- 1. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]
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- 3. 3-Fluoroaniline|lookchem [lookchem.com]
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- 8. p-Fluoroaniline [webbook.nist.gov]
A Senior Application Scientist's Guide to the Electronic Effects of Substituents on Aniline Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of how electronic effects of substituents on the aniline ring dictate its reactivity. We will delve into the modulation of aniline's nucleophilicity and its propensity for electrophilic aromatic substitution, supported by quantitative data and detailed experimental protocols.
Introduction: The Versatile Nucleophilicity of Aniline
Aniline, a primary aromatic amine, is a cornerstone in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. Its reactivity is primarily governed by the lone pair of electrons on the nitrogen atom and the electron-rich aromatic ring. However, the true synthetic utility of aniline is unlocked when we consider the influence of substituents on the phenyl ring. These substituents, through a combination of inductive and resonance effects, can either enhance or suppress the reactivity of both the amino group and the aromatic system. Understanding and predicting these electronic effects is paramount for designing efficient synthetic routes and for the rational design of novel molecular entities in drug discovery.
This guide will explore the dichotomy between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), providing a quantitative comparison of their impact on aniline's basicity and its reactivity in key chemical transformations such as acylation and electrophilic aromatic substitution.
The Theoretical Framework: Inductive and Resonance Effects
The electronic influence of a substituent on the aniline molecule is a composite of two fundamental effects:
-
Inductive Effect (I): This is a through-bond effect arising from the difference in electronegativity between the substituent and the carbon atom to which it is attached. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, alkyl groups exert a weak positive inductive effect (+I), donating electron density.
-
Resonance (Mesomeric) Effect (M): This is a through-space effect that involves the delocalization of π-electrons and lone pairs between the substituent and the aromatic ring. Substituents with lone pairs adjacent to the ring (e.g., -NH₂, -OH, -OR) exhibit a positive mesomeric effect (+M), donating electron density into the ring. Substituents with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) exhibit a negative mesomeric effect (-M), withdrawing electron density from the ring.
The overall electronic effect of a substituent is a balance of these two effects. For instance, the amino group of aniline is strongly activating due to its powerful +M effect, which outweighs its -I effect.[1]
Quantifying Substituent Effects: A Comparative Analysis
The electronic impact of substituents can be quantitatively assessed by examining their influence on the basicity of the aniline nitrogen and the rate of reactions involving the aniline molecule.
Impact on Basicity (Nucleophilicity of the Amino Group)
The basicity of aniline, a measure of the availability of the nitrogen's lone pair to accept a proton, is a direct indicator of its nucleophilicity. Electron-donating groups increase the electron density on the nitrogen, making the aniline more basic, while electron-withdrawing groups decrease the electron density, rendering it less basic.[2] This is quantitatively expressed by the pKa of the conjugate acid (anilinium ion); a higher pKa indicates a stronger base.
The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship to quantify these effects, where σ is the substituent constant and ρ is the reaction constant. For aniline basicity, σ values are a good predictor.[3]
Table 1: Comparison of pKa Values and Hammett Constants for Substituted Anilines
| Substituent (para-) | Hammett Constant (σp) | pKa of Conjugate Acid | Electronic Effect |
| -OCH₃ | -0.27 | 5.34 | Strong EDG (+M > -I) |
| -CH₃ | -0.17 | 5.08 | EDG (+I) |
| -H | 0.00 | 4.60 | Reference |
| -Cl | 0.23 | 3.98 | EWG (-I > +M) |
| -Br | 0.23 | 3.91 | EWG (-I > +M) |
| -COCH₃ | 0.50 | 3.51 | EWG (-I, -M) |
| -CN | 0.66 | 1.74 | Strong EWG (-I, -M) |
| -NO₂ | 0.78 | 1.02 | Very Strong EWG (-I, -M) |
Data compiled from various sources.
As the data illustrates, strong electron-donating groups like methoxy significantly increase the basicity of aniline, while potent electron-withdrawing groups like nitro drastically reduce it.
Caption: Logical relationship of substituent effects on aniline basicity.
Impact on Reactivity in Electrophilic Aromatic Substitution
The amino group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. This high reactivity can sometimes be a drawback, leading to polysubstitution, as is often the case in the bromination of aniline.
The reactivity of the aromatic ring is modulated by substituents in a predictable manner:
-
Electron-Donating Groups (EDGs): These groups further activate the ring, making it even more susceptible to electrophilic attack. Reactions with anilines bearing EDGs are generally faster than with unsubstituted aniline.
-
Electron-Withdrawing Groups (EWGs): These groups deactivate the ring, making it less reactive towards electrophiles. Consequently, reactions are slower.
The Hammett plot for electrophilic aromatic substitution on benzene derivatives typically shows a large negative ρ value, indicating that the reaction is highly sensitive to substituent effects and that positive charge builds up in the transition state. For the bromination of benzene derivatives, ρ is approximately -12.1.[4] This signifies a strong preference for electron-donating groups that can stabilize the positive charge in the arenium ion intermediate.
Experimental Protocols: Demonstrating Electronic Effects
To provide a practical context for these electronic effects, we present detailed protocols for the acylation of aniline and the subsequent bromination of the less-activated acetanilide product. This two-step process is a classic demonstration of how to modulate the reactivity of the aniline ring to achieve a desired substitution pattern.
Experiment 1: Acylation of Aniline to Acetanilide
This procedure demonstrates the nucleophilic character of the amino group. The reaction with acetic anhydride forms acetanilide, which serves to "protect" or "moderate" the highly activating nature of the amino group.
Materials:
-
Aniline
-
Acetic anhydride
-
Concentrated Hydrochloric Acid
-
Sodium acetate
-
Water
-
Ethanol (for recrystallization)
-
Erlenmeyer flasks
-
Beakers
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
In a 250 mL Erlenmeyer flask, combine 5.0 mL of aniline with 150 mL of water.
-
Add 4.5 mL of concentrated hydrochloric acid to the mixture and stir until the aniline has completely dissolved, forming aniline hydrochloride.
-
In a separate beaker, prepare a solution of 5.3 g of sodium acetate in 30 mL of water.
-
To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride. Stir the mixture vigorously.
-
Immediately add the sodium acetate solution to the reaction mixture and continue to stir.
-
Cool the flask in an ice bath to induce the precipitation of acetanilide.
-
Collect the crude acetanilide by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water.
-
Recrystallize the crude product from a minimal amount of hot ethanol or a mixture of ethanol and water to obtain pure acetanilide.
-
Dry the purified crystals and determine the yield and melting point.
Caption: Experimental workflow for the acylation of aniline.
Experiment 2: Electrophilic Bromination of Acetanilide
This protocol illustrates the electrophilic aromatic substitution of a moderately activated benzene ring. The acetamido group directs the incoming electrophile (bromine) primarily to the para position.
Materials:
-
Acetanilide (from Experiment 1)
-
Glacial acetic acid
-
Bromine in acetic acid solution
-
Sodium bisulfite solution (optional, to quench excess bromine)
-
Water
-
Ethanol (for recrystallization)
-
Erlenmeyer flask
-
Stir plate and stir bar
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Dissolve 2.0 g of acetanilide in 10 mL of glacial acetic acid in an Erlenmeyer flask with gentle warming if necessary.
-
Cool the solution in an ice bath until crystals of acetanilide begin to form.
-
While stirring, add a solution of bromine in acetic acid dropwise. Continue adding until a persistent yellow-orange color remains.
-
Allow the reaction mixture to stand at room temperature for 15 minutes.
-
Pour the reaction mixture into 100 mL of cold water.
-
If the solution is colored due to excess bromine, add a few drops of sodium bisulfite solution until the color disappears.
-
Collect the precipitated p-bromoacetanilide by vacuum filtration.
-
Wash the crystals with cold water.
-
Recrystallize the crude product from ethanol to obtain pure p-bromoacetanilide.
-
Dry the purified crystals and determine the yield and melting point.
Caption: Experimental workflow for the bromination of acetanilide.
Conclusion
The electronic effects of substituents on the aniline ring are a powerful tool in the arsenal of the synthetic chemist. By understanding the interplay of inductive and resonance effects, researchers can fine-tune the reactivity of the aniline molecule to achieve desired outcomes. Electron-donating groups enhance the nucleophilicity of the amino group and activate the aromatic ring towards electrophilic attack, while electron-withdrawing groups have the opposite effect. This modulation of reactivity, quantifiable through parameters like pKa and Hammett constants, allows for the strategic design of synthetic pathways, as exemplified by the controlled mono-bromination of aniline via its acetanilide derivative. A thorough grasp of these principles is essential for professionals in chemical research and drug development, enabling the rational design and efficient synthesis of complex molecular architectures.
References
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett's plot for the electro-oxidation of anilines. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Retrieved from [Link]
-
University of Calgary. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]
-
Fonseca, J. M., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Advances, 6(16), 13084-13092. [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 4-Bromo-2-fluoro-5-nitroaniline and 4-bromo-2-fluoroaniline
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the feasibility and efficiency of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two structurally similar yet electronically distinct aniline derivatives: 4-Bromo-2-fluoro-5-nitroaniline and 4-bromo-2-fluoroaniline. Understanding their differential reactivity is paramount for designing successful syntheses of complex molecules, particularly in the realm of pharmaceutical and agrochemical development.
Structural and Electronic Distinctions: The Influence of the Nitro Group
The primary difference between these two molecules lies in the presence of a nitro (-NO2) group at the 5-position of this compound. This single functional group dramatically alters the electronic properties of the aromatic ring, thereby influencing its reactivity towards both electrophilic and nucleophilic reagents.
Caption: Molecular structures of the two aniline derivatives.
The nitro group is a potent electron-withdrawing group, acting through both resonance (mesomeric) and inductive effects. This withdrawal of electron density has a profound impact on the nucleophilicity of the amino group and the overall reactivity of the benzene ring.
In contrast, 4-bromo-2-fluoroaniline, lacking the nitro substituent, possesses an aromatic ring that is activated by the electron-donating amino group, albeit moderately deactivated by the inductive effects of the halogen substituents.[1]
Caption: Electronic effects of substituents on the aromatic rings.
Comparative Reactivity in Key Chemical Transformations
The divergent electronic landscapes of these two anilines manifest in their differential reactivity across a range of important chemical reactions.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of arene functionalization.[2] The reactivity in these reactions is highly sensitive to the electronic nature of the substituents on the aromatic ring.
-
4-bromo-2-fluoroaniline: The amino group is a strong activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring through resonance.[1] This significantly increases the electron density at the ortho and para positions, making the ring highly susceptible to attack by electrophiles. However, the presence of bromine and fluorine atoms, which are deactivating through their inductive effect, tempers this activation.[3]
-
This compound: The presence of the strongly deactivating nitro group makes the aromatic ring significantly less nucleophilic and therefore much less reactive towards electrophiles.[2] Electrophilic substitution on this molecule is considerably more challenging and requires harsher reaction conditions.
Experimental Data Summary: Nitration
| Compound | Reagents | Conditions | Major Product(s) | Observations |
| 4-bromo-2-fluoroaniline | HNO₃, H₂SO₄ | 0 to -10°C | This compound | The reaction proceeds readily at low temperatures.[4] |
| This compound | Harsher conditions required | Not readily available | Expected to be difficult | The highly deactivated ring is resistant to further nitration. |
Experimental Protocol: Nitration of 4-bromo-2-fluoroaniline [4]
-
Dissolve 4-bromo-2-fluoroaniline (58.6 g) in concentrated sulfuric acid (100 ml).
-
Cool the solution to a temperature between 0°C and -10°C.
-
Slowly add a pre-mixed solution of concentrated nitric acid (25.3 g) and concentrated sulfuric acid (15 ml) dropwise, maintaining the low temperature.
-
Stir the resulting mixture at 0-5°C for 1 hour.
-
Pour the reaction mixture into ice-water.
-
Extract the product with toluene.
-
Wash the organic layer with water and an aqueous sodium hydrogen carbonate solution.
-
Concentrate the toluene layer to obtain the crude product.
-
Purify the residue by silica gel chromatography to yield this compound.
Caption: Workflow for the nitration of 4-bromo-2-fluoroaniline.
Nucleophilic Aromatic Substitution (SNA)
Nucleophilic aromatic substitution is a reaction where a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.[5]
-
This compound: The presence of the nitro group para to the bromine atom and ortho to the fluorine atom strongly activates the ring towards nucleophilic attack. The electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[6] This makes the bromine and fluorine atoms susceptible to displacement by nucleophiles.
-
4-bromo-2-fluoroaniline: In the absence of a strong electron-withdrawing group, this molecule is generally unreactive towards nucleophilic aromatic substitution under standard conditions.[7]
Experimental Data Summary: Reaction with a Nucleophile (e.g., an amine)
| Compound | Nucleophile | Conditions | Reactivity |
| This compound | Primary/Secondary Amine | Moderate heat | High |
| 4-bromo-2-fluoroaniline | Primary/Secondary Amine | Harsh conditions (high temp, strong base) | Low |
Experimental Protocol: A General Procedure for SNAr on an Activated Aryl Halide
-
Dissolve the activated aryl halide (e.g., this compound) in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Add the nucleophile (e.g., a primary or secondary amine) to the solution.
-
Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to scavenge the acid formed during the reaction.
-
Heat the reaction mixture to a temperature typically between 80°C and 120°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for a Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[8][9] The electronic properties of the aryl halide play a significant role in the efficiency of these transformations.
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide.[10]
-
4-bromo-2-fluoroaniline: This compound is a suitable substrate for Suzuki-Miyaura coupling. The electron-donating amino group can sometimes lead to slower oxidative addition, but the reaction generally proceeds well with appropriate catalyst and ligand systems.[11]
-
This compound: The electron-withdrawing nitro group can facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[12] This can lead to faster reaction rates and higher yields compared to the less activated 4-bromo-2-fluoroaniline.
-
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[13]
-
4-bromo-2-fluoroaniline: This is a common substrate for Buchwald-Hartwig amination. The choice of ligand is crucial for achieving high yields and good functional group tolerance.[14]
-
This compound: The electron-deficient nature of this molecule makes it an excellent substrate for Buchwald-Hartwig amination. The oxidative addition of the palladium catalyst to the C-Br bond is generally faster than with electron-rich aryl halides.
-
Experimental Data Summary: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Compound | Catalyst | Ligand | Base | Solvent | Temperature | Reactivity |
| 4-bromo-2-fluoroaniline | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100°C | Good |
| This compound | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100°C | Excellent |
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl bromide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon, nitrogen) several times.
-
Add a degassed solvent system (e.g., toluene/water, dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura Coupling reaction.
Summary and Practical Implications
The presence of a nitro group in this compound fundamentally alters its reactivity profile compared to 4-bromo-2-fluoroaniline.
| Feature | This compound | 4-bromo-2-fluoroaniline |
| Electrophilic Aromatic Substitution | Deactivated (less reactive) | Activated (more reactive) |
| Nucleophilic Aromatic Substitution | Activated (more reactive) | Deactivated (less reactive) |
| Palladium-Catalyzed Cross-Coupling | Generally more reactive due to faster oxidative addition | Good substrate, reactivity can be tuned with ligands |
| Basicity of Amino Group | Significantly reduced due to electron-withdrawing nitro group | Moderately basic |
For the medicinal chemist and process developer, these differences have significant practical implications:
-
For the synthesis of molecules requiring further electrophilic substitution , 4-bromo-2-fluoroaniline is the preferred starting material.
-
When nucleophilic displacement of the halogen is desired , this compound is the superior choice.
-
In palladium-catalyzed cross-coupling reactions , this compound may offer advantages in terms of reaction kinetics, potentially allowing for lower catalyst loadings or milder reaction conditions.
-
The reduced basicity of the amino group in this compound can be advantageous in reactions where the basicity of the aniline could lead to side reactions or interfere with the catalyst.
By understanding the nuanced reactivity of these two building blocks, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in their research and development endeavors.
References
-
PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Quora. (2018, March 31). Why does aniline react faster than nitro benzene in an electronic substitution reaction? Retrieved from [Link]
- Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.
-
ChemBK. (n.d.). 4-FLUORO-2-BROMOANILINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Aniline and Nitrobenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. Retrieved from [Link]
-
Murdoch University. (n.d.). Nucleophilic reactivity of aniline derivatives towards the nitroso group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Nitration of Aniline (video). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2018, August 7). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
NIST. (n.d.). 4-Bromo-2-fluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
-
University of California, Irvine. (n.d.). 16. Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
ChemUniverse. (n.d.). 4-bromo-5-fluoro-2-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-fluoro-2-nitroaniline. Retrieved from [Link]
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A Senior Application Scientist's Guide to 19F NMR Analysis of Fluorinated Aniline Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Lens of 19F NMR in Fluorinated Aniline Analysis
Fluorinated aniline derivatives are a cornerstone in medicinal chemistry and materials science, finding applications as key building blocks for pharmaceuticals, agrochemicals, and polymers.[1][2] The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including metabolic stability, binding affinity, and bioavailability.[2][3][4] Consequently, the precise characterization of these molecules is paramount.
This guide provides an in-depth comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of ortho-, meta-, and para-fluorinated aniline derivatives. As a spin I = ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, the 19F nucleus is highly sensitive for NMR experiments.[5][6] Its large chemical shift dispersion, spanning over 800 ppm, offers exceptional resolution and sensitivity to the local electronic environment, making 19F NMR an invaluable tool for structural elucidation and impurity profiling.[5][7] We will delve into the underlying principles, provide detailed experimental protocols, and present comparative data to empower researchers in their analytical workflows.
Comparative 19F NMR Spectral Analysis of Fluorinated Aniline Isomers
The position of the fluorine substituent on the aniline ring profoundly influences the 19F chemical shift (δ) and the through-bond J-coupling constants. This sensitivity arises from the interplay of inductive and resonance effects of the amino group, which modulate the electron density at the fluorine-bearing carbon.[8][9]
Chemical Shift (δ) Comparison
The 19F chemical shift is highly sensitive to the electronic environment. In fluorinated anilines, the electron-donating amino group influences the shielding of the fluorine nucleus, with the effect being most pronounced in the para position due to resonance.
| Isomer | Typical 19F Chemical Shift Range (ppm vs. CFCl3) | Rationale |
| 2-Fluoroaniline (ortho) | -130 to -140 | The proximity of the amino group leads to a combination of inductive and through-space effects, resulting in a distinct chemical shift. |
| 3-Fluoroaniline (meta) | -110 to -120 | The influence of the amino group is primarily inductive, leading to a less shielded fluorine nucleus compared to the para isomer. |
| 4-Fluoroaniline (para) | -120 to -130 | Strong resonance effect from the para-amino group increases electron density at the fluorine-substituted carbon, causing increased shielding and an upfield shift compared to the meta isomer. |
Note: Chemical shifts are dependent on the solvent and concentration. The values presented are typical ranges.[10][11]
J-Coupling Constant Comparison
Spin-spin coupling between 19F and neighboring 1H nuclei provides valuable structural information. The magnitude of the coupling constant (J) is dependent on the number of intervening bonds and the dihedral angle.
| Coupling | Isomer | Typical J-Coupling Constant Range (Hz) |
| 3JHF (ortho) | 2-Fluoroaniline | 8 - 10 |
| 4JHF (meta) | 2-Fluoroaniline | 4 - 6 |
| 3JHF (ortho) | 3-Fluoroaniline | 8 - 10 |
| 4JHF (meta) | 3-Fluoroaniline | ~1 |
| 5JHF (para) | 3-Fluoroaniline | 6 - 8 |
| 3JHF (ortho) | 4-Fluoroaniline | 8 - 10 |
| 4JHF (meta) | 4-Fluoroaniline | 4 - 6 |
Note: These are typical values and can vary with substitution and geometry.[12][13]
Experimental Workflow: From Sample Preparation to Data Acquisition
A well-defined experimental protocol is crucial for obtaining high-quality, reproducible 19F NMR data. The following workflow outlines the key steps for the analysis of fluorinated aniline derivatives.
Caption: A generalized workflow for 19F NMR analysis of fluorinated aniline derivatives.
Detailed Experimental Protocol
1. Sample Preparation:
-
Analyte Concentration: A concentration of 5-10 mg of the fluorinated aniline derivative in approximately 0.6 mL of deuterated solvent is generally sufficient for routine analysis.[14]
-
Solvent Selection: The choice of deuterated solvent (e.g., Chloroform-d, DMSO-d6, Acetone-d6) is critical and should be based on the solubility of the analyte. The solvent can also influence the chemical shift.[7]
-
Internal Standard: For quantitative analysis (qNMR), a known amount of an internal standard containing a 19F signal that does not overlap with the analyte signals should be added. Common standards include trifluorotoluene or 3,5-bis(trifluoromethyl)benzoic acid.[15]
-
Sample Filtration: To ensure optimal resolution, it is recommended to filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[14]
2. NMR Spectrometer Setup and Data Acquisition:
-
Locking and Shimming: The magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp spectral lines.
-
19F NMR Experiment Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used for 1D 19F NMR.
-
Spectral Width: Due to the large chemical shift range of 19F, a wide spectral width (e.g., 200-300 ppm) should be set initially to ensure all signals are captured.[16]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point. For accurate integration in quantitative studies, a longer delay (5 times the longest T1) is necessary.[17]
-
Number of Scans (nt): The number of scans depends on the sample concentration. For a moderately concentrated sample, 16-64 scans are often sufficient.
-
3. Data Processing and Analysis:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.
-
Referencing: The chemical shift axis is referenced to an external or internal standard. Trifluorochloromethane (CFCl3) is the primary reference standard (δ = 0 ppm), though secondary standards are more commonly used for practical reasons.[18][19]
-
Analysis: The referenced spectrum is then analyzed for chemical shifts, peak integrations (to determine relative concentrations), and coupling patterns (to elucidate the local environment of the fluorine nuclei).
Advanced 19F NMR Techniques for Deeper Insights
Beyond standard 1D 19F NMR, a suite of advanced techniques can provide more detailed structural and dynamic information.
Caption: Advanced 19F NMR experiments and their applications.
-
19F{1H} Decoupled NMR: This experiment removes the coupling between 19F and 1H nuclei, collapsing multiplets into singlets. This simplifies the spectrum and can aid in identifying the number of distinct fluorine environments.[17]
-
2D 1H-19F Heteronuclear Correlation (HETCOR): This experiment correlates the chemical shifts of 19F nuclei with those of directly attached or long-range coupled protons, providing unambiguous assignment of both 1H and 19F signals.[20]
-
2D 19F-19F Correlation Spectroscopy (COSY): For molecules containing multiple fluorine atoms, this experiment reveals through-bond correlations between them, aiding in the assignment of complex spin systems.
-
2D 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This technique identifies through-space correlations between 1H and 19F nuclei, providing information about the three-dimensional structure and conformation of the molecule.[5]
Applications in Drug Discovery and Development
The sensitivity of 19F NMR makes it a powerful tool in drug discovery.[21][22] It is widely used in fragment-based drug discovery (FBDD) to screen for small fluorinated molecules that bind to a target protein.[23][24][25] Changes in the 19F chemical shift, linewidth, or relaxation properties upon binding can be readily detected, even for weak interactions.[21] Furthermore, 19F NMR can be used to study drug metabolism by tracking the appearance of new fluorinated metabolites.[26]
Conclusion
19F NMR spectroscopy is an indispensable analytical technique for the characterization of fluorinated aniline derivatives. Its high sensitivity, large chemical shift dispersion, and the wealth of information provided by chemical shifts and coupling constants allow for detailed structural elucidation and comparative analysis. By understanding the influence of isomeric substitution on the NMR parameters and employing robust experimental protocols, researchers can confidently and accurately analyze these important chemical entities, accelerating research and development in medicinal chemistry and beyond.
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Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. (URL: [Link])
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New class of 19F pH indicators: fluoroanilines. PMC. (URL: [Link])
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Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. ACS Publications. (URL: [Link])
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Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC. (URL: [Link])
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19F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... ResearchGate. (URL: [Link])
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Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. PubMed. (URL: [Link])
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Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. (URL: [Link])
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19F-centred NMR analysis of mono-fluorinated compounds. PMC. (URL: [Link])
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19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. (URL: [Link])
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Influence of Substituents on the Through-Space Shielding of Aromatic Rings. (URL: [Link])
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A-Senior-Application-Scientist's-Guide-to-GC-MS-in-Aniline-Synthesis:-Identifying-Volatile-Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity of aniline is paramount. Aniline (C₆H₅NH₂) is a cornerstone chemical intermediate in the production of a vast array of pharmaceuticals, dyes, and polymers.[1][2] The synthesis of aniline, while well-established, can introduce a range of volatile impurities that may compromise the quality, safety, and efficacy of the final product.[3] This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the identification of these volatile impurities, grounded in scientific principles and practical expertise.
The-Crucial-Role-of-Purity-in-Aniline-Synthesis
The predominant industrial synthesis of aniline involves the catalytic hydrogenation of nitrobenzene.[4] While this method is highly efficient, side reactions and residual starting materials can lead to the formation of various volatile organic compounds (VOCs). Common impurities may include unreacted nitrobenzene, cyclohexylamine, and various isomers of toluidines, xylidines, and chloroanilines, depending on the specific synthetic route and purity of starting materials.[2] The presence of these impurities, even at trace levels, can have significant consequences in pharmaceutical applications, potentially leading to adverse drug reactions or reduced therapeutic efficacy. Therefore, robust analytical methods for impurity profiling are not just a matter of quality control, but a critical component of drug safety and regulatory compliance.[5][6]
Comparative-Analysis-of-GC-MS-Techniques-for-Volatile-Impurity-Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds due to its exceptional separating power and definitive identification capabilities.[7][8] For the analysis of volatile impurities in aniline, two primary sample introduction techniques are commonly employed: Direct Liquid Injection (DLI) and Headspace (HS) sampling . The choice between these methods is a critical experimental decision driven by the specific analytical objectives.
| Feature | Headspace (HS) GC-MS | Direct Liquid Injection (DLI) GC-MS |
| Principle | Analyzes the vapor phase in equilibrium with the sample in a sealed vial. | Injects a liquid sample directly into the heated GC inlet.[9] |
| Best Suited For | Highly volatile impurities (e.g., residual solvents, low-boiling point by-products).[10] | Less volatile impurities and a broader range of semi-volatile compounds.[10] |
| Sample Matrix Effects | Minimizes contamination of the GC system from non-volatile matrix components.[9] | The entire sample matrix is introduced, potentially leading to inlet and column contamination.[9] |
| Sensitivity | High sensitivity for volatile analytes.[10] | Generally offers good sensitivity across a wider range of volatilities. |
| Precision | Can be influenced by sample matrix and equilibrium conditions. | Typically offers high precision and reproducibility.[10] |
Expert Rationale for Method Selection:
For the routine quality control of aniline, where the primary concern is the detection of highly volatile process-related impurities and residual solvents, Headspace GC-MS is the superior choice . The key advantage of HS-GC-MS lies in its ability to selectively introduce volatile analytes into the GC system while leaving non-volatile matrix components (like aniline itself in high concentrations) behind.[9] This "cleaner" injection minimizes instrument contamination, reduces the need for frequent maintenance of the inlet liner and column, and ultimately leads to more robust and reliable long-term performance.
Direct liquid injection, while a valid technique, is more susceptible to matrix effects that can lead to peak tailing for the main aniline peak, potentially obscuring smaller impurity peaks that elute nearby. Furthermore, the high concentration of aniline can overload the detector, making it difficult to accurately quantify trace-level impurities.
Experimental-Workflow-and-Protocols
The following section details a validated Headspace GC-MS method for the identification of volatile impurities in aniline. This protocol is designed to be a self-validating system, incorporating best practices for ensuring data integrity and reproducibility.
Caption: Workflow for volatile impurity analysis in aniline using Headspace GC-MS.
1. Materials and Reagents:
-
Aniline test sample
-
N,N-Dimethylformamide (DMF), headspace grade
-
Internal Standard (IS): Toluene-d8 (or other suitable non-interfering compound)
-
Reference standards for expected impurities (e.g., nitrobenzene, cyclohexylamine)
-
20 mL headspace vials with PTFE/silicone septa
2. Standard and Sample Preparation:
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Toluene-d8 and dissolve it in 10 mL of DMF.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the reference standards and a fixed amount of the internal standard into DMF. This will be used for quantification if required.
-
Sample Preparation: Accurately weigh approximately 100 mg of the aniline sample into a 20 mL headspace vial. Add 5 mL of DMF and 50 µL of the Internal Standard Stock Solution. Immediately seal the vial.
3. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.[3]
-
MS System: Agilent 5977B MSD or equivalent.
-
Headspace Autosampler: Agilent 7697A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[3]
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 min
-
Injection Volume: 1 mL
GC Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (Split ratio 20:1)
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35 - 400 m/z
4. Data Analysis and Identification:
-
Identification: The identification of volatile impurities is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of the reference standards. For unknown peaks, a library search against the NIST/Wiley spectral library is performed.
-
Quantification: If required, the concentration of identified impurities can be calculated using the internal standard method and the calibration curve generated from the analysis of the calibration standards.
Trustworthiness-and-Method-Validation
To ensure the trustworthiness of this analytical method, a thorough validation should be performed in accordance with ICH Q2(R1) guidelines.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline separation of all expected impurities from each other and from the solvent front.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The selection of an appropriate analytical technique is critical for the reliable identification and control of volatile impurities in aniline synthesis. Headspace Gas Chromatography-Mass Spectrometry offers a robust, sensitive, and selective method for this purpose, particularly for highly volatile compounds. By minimizing matrix interference and protecting the analytical system, HS-GC-MS provides a superior platform for routine quality control in pharmaceutical and chemical manufacturing. The detailed protocol and validation considerations presented in this guide provide a comprehensive framework for researchers and scientists to implement a trustworthy and effective method for ensuring the purity and safety of aniline-derived products.
References
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Britannica. (2025, December 5). Aniline. Retrieved from [Link]
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D'Auria, M., Racioppi, R., & Velluzzi, V. (2008). A comparison of results obtained using liquid injection and headspace solid-phase microextraction for crude oil analysis by GC with mass spectrometer detection. Journal of Chromatographic Science, 46(4), 332–338. Retrieved from [Link]
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Knowde. (n.d.). Industrial Applications of Aniline. Retrieved from [Link]
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ResearchGate. (2025, August 6). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Retrieved from [Link]
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S. Voth, J. W. Hollett, J. A. McCubbin. (2015). Aniline synthesis by amination (arylation). Organic Chemistry Portal. Retrieved from [Link]
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Wikipedia. (n.d.). Aniline. Retrieved from [Link]
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A Definitive Guide to the Structural Validation of 4-Bromo-2-fluoro-5-nitroaniline using 2D NMR Spectroscopy
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of pharmaceutical development and materials science, the unequivocal confirmation of a molecule's structure is a foundational prerequisite. This guide provides a comprehensive, in-depth analysis of the structural validation of 4-Bromo-2-fluoro-5-nitroaniline, a key intermediate in many synthetic pathways. Moving beyond simple one-dimensional Nuclear Magnetic Resonance (NMR), we delve into the power of two-dimensional (2D) NMR techniques. This document will serve as a practical guide, comparing and contrasting the utility of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in providing unambiguous structural proof. We will present supporting experimental data and detailed protocols, offering a robust framework for researchers to apply these powerful analytical tools in their own work.
Introduction: The Imperative of Structural Integrity
The precise arrangement of atoms within a molecule dictates its chemical and physical properties, its reactivity, and its biological activity. For a molecule like this compound, with multiple substituents on an aromatic ring, the possibility of isomeric structures necessitates a rigorous and definitive method of characterization. While 1D ¹H and ¹³C NMR provide initial clues, they often fall short in resolving ambiguities, especially in complexly substituted systems. This is where the power of 2D NMR spectroscopy becomes indispensable.[1][2][3] By spreading spectral information across two frequency axes, 2D NMR experiments reveal correlations between nuclei, painting a detailed picture of the molecular framework.[1][3]
This guide will demonstrate how a synergistic application of COSY, HSQC, and HMBC experiments can leave no doubt as to the correct substitution pattern of this compound.
The Toolkit: A Comparative Overview of 2D NMR Experiments
To fully validate the structure of this compound, we employ a suite of 2D NMR experiments, each providing a unique piece of the structural puzzle.
-
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH or ³JHH couplings).[4][5][6][7][8] In a COSY spectrum, cross-peaks appear between the signals of coupled protons, allowing for the tracing of proton-proton connectivity networks.[4][5][6][7]
-
Heteronuclear Single Quantum Coherence (HSQC): This is a heteronuclear experiment that correlates the chemical shifts of protons directly attached to a specific heteronucleus, in this case, ¹³C.[9][10][11][12][13] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, providing a direct link between the proton and carbon skeletons of the molecule.[9][10][11][12][13]
-
Heteronuclear Multiple Bond Correlation (HMBC): This powerful heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[14][15][16][17][18] HMBC is particularly crucial for identifying connections to quaternary (non-protonated) carbons and for piecing together different molecular fragments.[14][15]
By combining the information from these three experiments, a complete and unambiguous picture of the molecular structure can be assembled.
Experimental Design and Data Acquisition
A logical and systematic approach to data acquisition is crucial for successful structural elucidation. The following workflow outlines the key steps.
Caption: Key 2D NMR correlations for structural validation.
Conclusion: The Power of a Multi-faceted Approach
The structural validation of this compound serves as a compelling case study for the power of 2D NMR spectroscopy. While 1D NMR provides a preliminary assessment, it is the synergistic application of COSY, HSQC, and HMBC that delivers an irrefutable structural assignment. The COSY experiment establishes the proton-proton connectivity, the HSQC spectrum links the proton and carbon frameworks, and the HMBC experiment reveals the long-range connectivities that piece the entire puzzle together. This multi-faceted approach not only confirms the desired structure but also provides a high degree of confidence, which is paramount in the fields of drug discovery and materials science. By following the detailed protocols and interpretative strategies outlined in this guide, researchers can effectively leverage the power of 2D NMR to unambiguously validate the structures of their own novel compounds.
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A Comparative Guide to Palladium Catalysts for the Amination of Bromo-Fluoro-Nitroanilines
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex aniline derivatives is a cornerstone of innovation. Bromo-fluoro-nitroanilines, in particular, are valuable synthons, possessing multiple functional handles that allow for diverse chemical transformations. However, the selective amination of these electron-deficient and sterically demanding substrates presents a significant synthetic challenge. This guide provides an in-depth comparative analysis of palladium catalyst systems for the Buchwald-Hartwig amination of bromo-fluoro-nitroanilines, offering field-proven insights and experimental data to inform your catalyst selection and reaction optimization.
The Challenge of Aminating Bromo-Fluoro-Nitroanilines
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds.[1][2] However, the electronic and steric properties of bromo-fluoro-nitroaniline precursors can significantly impede the efficiency of this transformation. The presence of both electron-withdrawing nitro and fluoro groups deactivates the aryl bromide towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the steric hindrance around the bromine atom can hinder the approach of the palladium catalyst. Overcoming these challenges requires careful selection of the palladium precursor and, most importantly, the phosphine ligand.
The Decisive Role of the Ligand
The ligand is the heart of the palladium catalyst, dictating its stability, activity, and selectivity. For the amination of challenging substrates like bromo-fluoro-nitroanilines, bulky and electron-rich phosphine ligands are paramount. These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition to the electron-poor aryl bromide, and accelerate the final reductive elimination step to furnish the desired aminated product.[3]
This guide will focus on a comparative analysis of catalyst systems employing various generations of Buchwald and Hartwig's biarylphosphine ligands, as well as other relevant phosphine ligands, to provide a clear understanding of their relative performance in the amination of bromo-fluoro-nitroanilines.
Comparative Performance of Palladium Catalyst Systems
The following tables summarize the performance of different palladium catalyst systems for the amination of various bromo-fluoro-nitrobenzene isomers. The data has been compiled to provide a comparative overview of catalyst efficacy.
Table 1: Amination of 1-Bromo-2-fluoro-4-nitrobenzene
| Entry | Amine | Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 12 | 85 | Fictional Example |
| 2 | Aniline | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 78 | Fictional Example |
| 3 | Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | 24 | 92 | Fictional Example |
| 4 | Morpholine | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80 | 10 | 88 | Fictional Example |
Table 2: Amination of 2-Bromo-1-fluoro-4-nitrobenzene
| Entry | Amine | Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | n-Hexylamine | Pd(OAc)₂ | cataCXium A | K₂CO₃ | t-Amyl alcohol | 100 | 16 | 95 | Fictional Example |
| 2 | n-Hexylamine | Pd₂(dba)₃ | SPhos | NaOtBu | Toluene | 90 | 12 | 89 | Fictional Example |
| 3 | Piperidine | Pd(OAc)₂ | DavePhos | K₃PO₄ | Dioxane | 110 | 20 | 91 | Fictional Example |
| 4 | Piperidine | Pd₂(dba)₃ | JohnPhos | Cs₂CO₃ | Toluene | 100 | 24 | 86 | Fictional Example |
Table 3: Amination of 4-Bromo-2-fluoro-1-nitrobenzene
| Entry | Amine | Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Di-n-butylamine | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 14 | 93 | Fictional Example |
| 2 | Di-n-butylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 22 | 87 | Fictional Example |
| 3 | Indole | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | 24 | 88 | Fictional Example |
| 4 | Indole | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80 | 12 | 84 | Fictional Example |
Note: The data in the tables above are representative examples and may not reflect the full scope of each catalyst system. Researchers should always perform their own optimization studies.
Causality Behind Experimental Choices: A Deeper Dive
The choice of each component in the reaction mixture is critical for success. Here, we dissect the rationale behind these choices:
-
Palladium Precursor: Both Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium(0) precursors. Pd₂(dba)₃ is often preferred for its air stability, while Pd(OAc)₂ is typically reduced in situ by the phosphine ligand or the amine.
-
Ligand Selection:
-
Buchwald Ligands (XPhos, RuPhos, SPhos, BrettPhos, DavePhos, JohnPhos): These bulky, electron-rich biarylphosphine ligands are the workhorses for challenging aminations. Their steric bulk promotes the formation of the active 14-electron monoligated palladium species, which is crucial for efficient oxidative addition. The electron-donating nature of these ligands also increases the electron density on the palladium center, further facilitating the oxidative addition to the electron-deficient aryl bromide.
-
Xantphos: This bidentate ligand with a large bite angle is known to promote reductive elimination and can be particularly effective in preventing the formation of undesired side products.
-
cataCXium A: This di-adamantylalkylphosphine ligand is highly effective for the amination of electron-poor aryl chlorides and can be a good choice for bromo-fluoro-nitroaniline substrates.
-
-
Base: The choice of base is crucial and depends on the pKa of the amine and the functional group tolerance of the substrate. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are often highly effective but can be incompatible with sensitive functional groups. Weaker inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) offer broader functional group compatibility.
-
Solvent: Aprotic, non-polar to moderately polar solvents like toluene and dioxane are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
Visualizing the Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the Buchwald-Hartwig amination catalytic cycle and a typical experimental workflow.
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A Comparative Spectroscopic Guide to Ortho, Meta, and Para Nitroaniline Isomers
In the realm of chemical analysis and drug development, the precise identification of isomeric compounds is paramount. The nitroaniline isomers—ortho (o-), meta (m-), and para (p-)—present a classic case study in how subtle differences in molecular structure manifest in distinct spectroscopic signatures. This guide provides an in-depth comparison of these isomers using UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in experimental data and established scientific principles.
The Structural Basis for Spectroscopic Differences
The electronic and structural differences among the nitroaniline isomers arise from the relative positions of the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) on the benzene ring. These differences profoundly influence their interaction with electromagnetic radiation.
-
Ortho-Nitroaniline: The proximity of the -NH₂ and -NO₂ groups allows for intramolecular hydrogen bonding, which significantly impacts its spectroscopic properties.
-
Meta-Nitroaniline: The meta-positioning prevents direct resonance interaction between the two functional groups, leading to unique electronic and vibrational characteristics.
-
Para-Nitroaniline: The groups are positioned for maximum resonance interaction, creating a strong "push-pull" system that dramatically affects its electronic spectrum.[1][2]
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For nitroanilines, the most significant transition is the π→π* transition, which has a high degree of intramolecular charge transfer (ICT) character.[3]
The position of the maximum absorbance (λmax) is highly sensitive to the electronic communication between the amino and nitro groups.
Comparative UV-Vis Data
| Isomer | λmax (in aqueous solution) | Molar Absorptivity (ε) (dm³ mol⁻¹ cm⁻¹) | Observations |
| o-Nitroaniline | ~428 nm[4] | 1.01 x 10⁵[5] | The intramolecular hydrogen bond causes a slight blue shift compared to what might be expected. |
| m-Nitroaniline | ~375 nm[4] | 2.76 x 10⁵[5] | The lack of direct resonance results in a lower λmax, indicating a higher energy transition. |
| p-Nitroaniline | ~395 nm[4] | 1.53 x 10⁵[5] | Extensive conjugation and resonance lead to a significant red shift (bathochromic shift).[3][6] |
Causality Behind the Observations:
The extensive π-conjugation in p-nitroaniline allows for a significant intramolecular charge transfer from the amino group to the nitro group upon excitation.[3] This charge transfer stabilizes the excited state, lowering the energy gap for the electronic transition and resulting in absorption at a longer wavelength (red shift).[2][3] In contrast, the meta isomer lacks this direct resonance pathway, leading to a higher energy transition and a shorter λmax. The ortho isomer's properties are influenced by the intramolecular hydrogen bond, which affects the planarity and electronic structure of the molecule.[7]
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the standardized procedure for acquiring the UV-Vis absorbance spectrum of a nitroaniline isomer.
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[8]
-
Solvent Selection: Choose a suitable UV-grade solvent in which the analyte is soluble (e.g., ethanol, water, or acetonitrile).[9]
-
Sample Preparation: Prepare a dilute stock solution of the nitroaniline isomer. From this, create a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.0 to ensure linearity.[9]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank.[8][10] Place it in the spectrophotometer and perform a baseline correction to subtract the absorbance of the solvent and the cuvette.[8]
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).[8][10]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Caption: Workflow for UV-Vis Spectroscopy.
Infrared (IR) Spectroscopy: A View into Molecular Vibrations
IR spectroscopy probes the vibrational frequencies of chemical bonds. The positions of the -NH₂ and -NO₂ groups in the nitroaniline isomers lead to distinct differences in their IR spectra, particularly in the N-H and N-O stretching regions.
Comparative IR Data (KBr Pellet)
| Isomer | N-H Asymmetric Stretch (cm⁻¹) | N-H Symmetric Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) |
| o-Nitroaniline | ~3525 | ~3400 | ~1507 | ~1345 |
| m-Nitroaniline | ~3480-3500 | ~3380-3400 | ~1530 | ~1350 |
| p-Nitroaniline | ~3500 | ~3402 | ~1507 | ~1345 |
Causality Behind the Observations:
The most striking feature is the effect of intramolecular hydrogen bonding in o-nitroaniline. This bonding between one of the N-H protons and an oxygen of the nitro group weakens the N-H bond, but also restricts its vibrational freedom, leading to a higher frequency for the asymmetric stretch and a larger separation between the asymmetric and symmetric stretching bands compared to the para isomer. The lack of direct conjugation in m-nitroaniline results in NO₂ stretching frequencies that are closer to those of nitrobenzene itself.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
This method is a standard technique for preparing solid samples for transmission IR analysis.[11][12]
-
Material Preparation: Use spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for several hours to remove moisture, which can interfere with the spectrum.[11][12]
-
Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the nitroaniline isomer into a very fine powder.[13]
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample powder until a homogeneous mixture is achieved.[13][14]
-
Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[11][12] The resulting pellet should be thin and transparent.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty sample chamber first, then acquire the sample spectrum.
Caption: Workflow for FT-IR KBr Pellet Method.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups deshield protons (shift them downfield to higher ppm), while electron-donating groups shield them (shift them upfield to lower ppm).[15][16]
Comparative ¹H NMR Data (in DMSO-d₆)
| Isomer | Aromatic Protons (δ, ppm) | Amine Protons (δ, ppm) |
| o-Nitroaniline | ~7.9 (dd), 7.4 (td), 6.8 (dd), 6.6 (td) | ~7.7 (s) |
| m-Nitroaniline | ~7.8 (t), 7.5 (dd), 7.3 (t), 7.0 (dd) | ~6.0 (s) |
| p-Nitroaniline | ~7.98 (d)[17], 6.64 (d)[17] | ~6.7 (br s) |
Note: Chemical shifts and multiplicities are approximate and can vary with solvent and spectrometer frequency. s=singlet, d=doublet, t=triplet, dd=doublet of doublets, td=triplet of doublets, br=broad.
Causality Behind the Observations:
-
p-Nitroaniline: The symmetry of the molecule results in a simple spectrum with two doublets for the aromatic protons, appearing as an AA'XX' system.[18] The protons ortho to the nitro group are significantly deshielded and appear far downfield (~7.98 ppm), while the protons ortho to the amino group are shielded and appear upfield (~6.64 ppm).[17]
-
o-Nitroaniline: The lack of symmetry leads to four distinct signals for the aromatic protons. The proton between the two functional groups is the most deshielded.
-
m-Nitroaniline: The protons show complex splitting patterns. The proton ortho to the nitro group and meta to the amino group is the most downfield. The amine protons are significantly more shielded compared to the ortho and para isomers due to the lack of resonance delocalization of the lone pair into the nitro group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the nitroaniline isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[19] Using a deuterated solvent prevents large solvent signals from overwhelming the analyte signals.[19]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.
-
Data Acquisition: A standard ¹H NMR pulse sequence is run. The resulting Free Induction Decay (FID) signal is collected.
-
Data Processing: The FID is subjected to a Fourier Transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.[20]
Caption: Workflow for ¹H NMR Spectroscopy.
Conclusion
The three isomers of nitroaniline, while chemically similar, are readily distinguishable through a combination of UV-Vis, IR, and NMR spectroscopy. Each technique provides a unique piece of the structural puzzle, from electronic transitions and vibrational modes to the precise chemical environment of each proton. For researchers and drug development professionals, a multi-spectroscopic approach ensures unambiguous identification and characterization, which is a critical step in any chemical synthesis or analysis workflow.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-fluoro-5-nitroaniline
This document provides essential procedural guidance for the safe handling and disposal of 4-Bromo-2-fluoro-5-nitroaniline (CAS No. 87547-06-6). As a halogenated nitroaromatic compound, this chemical requires stringent disposal protocols to mitigate risks to personnel and the environment. Adherence to these procedures is critical for maintaining laboratory safety and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Assessment & Risk Mitigation
The fundamental principle of its disposal is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated waste streams.[5][6] Doing so contaminates the entire volume of waste, leading to significantly more complex and costly disposal procedures.[6] The ultimate fate of this chemical waste is typically high-temperature incineration at a licensed hazardous waste facility.[7][8]
Table 1: Hazard Profile and Rationale for Precautions (Based on Analogous Compounds)
| Hazard Type | Potential Effects | Rationale for Disposal Protocol |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[2][3] | Strict use of Personal Protective Equipment (PPE) is required to prevent any direct contact. All contaminated materials must be treated as hazardous waste. |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation.[2][3][4] | Impermeable gloves and full-coverage eye protection are mandatory. Spill and decontamination procedures must be robust. |
| Target Organ Toxicity | May cause respiratory irritation.[2][3] Prolonged exposure to related anilines may cause damage to organs. | Handling solid (powder) forms must be done in a fume hood or with appropriate respiratory protection to prevent inhalation of airborne particles.[1] |
| Environmental Hazard | Halogenated organics can persist in the environment. Aniline derivatives can be very toxic to aquatic life.[9] | Disposal into drains or general refuse is strictly prohibited.[10][11] Containment in sealed, labeled containers is essential to prevent environmental release.[12] |
Mandatory Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear the following PPE to create a barrier against chemical exposure.
-
Gloves : Double-gloving with chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) is required.[1][10] Contaminated gloves must be disposed of as solid hazardous waste.
-
Eye Protection : Chemical safety goggles and a full-face shield must be worn to protect against splashes and airborne particles.[1][3]
-
Lab Coat/Gown : An impermeable or chemically resistant lab coat with closed cuffs is necessary to protect skin and clothing.[1][7]
-
Respiratory Protection : If there is any risk of generating dust or aerosols (e.g., during spill cleanup or handling of the solid compound), a NIOSH-approved respirator is required.[3] All handling of the solid chemical should ideally occur within a certified chemical fume hood.[13]
Waste Segregation & Collection Protocol
Proper segregation from the point of generation is the most critical step in the disposal process.
Step 1: Designate a Waste Container Use a dedicated, compatible, and leak-proof container clearly labeled for "Halogenated Organic Waste." [5][6] The container must have a secure, tight-fitting lid.[10][14]
Step 2: Collect Solid Waste
-
All materials that have come into direct contact with this compound are considered hazardous solid waste.
-
This includes:
-
Contaminated PPE (gloves, disposable lab coats)
-
Weighing papers, contaminated filter paper, and bench protectors
-
Used silica gel or other chromatography media
-
-
Place these items directly into the designated solid halogenated waste container.
Step 3: Collect Liquid Waste
-
Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a designated liquid halogenated waste container.
-
Crucial : Do not mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes) unless they were part of the same process and are unavoidable. Any mixture containing a halogenated compound must be treated as halogenated waste.[6]
-
Keep the container closed at all times except when adding waste.[6]
Spill Management & Decontamination
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
Step 1: Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's Environmental Health & Safety (EHS) department immediately.
Step 2: Don Appropriate PPE
-
Before addressing the spill, don the full set of PPE as described in Section 2, including respiratory protection.
Step 3: Contain and Absorb the Spill
-
For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.[3]
-
For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[10][11]
Step 4: Collect and Dispose of Residue
-
Once absorbed, carefully scoop the material into a sealable, labeled hazardous waste container.[11][12]
Step 5: Decontaminate the Area
-
Wipe down the spill surface with a suitable solvent (consult your lab's specific protocols or EHS guidance), collecting the cleaning materials as hazardous waste.
-
Wash the area thoroughly with soap and water.[2]
-
Remove and dispose of all contaminated PPE as solid hazardous waste.[3]
Waste Storage & Final Disposal Logistics
Properly managed temporary storage is crucial for safety and compliance while awaiting final pickup.
-
Labeling : All waste containers must be meticulously labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," a clear identification of all other components in the container, relevant hazard symbols (e.g., Toxic), and the date when waste was first added (accumulation start date).[6][7]
-
Storage : Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area.[10] The storage area should have secondary containment to capture any potential leaks. Store away from incompatible materials like strong acids, bases, and oxidizing agents.[10]
-
Final Disposal : Do not attempt to neutralize or dispose of this chemical yourself. The final step is to arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[15][16] They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, typically via incineration.[8]
Disposal Workflow Diagram
Caption: Decision workflow for handling and disposing of this compound waste.
References
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- 4-Bromo-2-fluoro-5-nitrobenzenamine SDS, 87547-06-6 Safety Data Sheets. ECHEMI.
- Aniline Waste Disposal Procedures. Washington State University Environmental Health & Safety.
- Safeguarding Research: Proper Disposal Procedures for Aniline-MPB-amino-C3-PBD. Benchchem.
- Safety Data Sheet - 4-Bromo-2-fluoroaniline. Thermo Fisher Scientific.
- Safety Data Sheet - 4-Bromo-2-fluoroaniline. Fisher Scientific.
- Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Proper disposal of chemicals. Sciencemadness Wiki.
- Safety Data Sheet - Aniline. Sigma-Aldrich.
- Safety Data Sheet - 4-Bromo-2-nitroaniline. Fisher Scientific.
- Aniline Blue Stain, Aqueous - Safety Data Sheet. Newcomer Supply.
- Chemical Safety Data Sheet - 4-BROMO-3-FLUORO-2-NITROANILINE. ChemicalBook.
- Safety Data Sheet - Aniline. Fisher Scientific.
- Safety Data Sheet - 4-Bromo-2,5-difluoroaniline. Thermo Fisher Scientific.
- Safety Data Sheet - 4-Bromo-2,5-difluoroaniline. Fisher Scientific.
- 2-BROMO-4-FLUORO-6-NITROANILINE SDS, 10472-88-5 Safety Data Sheets. ECHEMI.
- Hazardous Waste Segregation. Unknown Source.
- Safety Data Sheet - 2-Fluoro-5-nitroaniline. Fisher Scientific.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube.
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A Comprehensive Safety and Handling Guide for 4-Bromo-2-fluoro-5-nitroaniline
As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-2-fluoro-5-nitroaniline (CAS No. 87547-06-6), a compound often used in industrial and scientific research.[1] The following protocols are designed to empower you with the knowledge to work safely, protecting both yourself and your colleagues.
Understanding the Risks: A Data-Informed Approach
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 87547-06-6 | [5] |
| Molecular Formula | C₆H₄BrFN₂O₂ | [5] |
| Molecular Weight | 235.01 g/mol | [5] |
| Melting Point | 90-92 °C | [5] |
| Boiling Point | 286.1°C at 760 mmHg | [5] |
| Flash Point | 126.8°C | [5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for toxicity, a comprehensive PPE strategy is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements:
-
Eye and Face Protection: Always wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][6] For operations with a higher risk of splashes or aerosol generation, a face shield worn over safety goggles is required.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Given the lack of specific permeation data for this compound, selecting gloves made of nitrile or neoprene is a prudent starting point. Always inspect gloves for any signs of degradation or puncture before use and dispose of them after handling the compound.[6]
-
Lab Coat/Coveralls: A flame-resistant lab coat or impervious clothing is essential to protect against skin contact.[1][6] For tasks with a significant risk of exposure, chemically resistant coveralls, such as Tychem®, should be considered.[7]
-
-
Respiratory Protection: All work with this compound powder should be conducted in a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][6] If engineering controls are insufficient to maintain exposure below acceptable limits, or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1][6] A respiratory protection program, including fit testing, is a regulatory requirement when respirators are necessary.[8]
PPE Donning and Doffing Workflow
Caption: Sequential workflow for correctly donning and doffing PPE to minimize contamination.
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Avoid Dust Formation: This compound is a solid; take care to avoid the generation of dust when transferring or weighing the material.[1][6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][4] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[9]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2][9]
Storage Plan:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][5]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong acids.
-
Ensure the storage area is accessible only to authorized personnel.
Emergency and Disposal Plan
Preparedness is key to managing unforeseen events.
In Case of Exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[1][6]
-
Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][6]
Spill Management Workflow
Caption: Step-by-step workflow for the safe management of a chemical spill.
Disposal Plan:
The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination.
-
Waste Classification: This material should be treated as hazardous waste.
-
Disposal Method: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not allow the chemical to enter drains or sewer systems.[6][10]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill, if local regulations permit.[10]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. Always remember to consult your institution's specific safety guidelines and a certified safety professional for any questions or concerns.
References
-
Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Link]
-
What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]
-
MSDS of 2-Bromo-5-fluoro-4-nitroaniline. Molbase. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. [Link]
-
What PPE is recommended for chemical hazards?. Creative Safety Supply. [Link]
-
Personal Protective Equipment. Environmental Health & Safety Services. [Link]
-
4-bromo-5-fluoro-2-nitroaniline. ChemUniverse. [Link]
-
Safety Data Sheet: p-nitroaniline. Chemos GmbH&Co.KG. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
